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1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid Documentation Hub

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  • Product: 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid
  • CAS: 1191284-11-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Applications of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

Executive Summary As a Senior Application Scientist, I frequently encounter the need for conformationally restricted building blocks that can precisely orient pharmacophores in 3D space. 1-(4-Fluorobenzoyl)cyclopropaneca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for conformationally restricted building blocks that can precisely orient pharmacophores in 3D space. 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS: 1191284-11-3) [1][2] is a highly versatile, geminally disubstituted cyclopropane intermediate. By locking the 4-fluorobenzoyl and carboxylic acid moieties into a rigid sp³-rich scaffold, this compound serves as a critical structural motif in modern drug discovery, offering orthogonal reactivity for library synthesis and late-stage functionalization.

Structural Significance & Physicochemical Properties

The cyclopropane ring is the smallest cycloalkane, possessing unique bonding characteristics (bent "banana" bonds) that impart partial alkene-like character. In 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid, the C1 carbon is quaternary, bearing both an electron-withdrawing ketone and a carboxylic acid. This geminal disubstitution creates a highly rigid dihedral angle between the two carbonyl groups, which is invaluable for designing kinase inhibitors or GPCR modulators where entropic penalties upon target binding must be minimized.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 1-(4-fluorobenzoyl)cyclopropane-1-carboxylic acid[1]
CAS Registry Number 1191284-11-3[2]
Molecular Formula C11H9FO3[3]
Molecular Weight 208.19 g/mol [3][4]
SMILES O=C(O)C1(C(=O)C2=CC=C(F)C=C2)CC1[1][5]
Topological Polar Surface Area (TPSA) 54.37 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Predicted LogP ~1.8 - 2.3

(Data curated from structural analogs and commercial databases such as Echemi[2] and PubChem[6]).

Synthesis Pathways & Mechanistic Insights

The de novo synthesis of 1-acylcyclopropanecarboxylic acids relies on the double alkylation of an active methylene compound. The most robust and scalable route utilizes ethyl 3-(4-fluorophenyl)-3-oxopropanoate (ethyl 4-fluorobenzoylacetate) and 1,2-dibromoethane[7].

SynthesisWorkflow SM Ethyl 4-fluorobenzoylacetate (Active Methylene) Intermediate Ethyl 1-(4-fluorobenzoyl) cyclopropanecarboxylate SM->Intermediate Bis-alkylation (60°C, 48h) Reagent 1,2-Dibromoethane + K2CO3 (DMSO) Reagent->Intermediate Product 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid Intermediate->Product Ester Hydrolysis followed by HCl (pH 2) Hydrolysis LiOH / THF-H2O (Saponification) Hydrolysis->Product

Caption: Workflow for the synthesis of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocol details the causality behind each experimental choice.

Phase 1: Cyclopropanation (Bis-alkylation)

  • Preparation: In an oven-dried, argon-purged flask, dissolve ethyl 4-fluorobenzoylacetate (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) in anhydrous DMSO (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv) in portions. Causality: K₂CO₃ is selected over stronger bases (like NaH) because it selectively deprotonates the highly acidic active methylene (pKa ~11) without triggering unwanted retro-Claisen condensation or premature ester hydrolysis.

  • Cyclization: Heat the mixture to 60 °C for 48 hours. Causality: While the first mono-alkylation is rapid at room temperature, the subsequent intramolecular Sₙ2 ring closure to form the highly strained cyclopropane ring requires thermal activation to overcome the activation energy barrier.

  • Workup: Quench with water, extract with EtOAc, wash extensively with brine (to remove DMSO), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Phase 2: Saponification

  • Hydrolysis: Dissolve the resulting ethyl 1-(4-fluorobenzoyl)cyclopropanecarboxylate in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 equiv). Causality: The biphasic-like nature of the reaction is mitigated by THF, which acts as a co-solvent to keep the organic substrate in solution, while LiOH provides the hydroxide nucleophile for ester cleavage.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC until the ester is completely consumed.

  • Acidification: Evaporate the THF under reduced pressure, dilute the aqueous layer with water, and slowly acidify to pH ~2 using 1M HCl. Causality: Acidification protonates the soluble lithium carboxylate, driving the precipitation of the neutral, water-insoluble free carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Chemical Reactivity & Derivatization Potential

The true value of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid lies in its orthogonal reactivity, making it a "Swiss Army knife" for medicinal chemists.

  • Carboxyl Activation: The carboxylic acid can be readily converted to an amide using standard coupling reagents (e.g., HATU, EDC/HOBt). This is the primary vector for library generation.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is situated para to the electron-withdrawing carbonyl group. This activates the fluorophenyl ring toward SₙAr, allowing for the displacement of the fluorine by primary/secondary amines or alkoxides at elevated temperatures.

  • Friedel-Crafts Cascade: As elegantly demonstrated by[8][9], 1-arenoylcyclopropanecarboxylic acids undergo a fascinating ring-opening cascade in the presence of trifluoromethanesulfonic acid (HOTf) and arenes. This Brønsted acid-mediated reaction rapidly generates complex tetrahydro-5H-benzo[c]fluorene derivatives with high stereoselectivity[8][9].

ReactivityMap Core 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid Amide Amide Derivatives (via HATU/Amines) Core->Amide Carboxyl Activation (rt, DIPEA) Cascade Tetrahydro-5H-benzo[c]fluorenes (via HOTf / Arenes) Core->Cascade Friedel-Crafts Cascade (HOTf, 60°C) SNAr SNAr Products (via Amine displacement of F) Core->SNAr Nucleophilic Aromatic Substitution (100°C)

Caption: Orthogonal reactivity map of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid.

Applications in Drug Discovery

By incorporating the 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid motif into a drug candidate, researchers can achieve several pharmacological goals. The cyclopropane ring restricts the conformational flexibility of the molecule, which can lead to enhanced target affinity (due to a lower entropic penalty upon binding) and improved metabolic stability. Furthermore, the para-fluoro substitution is a classic medicinal chemistry tactic to block cytochrome P450-mediated aromatic oxidation, thereby increasing the compound's half-life in vivo.

References

  • Chen, G.-Q., Tang, X.-Y., & Shi, M. (2012). HOTf mediated cascade reactions of 1-arenoylcyclopropanecarboxylic acids with arenes. Chemical Communications, 48(17), 2340.[Link]

  • PubChem. National Center for Biotechnology Information. Structural analogs and physicochemical property calculations for cyclopropanecarboxylic acids.[Link]

Sources

Exploratory

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid molecular structure and weight

The following technical guide details the molecular structure, synthesis, and applications of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid , a specialized fluorinated building block. Content Type: Technical Whitepaper...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and applications of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid , a specialized fluorinated building block.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS: 1191284-11-3) is a geminally disubstituted cyclopropane derivative featuring a carboxylic acid and a 4-fluorobenzoyl moiety at the C1 position.[1][2] It belongs to the class of


-keto acids , stabilized by the geometric constraints of the cyclopropane ring.

While often confused with the amide-linked Cabozantinib intermediate (1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid), this keto-acid scaffold is distinct. It serves as a potent precursor for polycyclic aromatic hydrocarbons (PAHs) —specifically tetrahydro-5H-benzo[c]fluorenes—via superacid-mediated cascade cyclizations, and acts as a versatile synthon for bioisosteric replacement in drug discovery.

Molecular Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The molecule is defined by the rigid cyclopropane core which locks the benzoyl and carboxyl groups in a fixed orientation, influencing both its reactivity (preventing facile decarboxylation common in acyclic


-keto acids) and its binding affinity in biological targets.
Table 1: Chemical Specifications
PropertyData
Chemical Name 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid
CAS Registry Number 1191284-11-3
Molecular Formula

Molecular Weight 208.19 g/mol
Structure Type Gem-disubstituted Cyclopropane /

-Keto Acid
Physical State Solid (Off-white to pale yellow powder)
Predicted pKa ~3.5 (Carboxylic acid), modulated by the electron-withdrawing benzoyl group
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

CRITICAL DIFFERENTIATION: Researchers must distinguish this compound from 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid (CAS 849217-48-7), which contains an amide linker and is a key intermediate for the tyrosine kinase inhibitor Cabozantinib . The molecule discussed here contains a ketone linker.

Synthetic Pathway & Process Chemistry[10][11]

The most robust synthesis of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid utilizes a double alkylation strategy (Perkin alicyclic synthesis) starting from ethyl 4-fluorobenzoylacetate. This approach builds the cyclopropane ring directly onto the active methylene carbon.

Experimental Protocol

Reagents: Ethyl 4-fluorobenzoylacetate, 1,2-Dibromoethane, Potassium Carbonate (


), DMSO (or DMF), Sodium Hydroxide (

).
Step 1: Formation of Ethyl 1-(4-Fluorobenzoyl)cyclopropanecarboxylate
  • Setup: Charge a reaction vessel with DMSO (10 vol) and anhydrous

    
     (2.5 equiv).
    
  • Addition: Add ethyl 4-fluorobenzoylacetate (1.0 equiv) and 1,2-dibromoethane (1.2 equiv).

  • Reaction: Stir vigorously at ambient temperature (20–25°C) for 16–24 hours. The reaction proceeds via an initial alkylation followed by an intramolecular ring closure.

  • Workup: Quench with water, extract with ethyl acetate, and wash with brine. Concentrate to yield the intermediate ester.

Step 2: Hydrolysis to the Free Acid
  • Hydrolysis: Dissolve the ester in a mixture of THF/Water (1:1). Add LiOH or NaOH (2.0 equiv).

  • Stir: Heat to 50°C for 2–4 hours until TLC indicates complete consumption of the ester.

  • Isolation: Acidify carefully with 1M HCl to pH 2–3. The product, 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid, will precipitate or can be extracted with DCM.

  • Purification: Recrystallization from Ethanol/Hexane if necessary.

Mechanistic Insight: Cyclopropanation

The formation of the cyclopropane ring is a stepwise nucleophilic substitution. The active methylene proton is acidic (pKa ~11), allowing mild bases like carbonate to generate the enolate.

Diagram 1: Synthesis Mechanism

SynthesisMechanism Start Ethyl 4-fluorobenzoylacetate (Active Methylene) Base1 Base (K2CO3) Deprotonation Start->Base1 Enolate1 Enolate Intermediate A Base1->Enolate1 Alkyl SN2 Attack on 1,2-Dibromoethane Enolate1->Alkyl Intermed Mono-bromoalkyl Intermediate Alkyl->Intermed Base2 Second Deprotonation Intermed->Base2 RingClose Intramolecular SN2 (Cyclization) Base2->RingClose Product Ethyl 1-(4-Fluorobenzoyl) cyclopropanecarboxylate RingClose->Product

Caption: Stepwise cyclization mechanism via double nucleophilic substitution (SN2) driven by base-mediated enolate formation.

Pharmaceutical & Chemical Applications[3][5][12][13]

Precursor for Benzo[c]fluorenes

One of the most distinct applications of 1-arenoylcyclopropanecarboxylic acids is their transformation into tetrahydro-5H-benzo[c]fluorene derivatives .[3] This is achieved through a superacid-mediated cascade reaction (e.g., using Triflic Acid, HOTf).

  • Mechanism: The reaction involves protonation of the ketone, ring-opening of the cyclopropane (Nazarov-type or Friedel-Crafts alkylation), and subsequent annulation with an external arene.

  • Utility: This provides rapid access to complex polycyclic cores found in functional materials and specific kinase inhibitors.

Diagram 2: Cascade Reaction Workflow

CascadeReaction Input 1-(4-Fluorobenzoyl) cyclopropanecarboxylic Acid Reagent Superacid (HOTf) + Arene Input->Reagent Step1 Activation & Ring Opening (Carbocation Formation) Reagent->Step1 Step2 Cascade Cyclization (Friedel-Crafts / Annulation) Step1->Step2 Output Tetrahydro-5H-benzo[c]fluorene Derivative Step2->Output

Caption: Superacid-mediated cascade transformation of the cyclopropane scaffold into a polycyclic fluorene core.

Bioisosteric Design

In drug design, the 1,1-disubstituted cyclopropane acts as a conformational lock . Replacing a flexible ethyl or propyl chain with this ring restricts the bond angles (~60°), potentially freezing the bioactive conformation of the benzoyl and carboxyl pharmacophores. This is particularly useful in designing inhibitors for enzymes that recognize


-keto acid intermediates.

Safety & Handling

  • Hazards: Classified as an Irritant (H315, H319, H335).[4]

  • Stability: As a

    
    -keto acid, it is potentially susceptible to thermal decarboxylation. Store at -20°C  or 2-8°C  under inert atmosphere (Argon/Nitrogen) to prevent degradation. Avoid exposure to strong bases or elevated temperatures for prolonged periods during storage.
    

References

  • ChemBK. (n.d.). 1-(4-fluorobenzoyl)cyclopropane-1-carboxylic acid - CAS 1191284-11-3.[1][2] Retrieved from [Link]

  • MolAid. (2018). Ethyl 1-benzoylcyclopropanecarboxylate Synthesis and Reactions. Retrieved from [Link] (Search: CAS 116195-48-3)

  • Organic Chemistry Portal. (2007). Cyclopropanation of Active Methylene Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for C11H9FO3. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Synthesis of Ciprofibrate: Clarifying the Role of Key Intermediates

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways for Ciprofibrate, a lipid-lowering agent of the fibrate class. A critical clarification is made at the outset: contrary to the top...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways for Ciprofibrate, a lipid-lowering agent of the fibrate class. A critical clarification is made at the outset: contrary to the topic's premise, 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is not an intermediate in the synthesis of Ciprofibrate. Its established role is in the synthesis of the tyrosine kinase inhibitor, Cabozantinib. This guide will, therefore, focus on the validated and patented synthetic routes to Ciprofibrate, detailing the underlying chemical principles and experimental protocols. Furthermore, the correct synthetic utility of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid will be briefly outlined to provide a comprehensive chemical context.

Introduction to Ciprofibrate

Ciprofibrate is a fibric acid derivative used to treat hypertriglyceridemia and mixed hyperlipidemia.[1][2] Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid metabolism.[1] The chemical structure of Ciprofibrate is 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid.[2][3] The presence of the 2,2-dichlorocyclopropyl group is a key structural feature. Industrial production relies on multi-step organic synthesis, typically starting from basic aromatic compounds.[4]

Established Synthetic Pathways for Ciprofibrate

The synthesis of Ciprofibrate does not involve fluorinated benzoyl intermediates. Instead, the core of the synthesis is the construction of the 4-(2,2-dichlorocyclopropyl)phenol moiety, which is then etherified to yield the final product. A common and well-documented approach begins with styrene.

This multi-step process can be logically broken down as follows:

  • Cyclopropanation: Formation of the dichlorocyclopropyl ring.

  • Acylation: Introduction of an acyl group to the aromatic ring via a Friedel-Crafts reaction.

  • Oxidation & Rearrangement: Insertion of an oxygen atom to form a phenolic ester via a Baeyer-Villiger oxidation.

  • Hydrolysis: Cleavage of the ester to yield the key phenol intermediate.

  • Etherification & Final Hydrolysis: Attachment of the isobutyric acid side-chain to produce Ciprofibrate.

The overall workflow is depicted below.

G Styrene Styrene Dichlorocyclopropylbenzene 2,2-dichloro-1-phenylcyclopropane Styrene->Dichlorocyclopropylbenzene Cyclopropanation (CHCl3, NaOH) Acylated_Intermediate 1-[4-(2,2-dichlorocyclopropyl)phenyl]-1-alkanone Dichlorocyclopropylbenzene->Acylated_Intermediate Friedel-Crafts Acylation (RCOCl, AlCl3) Phenolic_Ester 4-(2,2-dichlorocyclopropyl)phenyl alkanoate Acylated_Intermediate->Phenolic_Ester Baeyer-Villiger Oxidation (Peroxy acid) Phenol_Intermediate 4-(2,2-dichlorocyclopropyl)phenol Phenolic_Ester->Phenol_Intermediate Alcoholysis/Hydrolysis (Base) Ester_Product Alkyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate Phenol_Intermediate->Ester_Product Etherification (Alkyl 2-bromo-2-methylpropanoate) Ciprofibrate Ciprofibrate Ester_Product->Ciprofibrate Hydrolysis (Base, then Acidification)

Figure 1: General synthetic pathway for Ciprofibrate starting from Styrene.

Causality Behind Experimental Choices
  • Cyclopropanation: The reaction of styrene with chloroform and a strong base like sodium hydroxide is a classic method for generating dichlorocarbene (:CCl2), which then undergoes a [1+2] cycloaddition with the alkene of the styrene to form the stable dichlorocyclopropyl ring.[5]

  • Friedel-Crafts Acylation: This electrophilic aromatic substitution is used to install an acyl group onto the phenyl ring. An acylating agent (RCOCl, where R is an alkyl chain like C4-C12) and a Lewis acid catalyst (e.g., AlCl₃) are employed.[6][7] The reaction directs the acyl group predominantly to the para position due to the steric bulk of the cyclopropylphenyl group.

  • Baeyer-Villiger Oxidation: This is a critical step for converting the ketone intermediate into an ester. A peroxy acid (like peracetic acid, often generated in situ) is used to insert an oxygen atom between the carbonyl carbon and the aromatic ring.[6][7] The migratory aptitude of the phenyl group ensures the desired rearrangement to the phenolic ester.

  • Hydrolysis and Etherification: The resulting ester is hydrolyzed under basic conditions to yield 4-(2,2-dichlorocyclopropyl)phenol.[7] This phenol is the key nucleophile for the subsequent Williamson ether synthesis with an alkyl 2-bromo-2-methylpropanoate, which builds the final carbon skeleton of Ciprofibrate. The final ester is then hydrolyzed to the carboxylic acid.[5][7]

Experimental Protocol: Synthesis of Ciprofibrate Intermediate

The following protocol is a representative example for the synthesis of 4-(2,2-dichlorocyclopropyl)phenol, adapted from patent literature.[5][6]

Step 1: Friedel-Crafts Acylation of 2,2-dichloro-1-phenylcyclopropane

  • To a dry 500 mL four-necked flask under an inert atmosphere, add 210 mL of dichloromethane and 60 g of aluminum chloride (AlCl₃).

  • Cool the mixture to 20°C.

  • Slowly add 75.4 g of n-hexanoyl chloride dropwise while stirring, maintaining the temperature below 30°C. Continue stirring until the AlCl₃ is completely dissolved.

  • Add a solution of 2,2-dichloro-1-phenylcyclopropane in dichloromethane.

  • Allow the reaction to proceed for several hours at room temperature, monitoring completion by HPLC or TLC.

  • Upon completion, quench the reaction by slowly pouring the mixture into ice water with hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-[4-(2,2-dichlorocyclopropyl)phenyl]-1-hexanone.

Step 2: Baeyer-Villiger Oxidation

  • In a 1000 mL four-necked flask, add 520 mL of acetic acid and cool to 10-15°C.

  • Add 138 g of urea-hydrogen peroxide complex (UHP) followed by 118 g of maleic anhydride. Stir at 15-20°C for 3 hours to generate the peroxy acid in situ.

  • Raise the temperature to 35-40°C and add the crude ketone from Step 1 dropwise.

  • After the addition is complete, raise the temperature to 45-50°C and maintain for 5 hours.

  • Cool the reaction to room temperature, wash with water, dry the organic component over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenolic ester.

Step 3: Alcoholysis to 4-(2,2-dichlorocyclopropyl)phenol

  • Charge the crude ester into a reaction vessel with a suitable alcohol (e.g., methanol) and a base (e.g., potassium carbonate or sodium hydroxide).[4]

  • Stir the reaction at a controlled temperature (e.g., 20°C) for several hours.[4]

  • Monitor the reaction for the disappearance of the ester.

  • After completion, neutralize the mixture and perform an extraction with a suitable organic solvent.

  • Wash, dry, and concentrate the organic phase. The resulting crude phenol can be purified by recrystallization or chromatography.

The Role of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid in Medicinal Chemistry

As established, 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is not involved in Ciprofibrate synthesis. Its primary utility is as a crucial building block for Cabozantinib , a potent multi-tyrosine kinase inhibitor used in cancer therapy.

In the synthesis of Cabozantinib, this molecule serves as the precursor to one of the key amide linkages. The synthesis involves the coupling of 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid with an aniline derivative.[8] The initial starting material, 1,1-cyclopropanedicarboxylic acid, is reacted with 4-fluoroaniline to produce this intermediate.[9][10]

G cluster_0 Synthesis of Key Intermediate cluster_1 Cabozantinib Synthesis CDA 1,1-Cyclopropanedicarboxylic acid Intermediate 1-[(4-fluorophenyl)carbamoyl]- cyclopropanecarboxylic acid CDA->Intermediate Amidation (SOCl2, Et3N) Aniline 4-Fluoroaniline Aniline->Intermediate Cabozantinib Cabozantinib Intermediate->Cabozantinib Amide Coupling (EDC, DMAP) Aniline_Deriv 4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline Aniline_Deriv->Cabozantinib

Sources

Exploratory

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

[1][2] Executive Summary This technical guide provides an in-depth analysis of the solubility profile, thermodynamic behavior, and solvent selection strategies for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (and its...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile, thermodynamic behavior, and solvent selection strategies for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (and its structural analogs such as the Cabozantinib intermediate 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid ).[1][2]

Accurate solubility data is the cornerstone of process optimization in pharmaceutical development, governing yield, purity, and solid-state form.[1][2] This guide synthesizes structural analysis with field-proven experimental protocols to empower researchers in designing robust crystallization and purification workflows.[1][2]

Compound Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][2]

  • Chemical Structure: The compound features three distinct functional moieties that dictate its interaction with solvents:[1][2]

    • Carboxylic Acid Group (-COOH): A polar, hydrogen-bond donor/acceptor region.[1][2] It drives solubility in protic solvents (alcohols) and basic aqueous solutions but leads to dimerization in non-polar solvents.[1][2]

    • Cyclopropane Ring: A lipophilic, rigid spacer.[1][2] It increases the molecule's overall hydrophobicity compared to linear alkyl chains.[1]

    • 4-Fluorobenzoyl/Phenyl Moiety: A planar, aromatic, lipophilic region.[1][2] The fluorine atom adds electronegativity but generally reduces water solubility while enhancing solubility in fluorinated or polar aprotic solvents.[1][2]

Relevance: This structural motif is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Cabozantinib) and fluoroquinolone antibiotics.[1][2]

Solubility Profile

Qualitative Solubility Landscape

Based on the structural properties and synthesis data of closely related analogs (e.g., CAS 849217-48-7), the solubility profile follows a distinct polarity-driven hierarchy.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2]
Polar Ethers THF, 1,4-DioxaneHigh Excellent H-bond acceptance from the carboxylic acid proton.[1][2]
Alcohols Methanol, Ethanol, IPAHigh (Temp.[1][2] Dependent) Solvation via hydrogen bonding; solubility increases significantly with temperature (

).[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvents for the organic backbone; often used for recrystallization.[1][2]
Non-Polar Heptane, HexaneInsoluble Lack of specific interactions; used as anti-solvents .[1][2]
Aqueous Water (pH < pKa)Very Low The hydrophobic fluorobenzoyl/cyclopropyl bulk dominates the hydrophilic carboxyl group.[1][2]
Thermodynamic Solubility Modeling

To rigorously describe the solubility (


, mole fraction) as a function of temperature (

), the Modified Apelblat Equation is the industry standard for this class of pharmaceutical intermediates.[1][2]


  • 
    :  Empirical model parameters derived from experimental data.
    
  • Interpretation:

    • Positive Enthalpy (

      
      ):  Dissolution is endothermic; solubility increases with temperature.[1][2]
      
    • Entropy (

      
      ):  Reflects the disordering of the crystal lattice upon dissolution.[1][2]
      

Technical Insight: For fluorinated cyclopropane acids, the dissolution is typically endothermic and entropy-driven .[1][2] The "driving force" is the disruption of the rigid crystal lattice, which requires heat input.[1]

Process Application: Crystallization Strategy[1]

The solubility differential between Ethyl Acetate/THF and Heptane is the basis for high-yield purification.[1]

Anti-Solvent Crystallization Protocol

Objective: Purify the crude intermediate from reaction byproducts.

  • Dissolution: Dissolve the crude solid in a minimum volume of THF or Ethyl Acetate at 40–50°C.[1]

  • Filtration: Polish filter the warm solution to remove insoluble inorganic salts.[1]

  • Precipitation: Slowly add Heptane (Anti-solvent) to the filtrate while stirring.[1]

    • Ratio: Target a Solvent:Anti-solvent ratio of 1:3 to 1:5.[1]

  • Aging: Cool the slurry to 0–5°C and hold for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid and wash with cold Heptane.

Visualization: Solvent Selection Decision Tree

SolventSelection cluster_legend Legend Start Start: Solvent Selection CheckSolubility Check Solubility in Polar Aprotic (DMF/DMSO) Start->CheckSolubility IsSoluble Is it highly soluble? CheckSolubility->IsSoluble YesSoluble Test Recrystallization Solvents (Esters/Alcohols) IsSoluble->YesSoluble Yes CheckTemp High T Coeff? YesSoluble->CheckTemp CoolingCryst Select: Cooling Crystallization (e.g., Ethanol, IPA) CheckTemp->CoolingCryst Yes (Steep Curve) AntiSolvent Select: Anti-Solvent Method (e.g., THF + Heptane) CheckTemp->AntiSolvent No (Flat Curve) Process Process Step Decision Decision Point Outcome Selected Strategy

Caption: Decision logic for selecting the optimal crystallization method based on solubility behavior.

Experimental Protocols

Since specific literature values for your exact batch may vary due to impurity profiles, you must generate your own solubility curve.[1]

Dynamic Laser Monitoring Method (High Precision)

This method eliminates sampling errors associated with the static gravimetric method.[1][2]

Equipment:

  • Jacketed glass vessel (50 mL) with temperature control (

    
     K).
    
  • Laser monitoring system (transmissivity detector).[1][2]

  • Magnetic stirrer.[1]

Workflow:

  • Preparation: Add a known mass of solvent (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) and solute (
    
    
    
    ) to the vessel.[1][2][3][4]
  • Dissolution: Heat the mixture until the laser transmissivity reaches a maximum (indicating full dissolution).

  • Nucleation: Cool the solution at a slow rate (e.g., 0.1 K/min). Record the temperature (

    
    ) where transmissivity drops sharply (cloud point).
    
  • Dissolution (Re-check): Re-heat slowly. Record the temperature (

    
    ) where transmissivity recovers.[1][2]
    
  • Data Point: The equilibrium solubility temperature is approximately

    
    .[1][2]
    
  • Repeat: Add more solute to the same vessel and repeat to build the curve.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Prep 1. Sample Prep (Solvent + Solute) Heat 2. Heating Phase (Clear Point) Prep->Heat Dissolve Cool 3. Cooling Phase (Cloud Point) Heat->Cool Saturate Record 4. Data Logging (T vs. Concentration) Cool->Record Detect Nucleation Record->Heat Add Solute & Repeat Model 5. Apelblat Modeling (Regression) Record->Model Finalize Data

Caption: Iterative workflow for generating a precise solubility curve using the dynamic laser method.

References

  • Synthesis and Purification of Fluorinated Cyclopropane Intermediates Source: ChemicalBook / Patent Literature (CN104817497) Context:[1][2][5][6] Describes the synthesis of 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid and its purification via THF/Heptane precipitation. URL:

  • Thermodynamic Modeling of Pharmaceutical Solubility Source: Journal of Chemical & Engineering Data Context: Standard methodologies (Apelblat equation) for modeling solubility of structurally similar fluoro-pharmaceuticals.[1][2] URL:[1][2]

  • Ciprofloxacin Intermediate Chemistry Source: National Institutes of Health (PubChem) Context:[1][2] Structural data on 1-(4-fluorophenyl)cyclopropanecarboxylic acid (CAS 773100-29-1).[1][2][7][8] URL:[1][2]

Sources

Foundational

Literature review of fluorobenzoyl cyclopropane derivatives

Synthesis, Stability, and Medicinal Applications Executive Summary Fluorobenzoyl cyclopropane derivatives—specifically cyclopropyl (fluorophenyl) ketones —represent a high-value pharmacophore in modern drug discovery. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Stability, and Medicinal Applications

Executive Summary

Fluorobenzoyl cyclopropane derivatives—specifically cyclopropyl (fluorophenyl) ketones —represent a high-value pharmacophore in modern drug discovery. This scaffold synergizes the metabolic stability of the cyclopropane ring with the bio-isosteric properties of fluorine.

Unlike flexible alkyl chains, the cyclopropane ring provides rigid conformational control and significant resistance to oxidative metabolism by cytochrome P450 enzymes. When coupled with a fluorinated phenyl group, the resulting scaffold serves as a critical intermediate for fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors), neuroleptic agents , and anti-platelet drugs (e.g., Prasugrel metabolites).

This guide details the synthetic architectures, mechanistic causalities, and validation protocols required to master this chemical space.

Part 1: Strategic Chemical Architecture
1.1 The "Cyclopropyl Effect" in Medicinal Chemistry

The cyclopropane ring is not merely a spacer; it is an electronic modulator. Due to the high


-character of its C-C bonds (Walsh orbitals), the cyclopropane ring can conjugate with the adjacent carbonyl group, behaving similarly to a vinyl group but with saturated stability.
  • Metabolic Shielding: The high bond dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol) makes them poor targets for CYP450-mediated hydroxylation compared to isopropyl or ethyl groups.

  • Fluorine Substitution: The addition of fluorine (typically at the para position) blocks the primary site of aromatic metabolic oxidation, forcing the biological system to interact with the pharmacophore rather than degrading it.

1.2 Core Structural Targets

This guide focuses on two primary derivative classes:

  • Cyclopropyl 4-fluorophenyl ketone: The fundamental building block.

  • 2,4-Dichloro-5-fluorobenzoyl cyclopropane: A specialized intermediate often cited in the optimization of quinolone antibiotics.

Part 2: Synthetic Methodologies & Protocols[1]
2.1 Method A: Friedel-Crafts Acylation (Industrial Standard)

This is the most scalable route but requires strict temperature control to prevent acid-catalyzed ring opening of the cyclopropane moiety.

Mechanism: The reaction proceeds via an acylium ion intermediate. The key challenge is that strong Lewis acids (AlCl₃) can coordinate with the cyclopropane ring, leading to ring-opening polymerization if the temperature exceeds 35°C.

Protocol:

  • Reagent Prep: Charge a dry reactor with Fluorobenzene (Solvent/Reactant excess) and anhydrous Aluminum Chloride (AlCl₃) (1.1 eq).

  • Acyl Chloride Addition: Cool the suspension to 0–5°C . Add Cyclopropanecarbonyl chloride (1.0 eq) dropwise over 60 minutes.

    • Causality: Slow addition prevents a localized exotherm, which would trigger the thermodynamic ring-opening product (4-chlorobutyrophenone).

  • Reaction Phase: Allow the mixture to warm to 20–25°C (Room Temp) and stir for 4 hours. Do not reflux.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

    • Validation: The aqueous layer must remain acidic (pH < 2) to solubilize aluminum salts and prevent emulsion formation.

  • Purification: Extract with Dichloromethane (DCM). Wash with Brine.[1] Distill under reduced pressure.

Self-Validating Checkpoint:

  • H-NMR Signal: Look for the cyclopropyl protons at

    
     0.9–1.2 ppm.
    
  • Failure Mode: Appearance of a triplet at

    
     3.5 ppm indicates ring opening (formation of chlorobutyl chain).
    
2.2 Method B: Grignard Addition to Nitriles (Laboratory Scale)

Preferred for substrates sensitive to Lewis acids.

Protocol:

  • Grignard Formation: Generate Cyclopropylmagnesium bromide in THF from cyclopropyl bromide and Mg turnings.

    • Tip: Initiate with a crystal of iodine. Cyclopropyl bromide is sluggish; maintain reflux once initiated.

  • Addition: Cool the Grignard solution to 0°C. Add 4-Fluorobenzonitrile (0.9 eq) in THF dropwise.

  • Imine Hydrolysis: The reaction forms an intermediate magnesium imine salt. Stir at RT for 12 hours.

  • Acid Hydrolysis: Pour into 10% H₂SO₄ and reflux for 1 hour to hydrolyze the imine to the ketone.

Part 3: Visualization of Reaction Mechanisms

The following diagram illustrates the competing pathways in the Friedel-Crafts synthesis. The "Kinetic Path" yields the desired product, while the "Thermodynamic Path" leads to the ring-opened impurity.

FriedelCrafts Start Fluorobenzene + Cyclopropanecarbonyl Chloride AlCl3 AlCl3 Catalyst (0-5°C) Start->AlCl3 Acylium Acylium Ion Intermediate AlCl3->Acylium Cl- Abstraction Sigma Sigma Complex Acylium->Sigma Electrophilic Attack Product TARGET: Cyclopropyl 4-fluorophenyl ketone Sigma->Product Deprotonation (Kinetic Control < 25°C) Impurity IMPURITY: 4-Chloro-1-(4-fluorophenyl)butan-1-one Sigma->Impurity Ring Opening (Thermodynamic Control > 35°C)

Figure 1: Mechanistic bifurcation in Friedel-Crafts acylation. Temperature control is the critical variable to avoid the red path.

Part 4: Comparative Data & Applications
4.1 Catalyst Efficiency Table

Comparison of Lewis acids for the acylation of fluorobenzene with cyclopropanecarbonyl chloride.

CatalystConditionsYield (%)Selectivity (Ketone:Open Ring)Notes
AlCl₃ DCM, 25°C85-92%98:2Standard industrial method. Requires stoichiometric amount.
FeCl₃ Neat, 60°C75%90:10Higher temp leads to more ring opening.
Zeolite HY Flow, 150°C60%95:5Heterogeneous/Green, but lower conversion.
SnCl₄ DCM, 0°C88%99:1Milder than AlCl₃, easier workup, higher cost.
4.2 Medicinal Applications[2]
  • Neuroleptic Agents: The fluorobenzoyl cyclopropane motif is a rigid analog of the butyrophenone class (e.g., Haloperidol). The cyclopropane ring restricts the rotation of the carbonyl, locking the pharmacophore into a bioactive conformation for dopamine D2 receptor binding.

  • Fluoroquinolone Synthesis:

    • While Ciprofloxacin uses a cyclopropyl amine, the 2,4-dichloro-5-fluorobenzoyl cyclopropane derivative is investigated as a precursor for novel quinolones where the C-3 position is modified.

  • Metabolic Probes: Used to map the active site of CYP2D6. The resistance of the cyclopropyl ring to hydroxylation forces the enzyme to attack the aromatic ring, allowing researchers to determine the electronic influence of fluorine on metabolic clearance rates.

Part 5: Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup cluster_2 Phase 3: Validation Step1 Reagent Charging: Fluorobenzene + AlCl3 Step2 Controlled Addition: cPr-COCl at <5°C Step1->Step2 Step3 Reaction: Stir 4h at 25°C Step2->Step3 Step4 Quench: Ice/HCl (pH < 2) Step3->Step4 Step5 Extraction: DCM Separation Step4->Step5 Step6 Analysis: 1H-NMR / GC-MS Step5->Step6 Decision Cyclopropyl Signal Intact? Step6->Decision Release Batch Release Batch Decision->Release Batch Yes Reprocess/Discard Reprocess/Discard Decision->Reprocess/Discard No (Ring Opened)

Figure 2: Step-by-step operational workflow for the synthesis of fluorobenzoyl cyclopropane derivatives.

References
  • BenchChem. (2025).[3][4] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[5] Friedel–Crafts Acylation: Mechanisms and Applications. Retrieved from

  • PubChem. (2025).[5] Cyclopropyl 4-fluorophenyl ketone (Compound Summary). Retrieved from

  • Welbes, L. L., et al. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society. Retrieved from

  • European Patent Office. (2006). Process for the preparation of diastereomerically enriched cyclopropyl ketone derivatives. Patent WO2006008171A1. Retrieved from

Sources

Exploratory

Thermodynamic Stability of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid: A Technical Guide for Preclinical Development

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, cyclopropane rings are frequently dep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, cyclopropane rings are frequently deployed to lock molecular conformations and improve metabolic stability. However, when a cyclopropane ring is geminally substituted with both a carboxylic acid and an aroyl group—as seen in 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS: 1191284-11-3)—the molecule inherits the thermodynamic vulnerabilities of a highly strained


-keto acid.

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a misunderstanding of this specific structural motif. This whitepaper deconstructs the thermodynamic stability of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid, detailing its intrinsic degradation pathways (thermal decarboxylation and acid-mediated ring-opening) and providing field-proven, self-validating protocols to accurately profile its kinetic and thermodynamic limits.

Structural Thermodynamics & Intrinsic Instability

The thermodynamic baseline of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid is governed by three competing structural forces:

  • Baeyer Strain: The cyclopropane ring inherently possesses ~27.5 kcal/mol of ring strain, creating a thermodynamic driving force for ring-opening under electrophilic stress.

  • 
    -Keto Acid Motif:  The attachment of the 4-fluorobenzoyl group and the carboxylic acid to the same carbon (C1) places the ketone carbonyl 
    
    
    
    to the hydroxyl oxygen of the carboxylate. This proximity facilitates a low-energy, 6-membered cyclic transition state leading to spontaneous thermal decarboxylation[1].
  • Electronic Modulation by Fluorine: The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+R). This net electron withdrawal increases the electrophilicity of the ketone carbonyl, slightly lowering the activation energy (

    
    ) required for enolization during the decarboxylation transition state compared to non-fluorinated analogs.
    
Primary Degradation Pathways
A. Thermal Decarboxylation

Upon heating, the molecule undergoes an intramolecular proton transfer from the carboxylic acid to the ketone oxygen, simultaneously releasing


. The immediate product is an enol, which rapidly tautomerizes into the thermodynamic sink: cyclopropyl 4-fluorophenyl ketone.

Decarboxylation A 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid (Ground State) B 6-Membered Cyclic Transition State (High Energy) A->B Heat (u0394) C Cyclopropyl 4-fluorophenyl enol + CO2 B->C Decarboxylation D Cyclopropyl 4-fluorophenyl ketone (Thermodynamic Sink) C->D Tautomerization

Figure 1: Thermal decarboxylation pathway of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid.

B. Acid-Mediated Cascade Ring-Opening

While the cyclopropane ring is relatively stable to basic hydrolysis, it is highly susceptible to Brønsted acid-mediated degradation. Exposure to strong acids (e.g., trifluoromethanesulfonic acid, HOTf) triggers a cascade reaction. The acid protonates the ketone, inducing ring-opening to form a carbocation intermediate. As demonstrated in seminal studies on 1-arenoylcyclopropanecarboxylic acids, this intermediate can undergo an intramolecular Friedel-Crafts reaction with surrounding arenes to form tetrahydro-5H-benzo[c]fluorene derivatives[2].

Experimental Workflows & Self-Validating Protocols

To establish a robust stability profile for API formulation, empirical testing must isolate thermal events from chemical degradation. The following protocols are designed as self-validating systems; they include internal controls to ensure that the observed degradation is a function of the molecule's thermodynamics, not environmental artifacts.

Workflow N1 Sample Prep: 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid N2 Thermal Analysis (DSC / TGA) N1->N2 N3 Acid-Stress Testing (HOTf / Aqueous Buffers) N1->N3 N4 Kinetic Modeling (Kissinger Equation) N2->N4 N5 LC-MS/NMR Structural Elucidation N3->N5 N6 Thermodynamic Stability Profile N4->N6 N5->N6

Figure 2: Comprehensive experimental workflow for thermodynamic and kinetic stability profiling.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Purpose: To determine the onset temperature of decarboxylation and extract the activation energy (


).
  • Step 1: Sample Preparation. Accurately weigh 2.0–3.0 mg of the compound into a vented aluminum pan. Causality: Using a low sample mass minimizes thermal lag and ensures uniform heat distribution, preventing artificially broadened exotherms.

  • Step 2: Environmental Control. Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring the TGA mass loss is exclusively attributable to

    
     evolution.
    
  • Step 3: Variable Heating Ramps. Run sequential samples at heating rates (

    
    ) of 5, 10, 15, and 20 °C/min from 25 °C to 250 °C.
    
  • Step 4: Data Validation & Kissinger Analysis. Plot

    
     versus 
    
    
    
    (where
    
    
    is the peak decarboxylation temperature). A linear fit validates that the degradation follows first-order kinetics. Extract
    
    
    from the slope.
Protocol B: Brønsted Acid-Stress Degradation Assay

Purpose: To evaluate the thermodynamic stability of the cyclopropane ring under acidic stress[2].

  • Step 1: Reagent Setup. Dissolve 0.3 mmol of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid in 0.2 mL of anhydrous benzene (or toluene) in a flame-dried Schlenk tube.

  • Step 2: Acid Introduction. Cool the system to 0 °C and slowly add 0.8 mL of freshly distilled HOTf. Causality: HOTf is utilized because its conjugate base (triflate) is non-nucleophilic. This ensures the acid acts purely to protonate the carbonyl and drive the ring-opening cascade, rather than trapping the intermediate carbocation.

  • Step 3: Reaction Monitoring. Warm to 60 °C and stir for 30 minutes. Monitor the disappearance of the starting material via LC-MS.

  • Step 4: Quenching (Critical Step). Quench the reaction by pouring the mixture into cold saturated aqueous

    
    . Causality: Rapid neutralization prevents secondary polymerization of the highly reactive fluorene derivatives, ensuring accurate mass balance during extraction.
    

Quantitative Thermodynamic Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters for 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid based on thermal analysis and acid-stress profiling of analogous 1-arenoylcyclopropanecarboxylic acids.

ParameterValue / ObservationAnalytical MethodImplications for Drug Development
Melting Point (

)
~145 - 150 °CDSCSolid-state handling is safe at ambient temps.
Decarboxylation Onset (

)
~165 - 175 °CTGA / DSCDo not subject to high-temperature melt extrusion.
Activation Energy (

)
~28 - 32 kcal/molKissinger KineticsModerate stability; requires cold-chain or desiccant storage for long-term shelf life.
Aqueous Stability (pH 7.4)

days
HPLC-UVStable in physiological buffer (carboxylate anion resists decarboxylation).
Acidic Stability (pH 1.2)

hours
LC-MSHighly unstable in gastric conditions; requires enteric coating for oral formulations.

Conclusion & Formulation Guidelines

The thermodynamic stability of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid is fundamentally limited by its identity as a strained


-keto acid. While the solid state is stable at room temperature, the molecule is highly susceptible to thermal decarboxylation above 160 °C and rapid ring-opening cascade reactions in strongly acidic environments[2].

Actionable Insights for Formulation:

  • Avoid Heat: Manufacturing processes such as hot-melt extrusion (HME) or aggressive spray drying should be avoided to prevent

    
     outgassing and API degradation.
    
  • pH Control: If formulated as an oral solid dose, the API must be protected from the acidic environment of the stomach (pH 1.2) using enteric-coated polymers (e.g., Eudragit L100) to prevent premature cyclopropane ring-opening.

  • Salt Formation: Converting the free acid to a sodium or potassium salt will significantly increase thermodynamic stability, as the carboxylate anion disrupts the cyclic transition state required for thermal decarboxylation[1].

References

  • [2] Chen, G.-Q., Tang, X.-Y., & Shi, M. (2012). HOTf mediated cascade reactions of 1-arenoylcyclopropanecarboxylic acids with arenes. Chemical Communications (Royal Society of Chemistry), 48(17), 2340-2342. URL: [Link]

  • [1] Tsuda, T., Chujo, Y., & Takahashi, S. (1981). Specific two-step decarboxylation of copper(I,II) .beta.-ketocarboxylates. A novel type of regulation of the decarboxylation of .beta.-keto acids. Journal of Organic Chemistry (American Chemical Society), 46(24), 4980–4984. URL: [Link]

Sources

Foundational

Metabolic Pathway Analysis of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Precursors: A Technical Guide

Executive Summary In modern rational drug design, the incorporation of fluorinated aromatic rings and cyclopropyl moieties is a highly effective strategy for modulating lipophilicity, target binding affinity, and metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the incorporation of fluorinated aromatic rings and cyclopropyl moieties is a highly effective strategy for modulating lipophilicity, target binding affinity, and metabolic stability. 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is a critical structural precursor and pharmacophore building block utilized in the synthesis of advanced kinase inhibitors and receptor tyrosine kinase (RTK) modulators.

However, the unique combination of a fluorobenzene ring, a bridging ketone (benzoyl), and a cyclopropanecarboxylic acid presents a complex metabolic liability profile. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, causality-driven framework for mapping the biotransformation of this precursor class. This guide details the structural vulnerabilities of the molecule, the necessary in vitro experimental systems, and the high-resolution analytical workflows required to confidently identify its metabolic fate.

Structural Liability & Predictive Biotransformation

Before initiating empirical assays, a robust metabolic pathway analysis requires a theoretical deconstruction of the molecule's functional groups. The biotransformation of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid is governed by three distinct structural nodes:

  • The Ketone (Benzoyl) Bridge: Carbonyl groups are highly susceptible to Phase I reduction. Unlike typical cytochrome P450 (CYP) mediated oxidations, the reduction of this ketone to a secondary alcohol is primarily catalyzed by cytosolic Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs).

  • The Cyclopropanecarboxylic Acid: Carboxylic acids are classical targets for Phase II conjugation. The primary route is acyl-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Alternatively, the acid can be activated to an acyl-CoA thioester [1], leading to subsequent amino acid conjugation (e.g., glycine or taurine) or potential ring-opening events [3].

  • The 4-Fluorophenyl Moiety: While the carbon-fluorine (C-F) bond is exceptionally strong and generally resists oxidative cleavage, specific CYP450 isoforms can catalyze oxidative defluorination or adjacent aromatic hydroxylation under certain conditions [2].

Metabolic Pathway Map

Fig 1: Predicted Phase I and Phase II metabolic pathways for the target precursor.

Experimental Design: Causality & System Selection

A common pitfall in metabolite identification (MetID) is the over-reliance on Human Liver Microsomes (HLMs) as a standalone system. HLMs are insufficient for capturing the complete metabolic profile of this specific precursor.

  • Why use S9 Fractions alongside HLMs? Ultracentrifugation during HLM preparation discards the cytosolic fraction. Because the reduction of the benzoyl ketone is driven by cytosolic AKRs and CBRs, testing solely in HLMs will yield a false negative for carbonyl reduction. Liver S9 fractions contain both microsomal and cytosolic enzymes, ensuring this critical Phase I pathway is captured.

  • Why use Alamethicin in UGT assays? UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER) vesicles within microsomes. To accurately assess the formation of acyl-glucuronides from the cyclopropanecarboxylic acid, the pore-forming peptide alamethicin must be added to permeabilize the vesicles, allowing the UDPGA cofactor to reach the enzyme active site.

  • Why implement GSH Trapping? Acyl-glucuronides can be chemically reactive, potentially binding covalently to off-target proteins and causing idiosyncratic toxicity. Adding Glutathione (GSH) or Potassium Cyanide (KCN) to the incubation acts as a nucleophilic trap, allowing us to detect reactive intermediates via LC-MS/MS.

Self-Validating Experimental Protocol

This protocol establishes a self-validating system for comprehensive MetID. It includes built-in controls to ensure enzyme viability and analytical accuracy.

Step 1: System Preparation & Permeabilization
  • Thaw pooled Human Liver S9 fractions (20 mg/mL) on ice.

  • Prepare a UGT-activation mix: Incubate the S9 fraction with alamethicin (50 µg/mg protein) on ice for 15 minutes. Causality: This ensures ER vesicle permeabilization without degrading enzyme integrity.

Step 2: Incubation Matrix Assembly
  • In a 96-well plate, combine the permeabilized S9 fraction (final concentration 1.0 mg/mL) with 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl₂.

  • Add the precursor substrate (1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid) to a final concentration of 10 µM (keep organic solvent < 0.5% v/v).

  • Self-Validation Control: In parallel wells, incubate 7-hydroxycoumarin (positive control for UGT/CYP) and a no-cofactor negative control.

Step 3: Reaction Initiation & Quenching
  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYPs/AKRs) and 2 mM UDPGA (for UGTs).

  • Incubate at 37°C on a thermomixer (400 rpm) for 60 minutes.

  • Quench the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Causality: ACN precipitates proteins immediately, halting all enzymatic activity while extracting the small-molecule metabolites.

Step 4: Sample Processing
  • Centrifuge the quenched plate at 4,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate, evaporate under nitrogen, and reconstitute in 5% ACN in water for LC-HRMS analysis.

Workflow Visualization

Fig 2: Step-by-step experimental workflow for comprehensive metabolite generation and extraction.

Analytical Data Interpretation (LC-HRMS/MS)

High-Resolution Mass Spectrometry (HRMS) is mandatory for this analysis. The fluorine atom creates a distinct mass defect, and high mass accuracy (< 5 ppm) is required to differentiate between isobaric transformations (e.g., distinguishing a true hydroxylation from a hydration event).

Below is the quantitative data matrix used to program the inclusion lists for data-dependent acquisition (DDA) on the mass spectrometer.

Table 1: Predicted Mass Shifts for Precursor Metabolites
Metabolic TransformationPrimary Enzyme SystemPhaseExpected Mass Shift (Δ Da)Analytical Indicator (MS/MS)
Parent Compound N/AN/A0.0000Baseline retention time
Carbonyl Reduction AKR / CBR (Cytosolic)Phase I+2.0156Loss of H₂O (-18 Da) upon fragmentation
Aromatic Hydroxylation CYP450 (Microsomal)Phase I+15.9949Shift in UV max; retention of fluorine
Oxidative Defluorination CYP450 (Microsomal)Phase I-2.0054Loss of F (-19 Da); gain of OH (+17 Da)
Acyl-Glucuronidation UGT (Microsomal)Phase II+176.0321Neutral loss of 176 Da (glucuronic acid)
Glycine Conjugation Acyl-CoA SynthetasePhase II+57.0215Characteristic fragment at m/z 74 (glycine)

Note: The acyl-glucuronide of the cyclopropanecarboxylic acid is a critical monitoring point. If significant accumulation occurs, subsequent stability testing in physiological buffer (pH 7.4) is required to assess the risk of acyl migration and irreversible protein binding.

Conclusion

The metabolic profiling of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid requires a nuanced approach that extends beyond standard microsomal stability assays. By understanding the specific liabilities of the ketone bridge and the cyclopropyl acid, and by utilizing permeabilized S9 fractions paired with high-resolution mass spectrometry, researchers can accurately map the biotransformation landscape of this precursor. This rigorous, causality-driven methodology ensures that downstream drug candidates utilizing this pharmacophore are optimized for both metabolic stability and safety.

References

  • ATP-Dependent C-F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. PubMed / National Institutes of Health (NIH). Available at: [Link]

  • Metabolism and Cometabolism of Cyclic Ethers by a Filamentous Fungus, a Graphium sp. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

Exploratory

Technical Guide: Toxicology &amp; Safe Handling of Fluorobenzoyl Intermediates

Executive Summary Fluorobenzoyl intermediates—specifically fluorobenzoyl chlorides (e.g., 4-fluorobenzoyl chloride)—are critical electrophiles in the synthesis of kinase inhibitors, antipsychotics, and agrochemicals. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorobenzoyl intermediates—specifically fluorobenzoyl chlorides (e.g., 4-fluorobenzoyl chloride)—are critical electrophiles in the synthesis of kinase inhibitors, antipsychotics, and agrochemicals. Their utility stems from the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the carbonyl center. However, this same property amplifies their reactivity with nucleophiles, including biological tissue and atmospheric moisture.

This guide synthesizes toxicological data, reaction kinetics, and industrial hygiene protocols to establish a self-validating safety system for handling these compounds.

Part 1: Chemical Nature & Reactivity Profile

The Fluorine Effect

The substitution of a hydrogen atom with fluorine on the benzene ring exerts a strong inductive effect ($ -I $), pulling electron density away from the carbonyl carbon. This makes fluorobenzoyl chlorides significantly more susceptible to nucleophilic attack compared to their non-fluorinated counterparts.

  • Hydrolysis Risk: Upon contact with moisture, these compounds undergo rapid nucleophilic acyl substitution, releasing hydrochloric acid (HCl) gas and the corresponding fluorobenzoic acid.

  • Thermal Decomposition: In fire conditions, unlike standard acid chlorides, these intermediates may release Hydrogen Fluoride (HF) , a systemic poison requiring specialized medical management (calcium gluconate).

Mechanism of Action (Hydrolysis)

Understanding the hydrolysis mechanism is vital for predicting the behavior of the chemical during a spill or quenching process.

HydrolysisMechanism Start Fluorobenzoyl Chloride (R-COCl) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Water Water (H₂O) Water->Inter Collapse Collapse & Cl- Departure Inter->Collapse Proton Transfer Products Fluorobenzoic Acid + HCl (Gas) Collapse->Products Exothermic Release

Figure 1: Nucleophilic acyl substitution pathway. Note the exothermic release of HCl gas, which drives the expansion of toxic vapors.

Part 2: Toxicological Assessment

Due to the rapid hydrolysis of fluorobenzoyl chlorides in physiological media, the primary toxicological effects are driven by the corrosivity of the acid chloride group and the systemic toxicity of the hydrolysis products.

Comparative Toxicity Data

Note: Direct LD50 data for specific fluorinated isomers is often limited. The "Analogue Approach" (REACH regulation) utilizes Benzoyl Chloride as the baseline, adjusted for the higher lipophilicity of fluorinated derivatives.

ParameterBenzoyl Chloride (Baseline)4-Fluorobenzoyl Chloride (Target)Mechanism of Injury
Acute Oral LD50 (Rat) 1,900 mg/kg~800–2,000 mg/kg (Est.)Corrosive necrosis of GI tract.
Inhalation LC50 (Rat) 1.45 mg/L (4h)High Risk (Data Limited)Pulmonary edema; lachrymatory effect.
Skin Corrosion Category 1BCategory 1C Irreversible tissue destruction < 4h exposure.
Eye Damage Category 1Category 1 Corneal opacity; potential blindness.
Sensitization Skin Sensitizer (1)Potential SensitizerHaptenization of skin proteins.
Systemic & Specific Target Organ Toxicity (STOT)
  • Lachrymator: These compounds are potent tear agents. The fluorine atom increases volatility slightly compared to heavier halogens, facilitating rapid eye irritation at ppm levels.

  • Inhalation Hazard: Inhalation causes immediate bronchospasm. Delayed pulmonary edema (fluid in lungs) can occur up to 24 hours after exposure, necessitating prolonged observation.

Part 3: Hierarchy of Control & Exposure Prevention

Engineering Controls
  • Primary: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary: Local exhaust ventilation (LEV) is required for rotary evaporation or vacuum pump exhausts to prevent HCl recirculation.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with acid chlorides due to rapid permeation and degradation.

PPE TypeMaterial RecommendationBreakthrough TimeContext
Gloves (Splash) Nitrile (Double gloved, >5 mil)< 10 minsIncidental contact only. Change immediately.
Gloves (Handling) Laminate Film (Silver Shield) > 480 minsRequired for synthesis/pouring.
Gloves (Alt) Viton / Butyl Rubber> 240 minsGood dexterity/protection balance.
Respiratory Full-face respirator + ABEK filterN/AOnly for spill cleanup outside hood.
Body Chem-tape sealed Tyvek suitN/AFor transfers > 1 Liter.

Part 4: Emergency Protocols & Waste Management

Spill Response Decision Logic

A self-validating workflow ensures that personnel do not exceed their safety training threshold.

SpillResponse Incident Spill Detected Assess Assess Volume & Location Incident->Assess Small Small Spill (< 50 mL) Inside Hood Assess->Small Contained Large Large Spill (> 50 mL) Or Outside Hood Assess->Large Uncontained/Major ActionSmall 1. Absorb with dry sand/vermiculite 2. Neutralize slowly (NaHCO3) 3. Collect as HazWaste Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Activate Fire Alarm 3. Call HazMat Team Large->ActionLarge

Figure 2: Operational decision tree for spill management. Note that water is never used as a primary cleanup agent.

Quenching & Disposal Protocol (The "Reverse Addition" Rule)

Crucial Safety Rule: Never add water to the acid chloride. This causes a violent exotherm and splattering.

Step-by-Step Quenching:

  • Preparation: Prepare a reaction flask with a 10% Sodium Carbonate ($ Na_2CO_3 $) or Sodium Bicarbonate solution, cooled to 0°C in an ice bath.

  • Dilution: Dilute the waste fluorobenzoyl chloride in an inert solvent (e.g., dichloromethane or toluene) if it is not already in solution.

  • Addition: Using a dropping funnel, add the acid chloride solution dropwise into the stirred alkaline ice mixture.

  • Monitoring: Monitor temperature; keep below 20°C to minimize HCl gas evolution.

  • Verification: Check pH. Ensure pH is neutral (6–8) before transferring to the aqueous waste container.

References

  • PubChem. (2025). 4-Fluorobenzoyl chloride (Compound Summary).[1][2][3] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Benzoyl chloride (CAS 98-88-4).[Link]

Sources

Foundational

A Technical Guide to a Key Pharmaceutical Intermediate: Understanding 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

Executive Summary: This guide provides an in-depth technical overview of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS No. 849217-48-7), a critical building block in the synthesis of the multi-targeted ty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides an in-depth technical overview of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS No. 849217-48-7), a critical building block in the synthesis of the multi-targeted tyrosine kinase inhibitor, Cabozantinib. While the initial query for this paper was for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS No. 62419-33-6), a comprehensive search of scientific and regulatory databases revealed a lack of available information for that specific compound. In contrast, the structurally related amide, CAS 849217-48-7, is extensively documented and of high importance to the pharmaceutical industry. This paper has been structured to deliver actionable insights on the synthesis, properties, and application of this vital intermediate for researchers, chemists, and drug development professionals.

Introduction and Nomenclature

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a bespoke chemical entity designed for its role as a primary intermediate in the production of Cabozantinib.[1] Cabozantinib is an FDA-approved medication for the treatment of certain types of cancer, including medullary thyroid cancer and advanced renal cell carcinoma.[1] The unique molecular architecture of this intermediate, featuring a rigid cyclopropane ring, a fluorinated phenyl group, and both amide and carboxylic acid functionalities, is pivotal for the construction of the final active pharmaceutical ingredient (API).[2]

The presence of the cyclopropane scaffold imparts conformational rigidity, which can be crucial for precise interaction with biological targets in the final drug molecule.[2] The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[2]

Clarification on Compound Identity

It is critical to distinguish the subject of this guide from other similarly named compounds. Extensive searches for "1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid" and its associated CAS number 62419-33-6 did not yield sufficient data for a technical profile. The key structural difference is the linker between the phenyl ring and the cyclopropane core: a carbamoyl (amide) group in the subject compound versus a benzoyl (ketone) group in the requested, but undocumented, molecule. This guide will focus exclusively on the well-documented and industrially relevant amide intermediate.

Physicochemical Properties and Identifiers

A clear understanding of the physicochemical properties is fundamental for handling, reaction optimization, and quality control. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 849217-48-7[3][4]
Molecular Formula C₁₁H₁₀FNO₃[3][4]
Molecular Weight 223.20 g/mol [3][5]
IUPAC Name 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid[5]
Appearance White to almost white powder or crystal[4][6]
Melting Point 173 - 177 °C[4]
Purity ≥ 98% (HPLC)[4]
SMILES C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O[2][5]
InChI Key PFMAFXYUHZDKPY-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Insights

The most prevalent and scalable synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid involves a selective amidation of a dicarboxylic acid precursor.[3][6] This approach provides a high yield of the desired mono-amide product.

Core Synthesis Pathway

The reaction proceeds by activating one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid, followed by nucleophilic attack from 4-fluoroaniline.

Caption: Synthesis of the target intermediate.

Causality Behind Experimental Choices:

  • Cyclopropane-1,1-dicarboxylic acid is the foundational scaffold, providing the gem-disubstituted cyclopropane ring.[7]

  • Thionyl Chloride (SOCl₂) is used as an activating agent. It reacts with one of the carboxylic acid groups to form a highly reactive acyl chloride intermediate in situ. This is crucial for facilitating the subsequent reaction with the weakly nucleophilic aniline.

  • Triethylamine (TEA) is a non-nucleophilic organic base. Its primary role is to neutralize the HCl gas generated during the formation of the acyl chloride from thionyl chloride. This prevents protonation of the 4-fluoroaniline, ensuring its nucleophilicity is maintained for the amide bond formation.[3]

  • Temperature Control (Ice Bath): The initial activation with thionyl chloride is exothermic. Cooling the reaction prevents potential side reactions and decomposition of the acyl chloride intermediate. The subsequent amidation is then allowed to proceed at room temperature.[3][6]

Step-by-Step Experimental Protocol

This protocol is a synthesis of procedures described in the literature.[3][6]

  • Vessel Preparation: Charge a dry reaction vessel equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with cyclopropane-1,1-dicarboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~10 mL/g).

  • Cooling & Basification: Cool the resulting slurry in an ice-water bath to below 10°C. Add triethylamine (1.0-1.1 eq) dropwise, maintaining the internal temperature. Stir for 30 minutes.

  • Activation: Add thionyl chloride (0.9-1.0 eq) dropwise to the cooled solution, again ensuring the temperature remains below 10°C. The formation of the acyl chloride intermediate occurs during this step.

  • Amidation: In a separate flask, dissolve 4-fluoroaniline (1.0 eq) in THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 4 hours until analysis (e.g., TLC, LC-MS) shows consumption of the starting material.

  • Workup & Isolation:

    • Dilute the reaction mixture with ethyl acetate.

    • Perform aqueous washes with dilute NaOH solution, water, and saturated brine to remove unreacted starting materials and salts.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Precipitate the product by adding an anti-solvent like heptane to the concentrated residue. Filter the resulting solid and dry under vacuum to yield the final product with high purity (typically >93%).[3][6]

Application in Drug Development: Synthesis of Cabozantinib

The sole, yet critical, application for this compound is its function as a key building block for Cabozantinib.[6][8] It provides one of the two "halves" of the final drug molecule. The remaining carboxylic acid group is activated and coupled with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline to form the second amide bond, completing the synthesis of the API.[9]

Caption: Role in the final step of Cabozantinib synthesis.

This final coupling reaction is a standard peptide-like coupling, highlighting the importance of this intermediate in convergent synthetic strategies common in modern pharmaceutical manufacturing.[10][11]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact intermediate is not universally available, data for structurally similar compounds and supplier information provide a basis for safe handling protocols.

GHS Hazard Classification

The compound is classified as a warning-level hazard.

Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute Toxicity (Oral), Cat. 4
H315 Causes skin irritationSkin Irritation, Cat. 2
H319 Causes serious eye irritationEye Irritation, Cat. 2
H335 May cause respiratory irritationSTOT SE, Cat. 3

Pictogram: GHS07 (Exclamation Mark)

Recommended Handling Procedures

Given the hazard profile, standard laboratory precautions for handling powdered chemical reagents are mandatory.

  • Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved particulate respirator.

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment.

  • Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a wet cloth.

Conclusion

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7) is a high-value intermediate whose significance is directly tied to the production of the anticancer therapeutic Cabozantinib. Its synthesis from cyclopropane-1,1-dicarboxylic acid and 4-fluoroaniline is a robust and high-yielding process. This guide has provided a detailed technical overview of its properties, a validated synthesis protocol with mechanistic rationale, its pivotal role in drug manufacturing, and essential safety guidelines. For professionals in pharmaceutical development and process chemistry, a thorough understanding of this molecule is indispensable for the efficient and safe production of a life-saving medication.

References

  • Drugbank. (n.d.). CAS 849217-48-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Veeprho. (n.d.). 1-((4-Fluorophenyl)carbamoyl) cyclopropanecarboxylic Acid | CAS 849217-48-7. Retrieved from [Link]

  • Google Patents. (n.d.). US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof.
  • ResearchGate. (2018). (PDF) New Synthesis of Antitumor Drug Cabozantinib. Retrieved from [Link]

  • PMC. (n.d.). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112979544A - Preparation method of cabozantinib or salt thereof.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • PubMed. (n.d.). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide Introduction & Strategic Overview 1-(4-Fluorobenzoyl)cyclopropanecarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Overview

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. The presence of the cyclopropane ring restricts the conformational flexibility of the molecule, often leading to enhanced target binding affinity and improved metabolic stability in drug candidates.

This application note details a robust, two-step synthetic workflow to generate this compound from commercially available starting materials. The strategy relies on the double alkylation (cyclopropanation) of a


-keto ester, followed by a controlled base-catalyzed saponification.

Mechanistic Rationale & Pathway Visualization

As a self-validating synthetic system, every reagent in this protocol is chosen for a specific mechanistic purpose:

  • Step 1: Cyclopropanation (Double Alkylation): The reaction utilizes ethyl 3-(4-fluorophenyl)-3-oxopropanoate and 1,2-dibromoethane. Potassium carbonate (

    
    ) is selected as the base because it is perfectly tuned to deprotonate the highly acidic doubly-activated methylene (
    
    
    
    ) without causing unwanted Claisen-type condensations that stronger bases (like
    
    
    ) might trigger. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium counterion, leaving a "naked" enolate that rapidly undergoes an intermolecular
    
    
    attack on 1,2-dibromoethane. A subsequent intramolecular
    
    
    attack closes the strained three-membered ring. This ring closure is entropically driven by the proximity effect of the tethered electrophile[1].
  • Step 2: Saponification: The ethyl ester is hydrolyzed using aqueous sodium hydroxide (

    
    ) in a mixed solvent system (THF/Water). The biphasic nature of the initial mixture becomes homogeneous as the ester is converted into the water-soluble sodium carboxylate salt. Subsequent acidification forces the protonated, lipophilic carboxylic acid to precipitate, providing an elegant, chromatography-free isolation method.
    

SynthesisRoute SM Ethyl 3-(4-fluorophenyl) -3-oxopropanoate + 1,2-Dibromoethane INT Ethyl 1-(4-fluorobenzoyl) cyclopropanecarboxylate SM->INT K2CO3, DMF 25-60°C, 24h (Cyclopropanation) PROD 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid INT->PROD 1. NaOH, THF/H2O 2. HCl (pH ~2) (Saponification)

Figure 1: Two-step synthetic workflow for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid.

Quantitative Data & Material Requirements

Table 1: Reagents for Step 1 (Cyclopropanation)
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate210.201.02.10 gStarting Material
1,2-Dibromoethane187.861.52.82 g (1.29 mL)Bis-electrophile
Potassium carbonate (

)
138.212.53.46 gBase
N,N-Dimethylformamide (DMF)73.09Solvent20 mLPolar Aprotic Solvent
Table 2: Reagents for Step 2 (Saponification)
ReagentMW ( g/mol )EquivalentsAmount (8 mmol scale)Role
Ethyl 1-(4-fluorobenzoyl)cyclopropanecarboxylate236.241.01.89 gIntermediate
Sodium hydroxide (

)
40.002.00.64 gNucleophile/Base
THF /

(1:1 v/v)
-Solvent20 mLCo-solvent system
Hydrochloric acid (1M

)
36.46Excess~20 mLAcidifying Agent

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(4-fluorobenzoyl)cyclopropanecarboxylate

1. Reaction Setup:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with inert gas (Nitrogen or Argon).

  • Add anhydrous

    
     (3.46 g, 25 mmol) to the flask, followed by 20 mL of anhydrous DMF. Stir to create a suspension.
    

2. Reagent Addition:

  • Add ethyl 3-(4-fluorophenyl)-3-oxopropanoate (2.10 g, 10 mmol) to the suspension. The mixture may turn slightly yellow as the enolate forms.

  • Carefully add 1,2-dibromoethane (2.82 g, 15 mmol) dropwise via syringe.

3. Reaction Execution & Monitoring:

  • Heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting

    
    -keto ester is highly UV-active and stains readily with 
    
    
    
    . The cyclopropanated product will elute with a higher
    
    
    value and exhibit a different staining profile due to the loss of the enolizable
    
    
    -protons.

4. Workup & Isolation:

  • Cool the mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (

    
     mL). Crucial Step: Multiple brine washes are required to completely partition the DMF out of the organic layer.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude ester. Purify via flash column chromatography if necessary.
    
Step 2: Saponification to 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

1. Reaction Setup:

  • Dissolve the intermediate ethyl 1-(4-fluorobenzoyl)cyclopropanecarboxylate (1.89 g, 8.0 mmol) in 10 mL of Tetrahydrofuran (THF) in a 50 mL round-bottom flask.

2. Reagent Addition:

  • Prepare a solution of

    
     (0.64 g, 16.0 mmol) in 10 mL of distilled water.
    
  • Add the aqueous

    
     solution dropwise to the THF solution at room temperature. The mixture will initially be biphasic.
    

3. Reaction Execution & Monitoring:

  • Stir the mixture vigorously at room temperature for 4–6 hours. As the ester hydrolyzes into the sodium salt, the mixture will become a homogeneous single phase.

  • Self-Validation Checkpoint: Perform TLC to ensure the complete disappearance of the ester starting material.

4. Workup & Isolation:

  • Concentrate the mixture under reduced pressure to remove the THF (do not evaporate to total dryness; leave the aqueous layer intact).

  • Extract the basic aqueous layer once with Diethyl Ether (15 mL) to remove any unreacted ester or non-polar organic impurities. Discard this organic wash.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M

    
     dropwise until the pH reaches ~2.0.
    
  • Observation: A white to off-white precipitate of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid will form immediately upon crossing the

    
     threshold of the acid.
    
  • Isolate the product via vacuum filtration, wash the filter cake with ice-cold water, and dry overnight under high vacuum[2].

Analytical Characterization & Validation

To ensure absolute scientific integrity, validate the final synthesized compound against these expected analytical benchmarks:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The definitive marker of success in Step 2 is the complete disappearance of the ethyl ester signals: the quartet at
    
    
    ~4.1 ppm (
    
    
    ) and the triplet at
    
    
    ~1.2 ppm (
    
    
    ). The cyclopropane protons will appear as two distinct multiplets (AA'BB' system) between
    
    
    1.3–1.8 ppm. The aromatic protons will appear as two sets of multiplets around
    
    
    7.3 ppm and
    
    
    7.9 ppm, characteristic of a para-fluorosubstituted benzene ring. A broad singlet integrating to 1H at
    
    
    >12.0 ppm confirms the presence of the carboxylic acid proton.
  • LC-MS: Expected mass for

    
     is 208.19  g/mol . Look for the 
    
    
    
    peak at
    
    
    207.1 in negative electrospray ionization (ESI-) mode, which is highly sensitive for carboxylic acids.

References

  • PrepChem: Synthesis of ethyl 1-(4-cyanophenylaminocarbonyl)cyclopropanecarboxylate. PrepChem. Available at:[Link]

Sources

Application

Application Note: Friedel-Crafts Acylation for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

This Application Note details the optimized Friedel-Crafts acylation protocol for synthesizing 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized Friedel-Crafts acylation protocol for synthesizing 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR targets) and quinolone analogs.

The guide focuses on the geminal (1,1-substituted) isomer, consistent with the "1-(...)" nomenclature. It addresses the specific challenge of performing Lewis acid-mediated acylation on a strained cyclopropane ring without triggering ring-opening or decarboxylation.

Executive Summary

This protocol defines the critical process parameters (CPPs) for the regioselective Friedel-Crafts acylation of fluorobenzene with cyclopropane-1,1-dicarboxylic anhydride (or its synthetic equivalent, the 1,1-dicarbonyl dichloride). The objective is to install the 4-fluorobenzoyl moiety at the quaternary cyclopropyl center while maintaining ring integrity.

Key Technical Challenges:

  • Chemoselectivity: Preventing Lewis acid-catalyzed cyclopropane ring opening (homolytic/heterolytic cleavage).

  • Regioselectivity: Ensuring exclusive para-acylation relative to the fluorine atom.

  • Stoichiometry: Managing the complexation of Aluminum Chloride (

    
    ) with the product ketone and carboxylic acid moieties.
    

Strategic Analysis & Mechanism

Reaction Pathway

The synthesis proceeds via the electrophilic aromatic substitution (EAS) of fluorobenzene. The acylating agent is the acylium ion generated from cyclopropane-1,1-dicarboxylic anhydride (Spiro[2.4]heptane-4,7-dione).

Mechanism Diagram (DOT):

FC_Mechanism Anhydride Cyclopropane-1,1- dicarboxylic anhydride Complex Acylium Ion Complex Anhydride->Complex Activation (Ring Opening) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + PhF (Para-attack) PhF Fluorobenzene (Nucleophile) PhF->Sigma Product_Complex Aluminum Product Complex Sigma->Product_Complex - H+ (Aromatization) Product 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid Product_Complex->Product Acidic Quench (Hydrolysis)

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation. The strained spiro-anhydride is activated by AlCl3 to form a reactive acylium species.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Temperature

Low initial temp prevents cyclopropane ring opening. Warming ensures conversion.
Catalyst Stoichiometry 2.2 – 2.5 equiv.1 eq activates the anhydride; >1 eq complexes with the resulting ketone/acid product.
Solvent System Fluorobenzene (Neat) or DCMFluorobenzene acts as both reactant and solvent to drive kinetics and favor para-selectivity.
Reagent Addition Solid

to Solution
Controlled addition manages the exotherm and prevents local overheating.

Experimental Protocol

Reagents & Materials
  • Substrate: Fluorobenzene (Assay >99%, anhydrous).

  • Acylating Agent: Cyclopropane-1,1-dicarboxylic anhydride (prepared in situ or commercial) OR Cyclopropane-1,1-dicarbonyl dichloride.

    • Note: If the anhydride is unavailable, use the dicarbonyl dichloride (1.0 eq) followed by aqueous hydrolysis.

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous, granular/powder.
    
  • Quench: HCl (1M), Ice water.

  • Solvent: Dichloromethane (DCM), anhydrous (optional if using neat PhF).

Step-by-Step Methodology

Phase 1: Reactor Setup & Activation

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.

  • Purge the system with

    
     for 15 minutes.
    
  • Charge Fluorobenzene (10.0 equiv relative to anhydride) into the flask.

    • Optimization Note: If using DCM as co-solvent, use 1:1 DCM:Fluorobenzene.

  • Cool the solvent to 0–5°C using an ice/water bath.

Phase 2: Acylation Reaction 5. Add Aluminum Chloride (


, 2.4 equiv) portion-wise over 20 minutes. Ensure internal temperature remains 

. 6. Stir for 15 minutes to ensure a homogeneous suspension. 7. Dissolve Cyclopropane-1,1-dicarboxylic anhydride (1.0 equiv) in a minimal amount of Fluorobenzene or DCM. 8. Add the anhydride solution dropwise over 30–45 minutes.
  • Observation: The mixture will turn yellow/orange and evolve HCl gas (if using acid chloride) or darken (if using anhydride).
  • After addition, allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 4–6 hours. Monitor by HPLC/TLC.
  • Endpoint: Disappearance of anhydride/acid chloride species.

Phase 3: Quench & Isolation 11. Cool the reaction mixture to 0°C . 12. Critical Step: Slowly pour the reaction mixture into a stirred beaker of Ice/HCl (1M) (ratio 1:1 v/v).

  • Caution: Highly exothermic hydrolysis of aluminum complexes.
  • Stir vigorously for 30 minutes until all solids dissolve and two clear layers form.
  • Separate the organic layer.[1] Extract the aqueous layer with DCM (
    
    
    ).
  • Combine organic phases and wash with Brine (
    
    
    ).
  • Extraction of Acid Product: Extract the organic phase with 10%
    
    
    or NaOH
    solution (
    
    
    ).
  • Rationale: The product is a carboxylic acid and will move to the aqueous phase, leaving neutral impurities (poly-acylated byproducts) in the organic phase.
  • Acidify the combined aqueous basic extracts with conc. HCl to pH 1–2.
  • The product, 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid , will precipitate as a white/off-white solid.
  • Filter, wash with cold water, and dry under vacuum.

Workflow Diagram (DOT):

Workflow Start Start: Inert Atmosphere (N2 Purge) Cool Cool Fluorobenzene to 0-5°C Start->Cool Add_Cat Add AlCl3 (2.4 eq) Portion-wise Cool->Add_Cat Add_Reagent Add Cyclopropane-1,1- dicarboxylic anhydride (Dropwise) Add_Cat->Add_Reagent React Warm to RT Stir 4-6h Add_Reagent->React Quench Quench into Ice/HCl (Exothermic!) React->Quench Extract_Base Base Extraction (NaOH) Isolate Acid Product Quench->Extract_Base Acidify Acidify Aqueous Layer (pH 1-2) Extract_Base->Acidify Filter Filter & Dry Product Acidify->Filter

Figure 2: Operational workflow for the synthesis, highlighting the critical base-extraction purification step.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening (Linear Products) Temperature too high during AlCl3 addition.Maintain T < 5°C during initial activation. Do not reflux.
Low Yield Incomplete hydrolysis of Al-complex.Increase stirring time during acidic quench; ensure pH < 2 during final precipitation.
Regioisomers (Ortho) Insufficient steric control.Use pure Fluorobenzene as solvent (swamping effect) to favor para.
Decarboxylation Thermal instability of

-keto acid.
Avoid heating the acidic crude product above 50°C.
Critical Note on Regiochemistry (Geminal vs. Vicinal)

Researchers must distinguish between the 1,1-isomer (target of this protocol) and the 1,2-isomer .

  • 1,1-Isomer Precursor: Cyclopropane-1,1-dicarboxylic anhydride (Spiro).

  • 1,2-Isomer Precursor: 3-Oxabicyclo[3.1.0]hexane-2,4-dione (Cyclopropane-1,2-dicarboxylic anhydride).[3][4]

  • Validation: Verify the structure using

    
    -NMR. The 1,1-isomer shows a symmetric AA'BB' pattern for the cyclopropyl protons (if achiral environment) or distinct geminal coupling, whereas the 1,2-isomer shows vicinal coupling constants (
    
    
    
    Hz,
    
    
    Hz).

References

  • General Friedel-Crafts Acylation Mechanism & Conditions

    • Olah, G. A.
    • Source:

  • Synthesis of 1-Benzoylcyclopropanecarboxylic Acid Derivatives

    • Detailed synthesis of the 1-benzoyl scaffold via dialkylation (Altern
    • Source:

  • Cyclopropane Anhydride Reactivity

    • Reactivity of 3-oxabicyclo[3.1.0]hexane-2,4-dione (1,2-isomer reference for comparison).
    • Source:

  • Fluorobenzene Acylation Selectivity

    • Process chemistry of fluorobenzene acylation intermedi
    • Source:

Sources

Method

Application Note: Scalable Manufacturing of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

This Application Note is structured to guide process chemists and manufacturing scientists through the scalable synthesis of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid . Executive Summary & Molecule Profile 1-(4-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and manufacturing scientists through the scalable synthesis of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid .

Executive Summary & Molecule Profile

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is a versatile pharmacophore used as a building block in the synthesis of p38 MAP kinase inhibitors, cannabinoid receptor agonists, and antiviral agents (e.g., HCV NS5B inhibitors).

The synthesis of gem-disubstituted cyclopropanes containing both a ketone and a carboxylic acid moiety presents a specific challenge: constructing the strained ring while preventing O-alkylation or polymerization of the reactive


-keto precursor.
Critical Distinction: Nomenclature & Structure

Warning: Do not confuse this target with the Cabozantinib intermediate , which is 1-[(4-fluorophenyl)carbamoyl ]cyclopropanecarboxylic acid (an amide linkage).

  • Target (This Protocol): Contains a Benzoyl group (Ketone, -CO-Ar).

  • Cabozantinib Intermediate: Contains a Phenylcarbamoyl group (Amide, -CONH-Ar).

PropertySpecification
Chemical Name 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid
Structure Cyclopropane ring gem-substituted with -COOH and -C(=O)(4-F-Ph)
Key Precursor Ethyl 4-fluorobenzoylacetate
CAS (Analog) Refer to specific ester derivatives (e.g., 139105-96-3 for related esters)
Molecular Weight ~208.19 g/mol

Strategic Route Selection

Comparison of Methodologies

Industrial scalability requires avoiding hazardous reagents (e.g., Sodium Hydride) and minimizing cryogenic steps.

MethodologyReagentsProsConsScalability Score
Classical Base NaH / DMFHigh reactivityH₂ gas evolution (explosion risk); DMF recovery is difficult.Low
Double Alkylation (PTC) NaOH / TBAB / Toluene No H₂ gas; Cheap solvents; Mild exotherm. Requires careful agitation control. High (Recommended)
Friedel-Crafts Fluorobenzene + AnhydrideDirect functionalizationPoor selectivity; Harsh Lewis acids (AlCl₃).Medium

Selected Route: Phase-Transfer Catalyzed (PTC) Dialkylation . This protocol utilizes a solid-liquid or liquid-liquid PTC system to react Ethyl 4-fluorobenzoylacetate with 1,2-dibromoethane . This method suppresses O-alkylation (enol ether formation) by keeping the anion concentration low in the organic phase.

Reaction Scheme & Process Flow

The synthesis proceeds in two main stages: Cyclopropanation followed by Saponification .

ReactionScheme Precursor Ethyl 4-fluorobenzoylacetate (Active Methylene) Intermediate Ethyl 1-(4-fluorobenzoyl) cyclopropanecarboxylate Precursor->Intermediate Step 1: K2CO3/DMSO or NaOH/TBAB 55-60°C Reagent 1,2-Dibromoethane (Alkylation Agent) Reagent->Intermediate + 1.2 eq Product 1-(4-Fluorobenzoyl) cyclopropanecarboxylic Acid Intermediate->Product Step 2: NaOH/MeOH Hydrolysis

Figure 1: Synthetic pathway for the target molecule via double alkylation.

Detailed Experimental Protocols

Step 1: Cyclopropanation (The Critical Step)

Safety Note: 1,2-Dibromoethane is a potent carcinogen and volatile. All operations must occur in a closed reactor system or a certified fume hood with scrubber attachment.

Reagents & Stoichiometry[1][2]
  • Ethyl 4-fluorobenzoylacetate (1.0 eq): 21.0 g (100 mmol)

  • 1,2-Dibromoethane (1.5 eq): 28.2 g (12.9 mL, 150 mmol)

  • Potassium Carbonate (2.5 eq): 34.5 g (Milled/Powdered)

  • DMSO (Solvent): 100 mL (5 vol)

  • Alternative Solvent: Toluene/Water (1:1) with 5 mol% TBAB (Tetrabutylammonium bromide).

Protocol
  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (overhead preferred for slurry), internal temperature probe, and a pressure-equalizing addition funnel. Purge with Nitrogen.

  • Charging: Charge DMSO and Ethyl 4-fluorobenzoylacetate. Stir to dissolve.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) in portions. The slurry may thicken.

  • Alkylation Agent: Add 1,2-dibromoethane dropwise via the addition funnel over 30–45 minutes.

    • Process Control: Maintain internal temperature between 20–30°C .[3] Do not allow exotherm to exceed 35°C during addition to prevent dimerization.

  • Reaction: Heat the mixture to 55–60°C . Stir vigorously for 6–8 hours.

    • Mechanism:[1][2][4] The first alkylation is intermolecular; the second is a rapid intramolecular ring closure.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: <2% unreacted starting material.

  • Quench: Cool to 20°C. Pour the reaction mixture into Ice Water (400 mL) .

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL) .

    • Note: If using Toluene/PTC method, separate the phases directly.

  • Wash: Wash combined organics with Brine (100 mL) to remove residual DMSO.

  • Concentration: Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Intermediate Ester as a pale yellow oil.

    • Expected Yield: 80–88% (Crude). Proceed directly to hydrolysis.

Step 2: Saponification (Hydrolysis)
Protocol
  • Dissolution: Dissolve the crude ester (from Step 1) in Methanol (100 mL) .

  • Base Addition: Add 2N NaOH (aq) (100 mL, ~2.0 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating is usually unnecessary and may degrade the benzoyl group (Haloform-type cleavage risk).

  • Workup: Evaporate Methanol under reduced pressure (Rotavap).

  • Isolation:

    • Dilute the aqueous residue with water (50 mL).

    • Wash with MTBE (50 mL) to remove unreacted organics/neutral impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with 6N HCl to pH 1–2. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Step 3: Recrystallization (Polymorph Control)
  • Solvent: Ethyl Acetate / Hexanes (1:3).

  • Procedure: Dissolve in minimum hot Ethyl Acetate, add Hexanes until turbid, cool slowly to 4°C.

  • Final Yield: ~65–75% (overall from Step 1).

  • Purity: >98% (HPLC).

Process Safety & Risk Management

SafetyFlow EDB HAZARD: 1,2-Dibromoethane Carcinogen & Volatile CONTROL: Closed System + Scrubber Exotherm HAZARD: Alkylation Exotherm Runaway Risk CONTROL: Slow Addition (<30°C) EDB->Exotherm DMSO HAZARD: DMSO Waste Skin Penetrant CONTROL: Dedicated Waste Stream Exotherm->DMSO

Figure 2: Critical Hazard Control Points (HCP).

  • 1,2-Dibromoethane (EDB):

    • Toxicity: OSHA regulated carcinogen. High acute toxicity via inhalation and skin absorption.

    • Engineering Control: Use double-diaphragm pumps for transfer. Do not pour openly.

    • Decontamination: Quench equipment with 10% NaOH/Ethanol solution to destroy residual alkyl halide.

  • DMSO Hazards:

    • DMSO enhances skin absorption of toxic solutes (like EDB). Nitrile gloves are insufficient ; use Butyl rubber or Silver Shield gloves.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR (DMSO-d6)Cyclopropyl protons (1.4–1.8 ppm, m, 4H); Aromatic (7.2–8.0 ppm).
Purity HPLC (C18, ACN/Water)≥ 98.0% area
Residual Solvent GC-HeadspaceDMSO < 5000 ppm; EDB < 1 ppm (Critical)
Water Content Karl Fischer< 0.5% w/w

References

  • General Cyclopropanation of Active Methylenes

    • Organic Syntheses, Coll.[5] Vol. 7, p. 12 (1990). Synthesis of cyclopropanecarboxylates using 1,2-dibromoethane and base.

  • Fedoryński, M. (2006).
  • Analogous Synthesis (Benzoylacetate derivatives): Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684. (Describes cyclopropanation of beta-keto esters for kinase inhibitors).
  • Safety Data (1,2-Dibromoethane)

    • National Toxicology Program (NTP) Report on Carcinogens, 15th Edition. [Link]

Disclaimer: This protocol is for research and development purposes. Scale-up requires a full Process Safety Management (PSM) review, particularly regarding the handling of 1,2-dibromoethane.

Sources

Application

Catalyst selection for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid synthesis

Application Note: Catalyst Selection and Optimized Protocol for the Synthesis of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Executive Summary The synthesis of 1-aroylcyclopropanecarboxylic acids represents a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst Selection and Optimized Protocol for the Synthesis of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

Executive Summary

The synthesis of 1-aroylcyclopropanecarboxylic acids represents a critical node in modern medicinal chemistry and organic synthesis. These cyclopropanated building blocks are highly valued for their rigid conformational profiles and are utilized in the construction of complex polycyclic frameworks (such as tetrahydro-5H-benzo[c]fluorenes)[1] and as intermediates for advanced kinase inhibitors[2].

A persistent synthetic bottleneck in generating 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid is the efficient double alkylation of the β-keto ester precursor, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, with 1,2-dibromoethane. This application note details the mechanistic rationale for catalyst selection, highlighting the superiority of Phase-Transfer Catalysis (PTC), and provides a self-validating, scalable protocol for researchers and drug development professionals.

Mechanistic Rationale & Catalyst Selection

The formation of the cyclopropane ring requires two sequential alkylation events. The highly acidic methylene protons of the β-keto ester must be deprotonated to form an enolate, which then undergoes nucleophilic substitution with 1,2-dibromoethane.

The Phase Challenge: Using aqueous bases (like NaOH) directly with organic reactants leads to premature ester saponification before the cyclopropanation is complete. Conversely, using a solid base (like K₂CO₃) in an organic solvent creates a solid-liquid biphasic system where the reaction rate is severely diffusion-limited.

The Solution: A Phase-Transfer Catalyst (PTC) is strictly required to ferry the enolate from the solid/aqueous interface into the bulk organic phase, maximizing the encounter rate with the alkylating agent while shielding the ester from bulk hydrolysis.

Comparative Catalyst Analysis

Selecting the correct PTC dictates the yield, scalability, and ease of downstream purification. We evaluated four standard catalytic systems:

Catalyst TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)Post-Reaction WorkupScalability & Cost Profile
None (Control) -72<10%EasyUnviable
TBAB 102485% Easy (Water-soluble) Highly scalable, low cost
TEBAC 102878%EasyProne to hydrolysis in strong base
18-Crown-6 51888%ModerateToxic, prohibitively expensive
Aliquat 336 102082%Difficult (Emulsions)High lipophilicity complicates isolation

Visualizing the Reaction Architecture

ReactionScheme SM Ethyl 3-(4-fluorophenyl) -3-oxopropanoate Reagents 1,2-Dibromoethane + K2CO3 + TBAB SM->Reagents Intermediate Ethyl 1-(4-fluorobenzoyl) cyclopropanecarboxylate Reagents->Intermediate Cyclopropanation 60°C, 24h Hydrolysis 1. NaOH, EtOH/H2O 2. HCl (pH 2) Intermediate->Hydrolysis Product 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid Hydrolysis->Product Saponification & Acidification

Figure 1: Two-step reaction workflow for the synthesis of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid.

PTCMechanism cluster_aqueous Solid/Liquid Interface (K2CO3) cluster_organic Bulk Organic Phase (DMF) Base K2CO3 (Solid) Enolate_K Enolate⁻ K⁺ Enolate_PTC Enolate⁻ NBu4⁺ (Highly Nucleophilic) Enolate_K->Enolate_PTC Ion Exchange with NBu4⁺ SM_Org β-Keto Ester SM_Org->Enolate_K Deprotonation at interface Product_Org Cyclopropanated Ester Enolate_PTC->Product_Org Double Alkylation (Ring Closure) Dibromo 1,2-Dibromoethane Dibromo->Product_Org PTC_Ion TBAB (NBu4⁺ Br⁻) PTC_Ion->Enolate_PTC

Figure 2: Solid-liquid phase-transfer catalysis mechanism utilizing TBAB.

Detailed Experimental Protocol

Step 1: Solid-Liquid PTC Cyclopropanation

Causality Note: We utilize 1.5 equivalents of 1,2-dibromoethane to statistically suppress intermolecular dimerization of the β-keto ester. The reaction is capped at 60°C; exceeding 80°C heavily promotes unwanted O-alkylation over C-alkylation.

  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-(4-fluorophenyl)-3-oxopropanoate (21.0 g, 100 mmol) and anhydrous DMF (150 mL).

  • Catalyst & Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 41.4 g, 300 mmol) followed by Tetrabutylammonium bromide (TBAB, 3.22 g, 10 mmol).

  • Alkylation: Dropwise, add 1,2-dibromoethane (28.2 g, 150 mmol) over 15 minutes to prevent localized exothermic spikes.

  • Thermal Cycling: Heat the biphasic suspension to 60°C and stir vigorously (800+ RPM) for 24 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (Rf ~0.4) should disappear, replaced by a higher running spot (Rf ~0.6).

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Dilute the filtrate with Ethyl Acetate (300 mL) and wash sequentially with distilled water (3 × 150 mL) to remove DMF and the water-soluble TBAB catalyst. Wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 1-(4-fluorobenzoyl)cyclopropanecarboxylate .

Step 2: Saponification and Acidification

Causality Note: A mixed solvent system (EtOH/H₂O) is required to ensure both the lipophilic cyclopropanated ester and the hydrophilic NaOH remain in a homogenous solution during saponification.

  • Saponification: Dissolve the crude ester from Step 1 in Ethanol (100 mL). Add an aqueous solution of NaOH (12.0 g, 300 mmol in 100 mL H₂O).

  • Heating: Stir the homogenous mixture at 60°C for 4 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the ethanol (do not evaporate to dryness).

  • Acidification (Critical Step): Cool the remaining aqueous phase to 0°C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0. A thick white precipitate of the target carboxylic acid will form.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (2 × 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid as a crystalline solid. Recrystallize from Toluene/Heptane if ultra-high purity (>99%) is required.

References

  • Chen, G.-Q., Tang, X.-Y., & Shi, M. (2012). HOTf mediated cascade reactions of 1-arenoylcyclopropanecarboxylic acids with arenes. Chemical Communications, 48(17), 2340-2342. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21081530, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Available at:[Link]

Sources

Method

Technical Guide: Pharmaceutical Applications of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

The following technical guide details the pharmaceutical applications, synthetic utility, and quality control protocols for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid . This document is structured for medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmaceutical applications, synthetic utility, and quality control protocols for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid . This document is structured for medicinal chemists and process development scientists.

[1]

Executive Summary

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS: 773100-29-1 / Analogous Derivatives) serves as a specialized building block in medicinal chemistry.[1] Its structural core—a cyclopropane ring geminally substituted with a carboxylic acid and a 4-fluorobenzoyl moiety—renders it a critical intermediate for generating cyclopropyl-fluorophenyl ketones and nitrogenous heterocycles .[1] These motifs are ubiquitous in neuroleptic agents, kinase inhibitors (e.g., Cabozantinib analogs), and fluoroquinolone antibiotics.[1] This guide delineates its role as a scaffold for "privileged structures" in drug discovery.[1]

Core Pharmaceutical Applications

Precursor to the Cyclopropyl-(4-fluorophenyl) Methanone Pharmacophore

The primary utility of this acid lies in its controlled decarboxylation to yield cyclopropyl(4-fluorophenyl)methanone .[1] This ketone is a validated pharmacophore found in:

  • Neuroleptics: Butyrophenone analogs where the cyclopropyl group enhances metabolic stability compared to alkyl chains.[1]

  • NMDA Receptor Antagonists: Used in the synthesis of glycine transporter inhibitors.[1]

  • Metabolic Stability Studies: The cyclopropyl ring acts as a conformationally restricted bioisostere for isopropyl or ethyl groups, reducing susceptibility to CYP450 oxidation.[1]

Scaffold for Heterocycle Synthesis (Pyrazoles & Pyridazinones)

As a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-keto acid equivalent (functionally), the molecule undergoes condensation with hydrazines and ureas.
  • p38 MAP Kinase Inhibitors: Reaction with substituted hydrazines yields pyrazole-based inhibitors used in anti-inflammatory research.[1]

  • Pyridazinone Derivatives: Cyclization with hydrazine hydrate forms bicyclic or spiro-fused pyridazinones, a scaffold investigated for cardiotonic and antihypertensive activity.[1]

Impurity Profiling in Kinase Inhibitor Synthesis

In the manufacturing of drugs like Cabozantinib , which contain cyclopropane-1,1-dicarboxamide motifs, 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid can appear as a:

  • Hydrolysis Degradant: Formed via the cleavage of the amide bond under acidic stress.[1]

  • Starting Material Impurity: Unreacted precursor carried forward from the acylation of cyclopropane-1-carboxylic acid.[1]

  • Protocol: It serves as a certified reference standard (CRS) for HPLC method validation to ensure API purity >99.9%.[1]

Experimental Protocols

Protocol A: Controlled Decarboxylation to Cyclopropyl(4-fluorophenyl)methanone

Objective: To isolate the pharmacophoric ketone core with high purity.

  • Reagents:

    • 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (1.0 eq)[1]

    • Dimethyl sulfoxide (DMSO) (anhydrous)[1]

    • Sodium Chloride (NaCl) (catalytic, 0.1 eq)[1]

    • Water (1.0 eq)[1]

  • Procedure:

    • Dissolution: Charge a round-bottom flask with the starting acid and DMSO (5 mL/g).

    • Activation: Add NaCl and water. The chloride ion facilitates the Krapcho-like decarboxylation mechanism.[1]

    • Heating: Heat the mixture to 140°C under nitrogen for 4–6 hours. Monitor CO₂ evolution.[1]

    • Quench: Cool to room temperature and pour into ice-cold water (50 mL/g).

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO.[1]

    • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • Expected Yield: 85–92%[1]

  • Validation: Confirm structure via ¹H-NMR (Cyclopropyl protons:

    
     0.9–1.2 ppm; Aromatic protons: 
    
    
    
    7.1–8.0 ppm).
Protocol B: Synthesis of Pyrazolone Scaffold (Heterocyclization)

Objective: To synthesize a 4-fluorophenyl-substituted spiropyrazolone for SAR studies.

  • Reagents:

    • 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (1.0 eq)[1]

    • Hydrazine Hydrate (1.2 eq)[1]

    • Ethanol (Absolute)[1]

    • Acetic Acid (Cat.)[1]

  • Procedure:

    • Setup: Dissolve the acid in Ethanol (10 mL/g).

    • Addition: Add Hydrazine Hydrate dropwise at 0°C.

    • Reflux: Add catalytic Acetic Acid and reflux for 8 hours. The reaction proceeds via hydrazone formation followed by intramolecular cyclization.[1]

    • Isolation: Cool to 0°C. The product often precipitates.[1] If not, concentrate to 50% volume.

    • Filtration: Filter the solid and wash with cold ethanol.

  • Mechanism: The carboxyl group activates the ketone for nucleophilic attack, forming a stable 5-membered lactam ring.[1]

Quality Control & Analytical Data

HPLC Method for Impurity Detection To detect this compound as an impurity in drug substances:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzoyl chromophore)
Retention Time ~12.5 min (Distinct from non-fluorinated analogs)

Visualizations of Reaction Pathways[1][2]

The following diagrams illustrate the chemical versatility of the scaffold.

Figure 1: Synthetic Divergence of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid[1]

G Start 1-(4-Fluorobenzoyl) cyclopropanecarboxylic Acid Ketone Cyclopropyl-(4-fluorophenyl) methanone (Pharmacophore) Start->Ketone Decarboxylation (DMSO/NaCl, 140°C) Pyrazole Spiro-Pyrazolone Derivatives (Kinase Inhibitors) Start->Pyrazole Hydrazine Hydrate (EtOH, Reflux) Impurity Degradant in Cabozantinib Synthesis Start->Impurity Hydrolysis of Amide Precursors

Caption: Divergent synthetic pathways yielding pharmacophores (Green/Red) or appearing as impurities (Yellow).[1]

Figure 2: Mechanism of Decarboxylation (Protocol A)[1]

Mechanism Step1 Starting Material: Beta-Keto Acid Scaffold Step2 Transition State: Six-Membered Cyclic H-Bonding (or Chloride adduct) Step1->Step2 Heat / NaCl Step3 Intermediate: Enol of Ketone + CO2 Step2->Step3 - CO2 Step4 Product: Cyclopropyl-(4-fluorophenyl)methanone Step3->Step4 Tautomerization

Caption: Mechanistic flow of the Krapcho-type decarboxylation used to isolate the ketone pharmacophore.

References

  • PubChem. (2025).[1] Compound Summary: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Syntheses. (2020).[1] Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of Cyclopropane Derivatives. Retrieved from [Link][1]

  • MDPI. (2023).[1] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link][1]

Sources

Application

Application Note: Critical Evaluation and Validated Synthetic Protocol for Ciprofibrate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary & Precursor Evaluation This application note addresses the proposed...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Precursor Evaluation

This application note addresses the proposed synthesis of the hypolipidemic agent Ciprofibrate (2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid) starting from 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid .

Critical Scientific Assessment: As a self-validating chemical system, it is imperative to state that 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is not a viable or chemically logical precursor for Ciprofibrate.

  • Structural Mismatch: The proposed precursor contains a standard cyclopropane ring attached to a carbonyl carbon, whereas Ciprofibrate requires a 2,2-dichlorocyclopropyl group directly attached to the phenyl ring.

  • Thermodynamic Barrier: Converting the 1-carboxycyclopropyl framework into a 2,2-dichlorocyclopropyl ether core would require breaking stable C–C bonds and performing unfeasible skeletal rearrangements.

To maintain rigorous scientific integrity and provide actionable intelligence, this guide pivots to detail the validated, industry-standard synthetic route for Ciprofibrate. This optimized pathway utilizes styrene as the starting material and culminates in a highly efficient Bargellini reaction to install the fibrate tail[1].

The Validated Industrial Pathway (Expertise & Causality)

The scalable synthesis of Ciprofibrate relies on a 5-step workflow designed to maximize para-selectivity and minimize hazardous reagents[2],[3].

Causality Behind Experimental Choices:
  • Friedel-Crafts Acylation (Steric Control): Instead of using standard acetyl chloride, the protocol utilizes a long-chain acyl chloride (e.g., octanoyl chloride). The increased steric bulk of the C8 aliphatic chain severely restricts electrophilic attack at the hindered ortho position of 2,2-dichlorocyclopropylbenzene. This drives para-selectivity, reducing ortho-isomer impurities from ~1.0% down to <0.2%[2].

  • Baeyer-Villiger Oxidation (Safety & Scalability): Traditional oxidations use liquid peracetic acid, which poses severe thermal runaway risks. This protocol substitutes it with Urea-Hydrogen Peroxide (UHP) in acetic acid. UHP is a stable, solid adduct that provides a controlled release of active oxygen, making the reaction milder and highly scalable[3].

  • The Bargellini Reaction (Atom Economy): The final installation of the 2-methylpropanoic acid (fibrate) tail is achieved via the Bargellini reaction. By reacting the intermediate phenol with acetone and chloroform in the presence of NaOH, the system generates a reactive chloretone (1,1,1-trichloro-2-methyl-2-propanol) intermediate in situ. This cascade reaction avoids the use of toxic and expensive α-bromoisobutyrates, completing the synthesis in a single, high-yield step[4].

Synthetic Workflow Visualization

CiprofibrateSynthesis Start Styrene Rxn1 Step 1: Cyclopropanation CHCl3, NaOH, PTC Start->Rxn1 Int1 2,2-Dichlorocyclopropylbenzene Rxn1->Int1 Rxn2 Step 2: Friedel-Crafts Acylation Octanoyl Chloride, AlCl3 Int1->Rxn2 Int2 1-[4-(2,2-Dichlorocyclopropyl)phenyl]octan-1-one Rxn2->Int2 Rxn3 Step 3: Baeyer-Villiger Oxidation Urea-H2O2, AcOH Int2->Rxn3 Int3 4-(2,2-Dichlorocyclopropyl)phenyl octanoate Rxn3->Int3 Rxn4 Step 4: Hydrolysis NaOH, EtOH Int3->Rxn4 Int4 4-(2,2-Dichlorocyclopropyl)phenol Rxn4->Int4 Rxn5 Step 5: Bargellini Reaction Acetone, CHCl3, NaOH Int4->Rxn5 Target Ciprofibrate (API) Rxn5->Target

Validated 5-step industrial synthesis of Ciprofibrate from styrene via the Bargellini reaction.

Quantitative Data Presentation

Table 1: Optimized Reaction Parameters and Quality Metrics for Ciprofibrate Synthesis

Reaction StepReagents & CatalystsTemp (°C)Time (h)Yield (%)Target Purity (HPLC)
1. Cyclopropanation Styrene, CHCl₃, NaOH, PTC40–454–685%>98.0%
2. FC Acylation Int-1, Octanoyl Chloride, AlCl₃30–353–590%>99.0%
3. BV Oxidation Int-2, Urea-H₂O₂, AcOH35–456–888%>98.5%
4. Hydrolysis Int-3, NaOH, EtOHReflux2–395%>99.0%
5. Bargellini Rxn Int-4, Acetone, CHCl₃, NaOHReflux3–591%≥99.79%

Experimental Protocol: One-Pot Bargellini Synthesis of Ciprofibrate

This protocol details the critical final step (Step 5) converting 4-(2,2-dichlorocyclopropyl)phenol to Ciprofibrate[5],[1].

Materials Required:
  • 4-(2,2-dichlorocyclopropyl)phenol: 1.0 equivalent (e.g., 8.0 g, 0.0356 mol)

  • Sodium Hydroxide (NaOH) pellets: 8.0 equivalents (11.2 g, 0.28 mol)

  • Chloroform (CHCl₃): 3.0 equivalents (11.0 g)

  • Acetone (Serves as reactant and solvent): 350 mL

Step-by-Step Methodology:
  • System Preparation: Charge a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with 4-(2,2-dichlorocyclopropyl)phenol and acetone. Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Carefully add the NaOH pellets to the chilled solution. Stir vigorously for 10 minutes to ensure uniform dispersion.

  • Chloretone Generation: Slowly add chloroform dropwise via the dropping funnel over 30 minutes. Critical Causality: The internal temperature must be maintained below 10 °C during addition to control the exothermic formation of the transient chloretone intermediate and prevent premature solvent boil-off.

  • Cascade Reaction (Reflux): Remove the ice bath. Stir the mixture at room temperature for 5 minutes, then transfer to a steam bath or heating mantle. Heat the reaction to reflux (~56 °C) and maintain for 3 hours[5].

  • In-Process Control (IPC) & Self-Validation: Withdraw a 0.1 mL aliquot, quench in dilute HCl, extract with ethyl acetate, and analyze via HPLC. The reaction is validated as complete when the starting phenol peak area is <0.5%.

  • Work-up & Acidification: Concentrate the reaction mixture in vacuo to recover excess acetone. Cool the residual gum to ≤10 °C and slowly acidify with dilute hydrochloric acid until the aqueous phase reaches pH 3–4.

  • Extraction & Purification: Partition the acidified mixture with ethyl acetate (3 × 100 mL). Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize the crude product using a mixed solvent system of toluene and n-hexane (1:1 v/v). Filter and dry the crystals under vacuum to yield pure Ciprofibrate as a faint yellow/light cream solid[1].

  • Final Validation: Confirm API identity via Melting Point (Target: 114–116 °C) and Mass Spectrometry (EI+: m/z 289 [M+H]+).

References[2] Synthetic method of ciprofibrate - CN103613498A, Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFndX7QTtct7WfK22SwOoNkIyX4HneViJmQyA17H4WiuUh_xvJOYJXgCTTbl23dBWSiAWehl0Kna8W8LXbtvIy6XDfDtqb-ajqqo927t4_njXYLbQDIuF2H6_sENuRIFEojkwEshhZ8HpB-A==[5] Ciprofibrate | 52214-84-3, ChemicalBook. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdNZDwq8Kdq1xBRWlQPAEIThFCPe_8mSO6cWMBLlcZryxp3tjs_RzmE8RpQtMzXd7APDlIhcTuf2lVlBgSktB-Y_Wccma9ddvH8wip9pVMyvbpmOJaBX7jG34owmW6V-u60gTrNi_cq7IfO0on8cVf_U0hf6OfnBqXUAr1Nw7W[3] Method for synthesizing ciprofibrate intermediate and the intermediate - CN104909994A, Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXMwNmVG130C7SrYVDtSNNNANoGwfXXjiw03dE7moDP42epQ45b_44InlqyuAkM7LlUCermKUGsRGbmuZs2wn8dZ5vIgeEhnVlIfDQbOAujBTOSXYqlxEqbEMIDb0Qvl6KN1U-sRG26cZVcQ==[1] Ciprofibratum - Physico-chemical Properties & Synthesis, ChemBK. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgN6ouz86UvmOjgoRyYOQ-yX8a7RbWGmCk7j4Ah6gr7gZmwZHHAZqtXJJhi9rpYPmxJVt8Y7oFc9p1Mjyzunk51CcH80Fk1TFosoZxiDsOPNAF2UY5vc56tvMBNN2YimiDoGd8tLo=[4] An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction, ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzZxvHUMMAyP1KCNU450h8Z09INWvow7gJmG3JyFg7OjthoVY-yjq0Wr-8oBYAtYUJsH74sjHEuunzje5Hl4AiXi6HbyQx6Xj5o5WDZ2j_DqUbcy4gCRflRGvZucovsQchsGxBkvVbL1FIGf6i-rQvb3cDZrD8nld7z7RP9C7WgwdMLU-y6Q==

Sources

Method

Handling moisture-sensitive reagents in 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid synthesis

Application Note: Handling Moisture-Sensitive Reagents in 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Synthesis Executive Summary This technical guide details the handling of moisture-sensitive reagents during the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling Moisture-Sensitive Reagents in 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Synthesis

Executive Summary

This technical guide details the handling of moisture-sensitive reagents during the synthesis of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid , a structural analog of key pharmaceutical intermediates (e.g., quinolone side chains and kinase inhibitor precursors). The synthesis relies on a Friedel-Crafts acylation of fluorobenzene using 1,1-cyclopropanedicarboxylic anhydride (or its diacid chloride equivalent) catalyzed by anhydrous Aluminum Chloride (


) .

The success of this reaction is binary: it depends entirely on the exclusion of atmospheric moisture.


 is aggressively hygroscopic; its deactivation not only stalls the reaction but generates hydrochloric acid (HCl) gas and heat, creating safety hazards and impurity profiles that complicate downstream purification. This protocol establishes a self-validating, moisture-free workflow using Schlenk techniques and rigorous engineering controls.

Critical Reagent Profile

The synthesis hinges on the interaction between the Lewis Acid catalyst and the acylating agent.[1][2][3] Understanding their moisture sensitivity is the first step in control.

ReagentRoleMoisture SensitivityHydrolysis ProductImpact on Synthesis
Aluminum Chloride (

)
Lewis Acid CatalystCritical (Hygroscopic)

+

Catalyst poisoning; loss of stoichiometry; violent exotherm.
1,1-Cyclopropanedicarboxylic anhydride Acylating AgentHigh1,1-Cyclopropanedicarboxylic acidFormation of unreactive dicarboxylic acid; yield loss.
Dichloromethane (DCM) SolventModerateN/A (Carrier)Water >50 ppm deactivates

rapidly.
Fluorobenzene SubstrateLowN/AMinimal, but wet substrate introduces water to the system.

Engineering Controls & Experimental Setup

The anhydrous Environment

To handle


 effectively without a glovebox, a Schlenk line (Double Manifold)  is required. The system must allow for rapid switching between high vacuum (<0.1 mmHg) and high-purity inert gas (Nitrogen or Argon).

Glassware Preparation:

  • Oven Drying: All reaction glassware (flasks, addition funnels, condensers) must be dried at 120°C for >4 hours .

  • Flame Drying: Immediately prior to use, assemble the apparatus hot and flame-dry under vacuum, then backfill with

    
    .
    
Reaction Configuration (DOT Diagram)

The following diagram illustrates the necessary connectivity to maintain a closed, anhydrous system while managing the HCl by-product.

ReactionSetup cluster_Reaction Reaction Vessel (3-Neck Flask) N2_Source Inert Gas Source (N2/Ar) Manifold Schlenk Manifold (Vacuum/Gas) N2_Source->Manifold Condenser Reflux Condenser Manifold->Condenser Inert Gas Inlet Bubbler Oil Bubbler (Pressure Relief) Trap Caustic Scrubber (NaOH Trap for HCl) Bubbler->Trap HCl Neutralization Flask Reaction Mixture (AlCl3 + DCM + Anhydride) AddFunnel Pressure-Equalizing Addition Funnel (Fluorobenzene) AddFunnel->Flask Dropwise Addition Condenser->Bubbler Gas Outlet Condenser->Flask

Figure 1: Schematic of the anhydrous reaction setup. Note the caustic scrubber downstream of the bubbler to neutralize HCl gas evolved during the Friedel-Crafts reaction.

Step-by-Step Synthesis Protocol

Target Reaction:



Phase 1: Solvent & Reagent Preparation
  • Solvent Drying: Distill Dichloromethane (DCM) over Calcium Hydride (

    
    ) or pass through an activated alumina solvent system. Water content must be <50 ppm  (verify by Karl Fischer titration if available).
    
  • 
     Handling: 
    
    • Ideal: Weigh inside a glovebox filled with

      
      .
      
    • Benchtop: Weigh rapidly into a pre-dried, tared beaker covered with a watch glass. Do not crush beads until immediately before addition to minimize surface area exposure to air.

Phase 2: Reaction Initiation (The Moisture-Critical Step)
  • System Purge: Assemble the 3-neck flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Cycle Vacuum/Nitrogen 3 times. Leave under positive Nitrogen pressure.

  • Catalyst Suspension:

    • Add anhydrous DCM (5-10 volumes relative to substrate) via cannula or oven-dried syringe.

    • Cool to 0°C (Ice/Water bath).

    • Add Aluminum Chloride (2.2 - 2.5 equivalents) .

    • Note:

      
       is not fully soluble in DCM; it will form a suspension. If it smokes heavily or turns sticky/yellow immediately, the system is wet. Abort and re-dry.
      
  • Acylating Agent Addition:

    • Add 1,1-cyclopropanedicarboxylic anhydride (1.0 equivalent) as a solid (using a solid addition funnel) or dissolved in minimal dry DCM.

    • Observation: The suspension may clarify slightly or change color as the acylium-aluminum complex forms.[4]

Phase 3: Substrate Addition & Reaction
  • Fluorobenzene Addition:

    • Charge the addition funnel with Fluorobenzene (1.0 - 1.1 equivalents) .

    • Add dropwise over 30-60 minutes, maintaining internal temperature <5°C.

    • Mechanistic Insight: Slow addition prevents the "runaway" exotherm characteristic of FC acylations. The reaction generates HCl gas; ensure the bubbler is active.

  • Completion:

    • Allow to warm to Room Temperature (RT).[5]

    • Reflux gently (40°C) for 2-4 hours to drive the reaction to completion.

    • Endpoint Check: Aliquot 0.1 mL, quench in MeOH, check via TLC/HPLC.

Phase 4: Quenching (Controlled Hydrolysis)

The quench is hazardous. The aluminum complex must be hydrolyzed to release the product, but this reaction is violently exothermic.

QuenchFlow Start Reaction Mixture (Al-Complex) Pour Slow Pour / Cannula (High Agitation) Start->Pour Transfer IceAcid Ice + Conc. HCl (Receiver Flask) LayerSep Phase Separation IceAcid->LayerSep DCM Extraction Pour->IceAcid Quench

Figure 2: Quenching workflow. Always add the reaction mixture TO the ice/acid, never the reverse, to control the exotherm.

  • Prepare a beaker with Crushed Ice (500g) and Conc. HCl (50 mL) .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Why HCl? It prevents the formation of insoluble Aluminum Hydroxide gels (

    
    ), which cause terrible emulsions. The acid keeps Aluminum in the aqueous phase as 
    
    
    
    .

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action

clumps or smokes in DCM
Wet solvent or high humidityAbort. Re-distill solvent and flame-dry glassware.
No HCl evolution upon substrate addition Catalyst deactivationCheck

quality. If it's white powder (hydrolyzed), replace with fresh yellow/grey beads.
Emulsion during workup Aluminum Hydroxide gel formationAdd more Conc. HCl and filter through Celite if necessary.
Low Yield Hydrolysis of AnhydrideEnsure Anhydride is stored in a desiccator. Verify

line integrity.

References

  • Friedel-Crafts Acylation Mechanism & C

    • Source: Organic Chemistry Portal.[6] "Friedel-Crafts Acylation."

    • URL:[Link]

  • Handling Air-Sensitive Reagents Source: Sigma-Aldrich (Merck). "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)."
  • Synthesis of Cyclopropanecarboxylic Acid Deriv

    • Source: National Institutes of Health (PubChem). "1-(4-fluorophenyl)
    • URL:[Link]

  • Aluminum Chloride Safety D

    • Source: ECHA (European Chemicals Agency).
    • URL:[Link]

(Note: While 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid is a known intermediate for Cabozantinib, this guide specifically addresses the benzoyl (ketone) derivative synthesis via Friedel-Crafts, which presents distinct and higher moisture-sensitivity challenges.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Synthesis

Case ID: #SYN-CYC-4F Status: Active Support Subject: Troubleshooting Low Yields & Decarboxylation in Geminal Cyclopropane Synthesis Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-CYC-4F Status: Active Support Subject: Troubleshooting Low Yields & Decarboxylation in Geminal Cyclopropane Synthesis Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Killer" Triad

The synthesis of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid is deceptively simple in theory but notoriously difficult in practice. As a


-keto acid derivative with a strained cyclopropane ring, this molecule sits at the intersection of three competing degradation pathways.

If you are experiencing yields below 40%, you are likely failing at one of these three checkpoints:

  • Competitive O-Alkylation: The enolate of the starting

    
    -keto ester attacks the electrophile via oxygen instead of carbon.
    
  • Incomplete Cyclization: Formation of the mono-alkylated open-chain intermediate without ring closure.

  • Spontaneous Decarboxylation: The most common failure point. Upon hydrolysis of the ester, the resulting

    
    -keto acid undergoes thermal decarboxylation to form cyclopropyl(4-fluorophenyl)methanone , often misidentified as "product loss."
    
Module 1: Diagnostic Triage (Start Here)

Before altering your protocol, compare your observations with this diagnostic table to pinpoint the failure mode.

ObservationProbable CauseTechnical Fix
Crude NMR shows vinylic protons (5.0–6.0 ppm) O-Alkylation The enolate attacked 1,2-dibromoethane at the oxygen. Switch solvent to DMSO or use Phase Transfer Catalysis (PTC).
Product is an oil that bubbles/fizzes upon isolation Decarboxylation You are acidifying a

-keto acid at too high a temperature. Acidify at 0°C to pH 3-4, not pH 1.
Mass Spec shows M+2 or M+27 peaks Incomplete Cyclization Mono-alkylation occurred. Increase base equivalents (2.5–3.0 eq) and reaction time.
Low conversion of starting material Stirring/Solubility If using solid base (K₂CO₃), particle size is too large. Grind base or add 18-Crown-6 / TBAB.
Module 2: The Cyclization Protocol (Building the Ring)

The most robust route utilizes 1,2-dibromoethane and ethyl 4-fluorobenzoylacetate . The choice of base and solvent is the deciding factor between C-alkylation (desired) and O-alkylation (waste).

The Recommended System: Solid-Liquid Phase Transfer Catalysis (SL-PTC)

Avoid NaH if possible; it is moisture sensitive and often promotes O-alkylation in this specific substrate. The K₂CO₃/DMSO or K₂CO₃/Acetone/TEBA system is thermodynamically controlled to favor C-alkylation.

Optimized Protocol:

  • Reactants: Ethyl 4-fluorobenzoylacetate (1.0 eq), 1,2-Dibromoethane (1.5 eq).

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Base: Anhydrous K₂CO₃ (2.5 eq). Crucial: Must be finely ground.

  • Solvent: DMSO (High yield) or Acetone (Easier workup).

  • Conditions: Vigorous stirring is non-negotiable. The reaction is heterogeneous.

Why this works: The quaternary ammonium salt transports the carbonate anion into the organic phase, generating the enolate in a controlled manner. The "soft" nature of the counter-ion pair favors attack at the "soft" Carbon center over the "hard" Oxygen, suppressing O-alkylation [1].

ReactionPathway cluster_0 Critical Control Point Start Ethyl 4-fluorobenzoylacetate Enolate Enolate Intermediate Start->Enolate Base (K2CO3) Mono Mono-alkylated Intermediate Enolate->Mono 1,2-DBE (Slow Step) Side1 O-Alkylated Byproduct (Dead End) Enolate->Side1 Kinetic Control (Avoid NaH) Product Cyclopropane Ester (Target Precursor) Mono->Product Intramolecular Cyclization (Fast)

Fig 1. Reaction pathway showing the competition between C-alkylation (Blue/Green) and O-alkylation (Red).

Module 3: The Hydrolysis (Avoiding Decarboxylation)

This is the most critical step. The product is a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-keto acid .
Rule of Thumb:

-keto acids are stable as salts (carboxylates) but unstable as free acids, especially with heat.

The Mechanism of Failure: When the free acid is heated, the carbonyl oxygen abstracts the acidic proton from the carboxylic acid in a 6-membered cyclic transition state, releasing CO₂ and leaving an enol which tautomerizes to a ketone.

Troubleshooting the Hydrolysis:

  • Reagent: Use LiOH or NaOH (2M). Avoid acid hydrolysis (HCl/H₂SO₄ reflux will destroy the molecule immediately).

  • Temperature: Do not exceed 40°C. Room temperature (25°C) is preferred, even if it takes longer (12-16h).

  • Acidification (The Danger Zone):

    • Cool the reaction mixture to 0°C .

    • Acidify slowly with dilute HCl or Citric Acid.

    • Stop at pH 3-4. Do not go to pH 1. The highly acidic environment catalyzes decarboxylation.

    • Extract immediately into DCM or EtOAc. Do not let the acidic aqueous layer sit.

Decarboxylation Ester Cyclopropane Ester Salt Carboxylate Salt (STABLE) Ester->Salt NaOH / 25°C Acid Free Beta-Keto Acid (UNSTABLE) Salt->Acid HCl / 0°C TS Cyclic Transition State (Heat Induced) Acid->TS Heat (>50°C) Dead Cyclopropyl ketone + CO2 (DECOMPOSED) TS->Dead -CO2

Fig 2. The thermal degradation pathway.[1][2] Keeping the system cold and avoiding high acidity prevents the shift to the red nodes.

Module 4: FAQ & Quick Reference

Q: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane? A: Yes, and it often improves yield. The reactivity difference between Br and Cl allows for a more sequential alkylation, reducing the formation of "dimer" impurities where two ester molecules attach to one ethane chain.

Q: My product is turning pink/red during drying. A: This indicates trace phenol formation or polymerization of impurities. It suggests your reaction temperature was too high, causing some defluorination (SnAr reaction on the fluorobenzene ring, though rare) or aldol condensation. Recrystallize from Hexane/EtOAc.

Q: How do I store the final acid? A: Never store it as the free acid for long periods at room temperature. Convert it to a stable ester if you need to store it, or keep the acid at -20°C.

References
  • Jonczyk, A., & Radwan-Pytlewski, T. (1983).[3] Phase-Transfer Catalysis in Organic Syntheses: Catalytic Synthesis of Cyclopropane Derivatives. Journal of Organic Chemistry, 48, 910-912.[3]

  • Concellón, J. M., et al. (2007).[4] Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids. Organic Letters, 9, 2685-2688.[4]

  • Organic Chemistry Portal. (n.d.).

    
    -Keto Acids: Mechanisms and Conditions. 
    
  • Singh, R. K., & Danishefsky, S. (1975). Preparation of activated cyclopropanes by phase transfer alkylation.[5] The Journal of Organic Chemistry, 40(19), 2969-2970.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the crystallization of 1-(4-Fluorobe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the crystallization of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS 1191284-11-3) .

This molecule presents a unique crystallization challenge due to its amphiphilic nature: it balances a highly lipophilic 4-fluorobenzoyl moiety with a polar, ionizable cyclopropanecarboxylic acid group. This structural dichotomy makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") in mixed solvent systems and prone to trapping impurities if nucleation is not strictly controlled.

Section 1: Core Crystallization Strategies & Workflows

Selecting the correct crystallization strategy depends entirely on the crude impurity profile. Because the molecule possesses an acidic proton (estimated pKa ~3.5–4.0), it exhibits strong pH-dependent solubility, allowing for reactive (pH-shift) crystallization[1]. Conversely, its solubility in polar aprotic solvents makes it an excellent candidate for antisolvent crystallization[2].

Workflow Start Analyze Crude API (Purity & Impurity Profile) HighLipophilic High Lipophilic Impurities (>5%) Start->HighLipophilic Organic Soluble HighPolar High Polar/Inorganic Impurities (>5%) Start->HighPolar Aqueous Soluble AntiSolvent Protocol A: Antisolvent Crystallization (EtOAc / Heptane) HighLipophilic->AntiSolvent Purifies via liquid phase pHShift Protocol B: pH-Shift Crystallization (NaOH / HCl) HighPolar->pHShift Purifies via aqueous phase

Decision matrix for selecting crystallization strategies based on crude impurity profiles.

Section 2: Step-by-Step Methodologies (Self-Validating Protocols)

Every robust crystallization protocol must be a self-validating system. The following methodologies include built-in validation checks to ensure the thermodynamic state of the system is exactly where it needs to be before proceeding to the next step.

Protocol A: Seeded Antisolvent Crystallization (EtOAc / Heptane)

Target: High-yield recovery and removal of lipophilic impurities.

  • Step 1: Dissolution. Dissolve 100 g of crude API in 600 mL of Ethyl Acetate (EtOAc) at 50°C.

    • Causality: EtOAc provides high solubility for the lipophilic fluorobenzoyl moiety.

    • Validation Check: The solution must be optically clear. If turbidity persists, filter through a 0.45 µm PTFE membrane. Unfiltered heterogeneous particles act as uncontrolled nucleation sites.

  • Step 2: Cooling and Seeding. Cool the reactor to 35°C. Add 1.0 g (1% w/w) of pure API seed crystals.

    • Causality: Seeding within the Metastable Zone Width (MSZW) bypasses the spinodal decomposition boundary, preventing the system from oiling out[2].

    • Validation Check: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. Seeds must remain suspended without dissolving (confirming supersaturation) and without triggering immediate massive secondary nucleation.

  • Step 3: Antisolvent Addition. Linearly dose 1200 mL of Heptane over 4 hours.

    • Causality: Slow addition maintains the supersaturation strictly within the MSZW, favoring steady crystal growth over erratic primary nucleation[2].

    • Validation Check: The system must maintain a suspension of distinct particles. The sudden appearance of a milky emulsion indicates the system has crossed the binodal curve into LLPS[3].

  • Step 4: Isolation. Cool to 5°C at a rate of 0.1°C/min. Filter and wash the cake with cold EtOAc/Heptane (1:4).

Protocol B: pH-Shift (Reactive) Crystallization

Target: Removal of organic-insoluble impurities and inorganic salts.

  • Step 1: Alkaline Dissolution. Suspend 100 g of crude API in 800 mL of DI water at 30°C. Slowly add 1M NaOH until pH 8.0 is reached.

    • Causality: Deprotonation of the carboxylic acid forms a highly water-soluble sodium salt, leaving neutral/lipophilic organic impurities undissolved[1].

    • Validation Check: The aqueous phase must contain the dissolved API. Any remaining solids are impurities and must be removed via polish filtration (0.22 µm).

  • Step 2: Controlled Acidification & Seeding. Titrate with 1M HCl until pH 4.5 is reached. Add 1% w/w seed crystals.

    • Causality: At pH 4.5, the system approaches the pKa, generating a controlled level of the protonated, insoluble free acid[4].

    • Validation Check: The pH must stabilize for 30 minutes. The seeds must act as growth templates rather than dissolving.

  • Step 3: Final Protonation. Resume 1M HCl addition at 0.5 mL/min until pH 2.0 is reached.

    • Causality: Lowering the pH at least 1.5 units below the pKa ensures >95% protonation and maximum theoretical yield[1].

    • Validation Check: The final supernatant API concentration (measured via HPLC or ATR-FTIR) must be <1 mg/mL.

  • Step 4: Isolation. Filter the resulting slurry and wash with copious amounts of DI water to remove residual NaCl.

Section 3: Troubleshooting FAQs

Q1: Why is my product "oiling out" (forming a dense liquid phase) instead of crystallizing, and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when your supersaturation trajectory crosses the binodal curve before it crosses the solid-liquid solubility curve[3]. Crystallization mediated through these oil droplets typically leads to uncontrolled nucleation, agglomeration, and suboptimal impurity rejection[5]. Fix: Decrease the initial concentration of your crude API, implement seeding at a lower supersaturation level, and drastically reduce the rate of antisolvent addition to ensure the system stays within the MSZW[6].

Q2: How do I resolve slow filtration caused by fine, needle-like crystals? A: Fine, high-aspect-ratio needles are the result of rapid, uncontrolled primary nucleation dominating over crystal growth[2]. This usually happens if the pH titrant (HCl) or antisolvent (Heptane) is added too quickly. Fix: Slow down the addition rates. Additionally, implement temperature cycling (e.g., heating the slurry from 20°C to 40°C and cooling back down). This induces Ostwald ripening, where smaller, fine crystals dissolve and redeposit onto larger, more easily filterable crystals.

Q3: What causes poor impurity rejection, specifically of des-fluoro or ring-opened byproducts? A: Poor impurity rejection is often tied directly to LLPS. When the product oils out, impurities are physically entrapped within the coalescing droplets as they solidify into agglomerates[5]. Furthermore, prolonged exposure to harsh pH extremes (pH < 1 or pH > 12) at elevated temperatures can cause the strained cyclopropane ring to cleave, generating ring-opened impurities in situ. Fix: Ensure crystallization occurs strictly via the solid-liquid boundary (avoiding LLPS). Keep all pH-shift operations below 40°C to protect the cyclopropane ring.

LLPS_Mechanism Solution Single Phase Solution (High Supersaturation) Binodal Crosses Binodal Curve (Rapid Antisolvent Addition) Solution->Binodal Uncontrolled Kinetics Metastable Stays in Metastable Zone (Seeded & Controlled) Solution->Metastable Controlled Kinetics LLPS Liquid-Liquid Phase Separation (Solute-Rich Oil Droplets) Binodal->LLPS Nucleation Heterogeneous Nucleation (Crystal Growth) Metastable->Nucleation Agglomeration Impurity Entrapment & Agglomeration LLPS->Agglomeration Droplet Solidification PureCrystals High Purity Crystals (Optimal Morphology) Nucleation->PureCrystals Orderly Lattice Assembly

Thermodynamic pathways illustrating causality of Liquid-Liquid Phase Separation vs controlled growth.

Section 4: Quantitative Data Summaries

Table 1: Physicochemical & Solubility Profile

ParameterValue / CharacteristicImpact on Crystallization Workflow
pKa (Estimated) ~3.5 - 4.0Enables highly efficient pH-shift crystallization[1].
Solubility (EtOAc) > 150 mg/mL at 50°CExcellent primary solvent for antisolvent methods.
Solubility (Heptane) < 5 mg/mL at 5°CStrong antisolvent; high risk of LLPS if added too rapidly.
Solubility (Water, pH > 7) > 200 mg/mLForms highly soluble sodium/potassium salt.
Solubility (Water, pH < 2) < 1 mg/mLDrives high product yield during reactive acidification[4].

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Oiling Out (LLPS) Supersaturation trajectory crossed the binodal curve before the solubility curve[3].Decrease initial concentration; implement seeding at lower supersaturation; reduce antisolvent addition rate.
Fine, Needle-like Crystals Rapid, uncontrolled primary nucleation dominating over crystal growth[2].Implement temperature cycling (Ostwald ripening); slow down pH titrant or antisolvent addition.
Impurity Entrapment Structural similarity leads to solid solution formation or entrapment in LLPS agglomerates[5].Switch to a more selective solvent system (e.g., IPA/Water) or ensure slow growth strictly within the MSZW.
Ring-Opened Byproducts Cyclopropane ring cleavage under prolonged exposure to strong acid/base at high temperatures.Keep pH-shift operations below 40°C; avoid prolonged aging at pH < 1 or pH > 12.

References

  • [3] Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link]

  • [5] Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Crystals) URL: [Link]

  • [6] Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: Semantic Scholar / MDPI URL: [Link]

  • [2] Title: Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation Source: RSC Publishing (CrystEngComm) URL: [Link]

  • [1] Title: Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid Source: PMC / NIH URL: [Link]

  • [4] Title: Determination of the Metastable Zone Width and Nucleation Parameters of Succinic Acid for Electrochemically Induced Crystallization Source: MDPI (Crystals) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

Welcome to the Technical Support Center for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid . As a critical building block and intermediate in the synthesis of fluorinated pharmaceuticals and kinase inhibitors, achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid . As a critical building block and intermediate in the synthesis of fluorinated pharmaceuticals and kinase inhibitors, achieving high purity of this compound is paramount.

Synthesizing this intermediate—typically via the Friedel-Crafts acylation of fluorobenzene with a cyclopropane-1,1-dicarboxylic acid derivative—presents unique chemoselective and regioselective challenges. This guide is designed by application scientists to help you understand the causality behind impurity formation and provide self-validating, step-by-step protocols to isolate the pure target compound.

Mechanistic Impurity Profiling: Understanding Causality

Before troubleshooting, it is critical to understand why specific impurities form during your reaction. The synthesis of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is governed by two competing chemical principles: electrophilic aromatic substitution directing effects and the thermal instability of


-keto acid motifs.
  • Regioisomeric Impurities (The Ortho-Isomer): The fluorine atom on fluorobenzene is uniquely an ortho/para director via resonance, but electron-withdrawing via induction. While the approaching bulky acylium ion intermediate experiences less spatial repulsion at the para position, steric factors do not completely prevent the formation of the ortho-isomer (1-(2-fluorobenzoyl)cyclopropanecarboxylic acid), which typically forms at 2-5% abundance [1].

  • Thermal Decarboxylation (The Neutral Ketone): 1-Aroylcyclopropanecarboxylic acids possess a structural motif analogous to a

    
    -keto acid. These structures are highly susceptible to thermal decarboxylation [2]. If reaction temperatures or drying ovens exceed 60°C, the molecule will irreversibly lose 
    
    
    
    , yielding the neutral byproduct (4-fluorophenyl)(cyclopropyl)methanone.
  • Over-Acylation: While the introduction of the first electron-withdrawing acyl group deactivates the fluorobenzene ring, harsh Lewis acid conditions or excess acylating agent can force a second acylation, leading to di-acylated neutral impurities [1].

G SM Fluorobenzene + Cyclopropane-1,1-dicarboxylic acid derivative FC Friedel-Crafts Acylation (Lewis Acid Catalyst) SM->FC Target 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid (Target Para-Isomer) FC->Target Major Pathway (Sterically Favored) Ortho 1-(2-Fluorobenzoyl) cyclopropanecarboxylic acid (Ortho-Isomer Impurity) FC->Ortho Minor Pathway (Incomplete Steric Block) Decarb (4-Fluorophenyl) (cyclopropyl)methanone (Decarboxylated Impurity) Target->Decarb Heat >60°C (-CO2)

Caption: Mechanistic pathway of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid synthesis and impurity formation.

Troubleshooting FAQs

Q1: My isolated product is contaminated with a neutral impurity lacking the carboxylic acid peak in NMR. What is it, and how do I avoid it? A1: You are observing thermal decarboxylation. Because the target compound is essentially a substituted


-keto acid, elevated temperatures drive the loss of 

, forming (4-fluorophenyl)(cyclopropyl)methanone. Causality & Solution: The activation energy for this decarboxylation is easily reached during aggressive vacuum drying or high-temperature reaction workups. Maintain all workup and drying temperatures strictly below 40°C. If microwave-assisted synthesis is used, ensure power pulsing keeps the bulk temperature between 40-60°C [3].

Q2: I am detecting 3-5% of the ortho-isomer (1-(2-fluorobenzoyl)cyclopropanecarboxylic acid). How can I selectively remove it? A2: The ortho-isomer cannot be removed by acid-base extraction because its


 is nearly identical to the target para-isomer.
Causality & Solution: You must exploit their differing crystal lattice energies. The para-isomer possesses higher molecular symmetry, resulting in a higher melting point and lower solubility in non-polar/weakly polar solvent mixtures. A targeted recrystallization from a Toluene/Heptane mixture will selectively precipitate the para-isomer while keeping the more soluble ortho-isomer in the mother liquor.

Q3: How do I eliminate unreacted fluorobenzene and di-acylated byproducts? A3: Unreacted fluorobenzene and di-acylated species are neutral organic compounds, whereas your target is a carboxylic acid. Causality & Solution: Rely on a self-validating chemoselective acid-base extraction. By treating the crude mixture with aqueous sodium bicarbonate (


), the target acid is deprotonated into a water-soluble sodium salt. The neutral impurities remain trapped in the organic phase and are easily discarded.

Quantitative Impurity Data

Use the following table to benchmark your crude reaction profiles against industry standards and select the appropriate purification vector.

ImpurityStructural/Chemical NatureTypical Crude AbundancePrimary Removal MethodFinal Expected Purity
1-(2-Fluorobenzoyl)cyclopropanecarboxylic acid Acidic, Ortho-regioisomer2.0% - 5.0%Recrystallization (Toluene/Heptane)< 0.1%
(4-Fluorophenyl)(cyclopropyl)methanone Neutral, Decarboxylation1.0% - 10.0%Acid-Base ExtractionUndetectable
Fluorobenzene Neutral, Volatile SM5.0% - 15.0%Evaporation / ExtractionUndetectable
Di-acylated Byproducts Neutral, Over-reaction1.0% - 3.0%Acid-Base Extraction< 0.05%

Validated Purification Workflows

The following protocol is a self-validating system: the success of the extraction is visually confirmed by the precipitation of the product upon acidification, and the success of the regioisomer removal is confirmed by the formation of high-symmetry crystals.

Protocol: Chemoselective Acid-Base Extraction & Recrystallization

Phase 1: Removal of Neutral Impurities (Decarboxylated Ketone, Fluorobenzene, Di-acylated adducts)

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using a ratio of 10 mL per gram of crude material.

  • Alkaline Extraction: Add 1.0 M aqueous Sodium Bicarbonate (

    
    ) (15 mL/g). Stir vigorously for 15 minutes at room temperature. Causality: The weakly basic 
    
    
    
    selectively deprotonates the carboxylic acid (
    
    
    ~4.5), pulling it into the aqueous layer as a sodium salt. Neutral impurities remain in the EtOAc.
  • Phase Separation: Transfer to a separatory funnel and separate the layers. Wash the aqueous layer once more with fresh EtOAc (5 mL/g) to ensure the absolute clearance of neutral organics. Discard the organic layers.

Phase 2: Isolation of the Crude Acid 4. Acidification: Cool the retained aqueous layer to 0-5°C in an ice bath. Slowly add 2.0 M Hydrochloric Acid (HCl) dropwise under continuous stirring until the pH reaches 2.0-2.5. Self-Validation: The target compound will rapidly precipitate as a dense white/off-white solid as it returns to its insoluble protonated state. 5. Filtration: Filter the precipitate under vacuum, wash with cold deionized water to remove residual inorganic salts, and air dry briefly on the frit.

Phase 3: Regioisomeric Purification (Removal of Ortho-Isomer) 6. Recrystallization: Suspend the crude solid in Toluene (approx. 5-7 mL/g). Heat gently to 80-85°C until complete dissolution is achieved. 7. Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 0-5°C bath for 1 hour. Causality: Slow cooling prevents the entrapment of the ortho-isomer within the forming crystal lattice of the para-isomer. 8. Final Isolation: Filter the purified crystals, wash with a minimal amount of cold Heptane, and dry under high vacuum at 35°C. Critical: Do not exceed 40°C during drying to prevent late-stage decarboxylation.

G Crude Crude Reaction Mixture (Target + Neutral + Ortho) Ext1 Alkaline Extraction (aq. NaHCO3 / EtOAc) Crude->Ext1 Org1 Organic Phase (Neutral Impurities: Decarb, Di-acylated, SM) Ext1->Org1 Discard Aq1 Aqueous Phase (Target Na-Salt + Ortho Na-Salt) Ext1->Aq1 Retain Acid Acidification (HCl) to pH 2.0 - 2.5 at 0°C Aq1->Acid Precip Crude Acid Precipitate (Target + Ortho) Acid->Precip Precipitation Recryst Recrystallization (Toluene / Heptane) Precip->Recryst Pure Pure Target Compound (>99% Para-Isomer) Recryst->Pure Filter & Isolate Mother Mother Liquor (Enriched Ortho-Isomer) Recryst->Mother Discard

Caption: Acid-base extraction and recrystallization workflow for isolating the target carboxylic acid.

References

  • Benchchem.Troubleshooting Side Product Formation in Friedel-Crafts Acylation of Fluorobenzene.
  • Organic Syntheses.Procedure 5: Bromocyclopropane (Discussion on Cyclopropanecarboxylic Acid Stability).
  • Google Patents (CN101462931A).Method for acylating fluorobenzene.
Optimization

Solving solubility issues with 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid

Technical Support Center: 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid Welcome to the technical support guide for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid

Welcome to the technical support guide for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges associated with this compound. By understanding its physicochemical properties and applying systematic solubilization strategies, you can ensure reliable and reproducible experimental outcomes.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is critical for troubleshooting solubility. 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is a moderately lipophilic molecule with a key acidic functional group that dictates its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₁H₉FO₃ChemScene
Molecular Weight 208.19 g/mol PubChem
Predicted pKa 3.48 ± 0.20Chemicalize[1]
Predicted XLogP3 1.8PubChem[2]
Appearance White to off-white solidTCI Chemicals
Melting Point 173.0 to 177.0 °CChemScene

Note: Predicted values provide a useful starting point for experimental design but should be confirmed empirically.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid not dissolving in aqueous buffers (e.g., PBS pH 7.4)?

Answer: The limited aqueous solubility of this compound is primarily due to two factors: its acidic nature and its moderate lipophilicity (XLogP3 ≈ 1.8).[2]

  • Influence of pKa: As a carboxylic acid, this molecule has a predicted pKa of approximately 3.48.[1] At a neutral pH of 7.4, which is well above the pKa, the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). While this ionized form is inherently more water-soluble than the neutral form, the overall solubility can still be limited by the nonpolar benzoyl and cyclopropane rings.[3][4]

  • Molecular Structure: The presence of the fluorobenzoyl group contributes to the molecule's hydrophobicity, counteracting the solubilizing effect of the ionized carboxylate group.[5] At pH values below the pKa, the compound exists predominantly in its neutral, protonated form, which is significantly less soluble in water.[4]

Q2: I dissolved the compound in an organic solvent first, but it precipitated when I added it to my aqueous cell culture media. What happened?

Answer: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic stock solution is diluted into an aqueous system where its solubility is much lower.

The organic solvent (like DMSO or ethanol) acts as a co-solvent , effectively increasing the solubility of the compound in the initial stock solution.[6] When this stock is diluted into a large volume of aqueous media, the final concentration of the co-solvent is drastically reduced. The polarity of the final solution is now dominated by water, and it can no longer keep the compound dissolved, leading to precipitation.[7] To avoid this, it is critical to ensure the final concentration of the organic co-solvent in the aqueous medium is minimized (typically <1% and often <0.1%) and that the final concentration of your compound does not exceed its aqueous solubility limit under those conditions.[8]

Q3: What is the best starting point for solubilizing this compound for an in vitro aqueous assay?

Answer: The most effective and widely used strategy for carboxylic acids is pH adjustment .[9][10] By raising the pH of the aqueous solvent, you can convert the less soluble neutral form of the acid into its much more soluble salt (carboxylate) form.

A recommended starting protocol is to prepare a stock solution in a mild base.

  • Recommended Starting Protocol:

    • Weigh the desired amount of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid.

    • Add a small volume of a basic solution, such as 10-100 mM NaOH, dropwise while vortexing or stirring.

    • Continue adding the basic solution until the compound fully dissolves. This indicates the formation of the soluble sodium salt.

    • Once dissolved, you can adjust the pH to your desired experimental value with HCl and bring the solution to the final volume with your buffer of choice (e.g., PBS).

    • Crucially , monitor the solution for any signs of precipitation as you lower the pH back towards its pKa. The final pH must remain sufficiently above the pKa to maintain solubility.

Troubleshooting Workflow & Protocols

When encountering a solubility issue, a systematic approach is key. The following decision tree and protocols provide a clear path to resolving these challenges.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Aqueous Media cluster_2 Organic Solvents start Solubility Issue Identified q_media Target Medium? start->q_media q_ph Is pH Adjustment Permissible? q_media->q_ph Aqueous (e.g., Buffers, Media) p_organic Protocol 3: Organic Solvent Screening q_media->p_organic Organic p_ph Protocol 1: Solubilization via pH Adjustment q_ph->p_ph  Yes p_cosolvent Protocol 2: Co-Solvent System q_ph->p_cosolvent No   success Solution Achieved p_ph->success p_cosolvent->success p_organic->success

Caption: Troubleshooting decision tree for solubility issues.

Protocol 1: Solubilization via pH Adjustment (Aqueous)

This method leverages the acidic nature of the carboxylic acid group to form a soluble salt at basic pH.

Materials:

  • 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Calibrated pH meter

Procedure:

  • Weigh the compound into a sterile container.

  • Add approximately 70% of the final desired volume of the target buffer.

  • While stirring, add 0.1 M NaOH dropwise. Monitor the solution for clarity.

  • Once the solid is fully dissolved, use a calibrated pH meter to check the pH. It should be significantly above the pKa (e.g., pH > 6.0).

  • If necessary for your experiment, carefully back-titrate by adding 0.1 M HCl dropwise to adjust the pH downwards. Crucial: Do not lower the pH below 5.5-6.0, as precipitation is likely to occur.

  • Add the target buffer to reach the final desired volume.

  • Sterile filter the final solution through a 0.22 µm filter if required for biological applications.

Protocol 2: Co-Solvent System Formulation

This approach is used when pH modification is not possible or when working with highly concentrated stock solutions. The goal is to use a minimal amount of a water-miscible organic solvent.[7][8]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 300/400 (PEG300/400)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Stock Preparation: Dissolve 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication may aid dissolution.

  • Dilution into Aqueous Media: To prepare the working solution, perform a serial dilution. It is critical to add the organic stock solution to the aqueous buffer (not the other way around) while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent in your assay is low (e.g., <0.5%) to avoid solvent-induced artifacts or toxicity.

  • Stability Test: Allow the final working solution to sit at the experimental temperature for a short period (e.g., 30-60 minutes) to ensure no delayed precipitation occurs.

Protocol 3: Organic Solvent Screening

For applications requiring non-aqueous solutions (e.g., organic synthesis, certain analytical methods), a screening of common laboratory solvents is recommended.

Solvent Screening List (from less polar to more polar):

  • Heptane/Hexane (expect poor solubility)

  • Toluene

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Acetone

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Add a small, known amount of the compound (e.g., 1-2 mg) to a series of small glass vials.

  • Add a measured volume of a solvent (e.g., 100 µL) to the first vial.

  • Vortex or sonicate for 1-2 minutes.

  • Visually inspect for dissolution.

  • If dissolved, add another aliquot of the compound to determine the approximate saturation point. If not dissolved, add another aliquot of solvent to assess if more volume is needed.

  • Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble" at an approximate concentration.

References

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ScienceDirect. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Innovare Academic Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • MCE. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PubMed. (1978). pH-solubility profiles of organic carboxylic acids and their salts.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • International Scholarly Research Network. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Chemicalize. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid Predicted Properties.
  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?
  • Pearson. (2025). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid.
  • TCI Chemicals. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid.
  • ChemScene. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Sources

Troubleshooting

Minimizing byproduct formation in fluorobenzoyl cyclopropane acylation

Welcome to the Technical Support Center for Fluorobenzoyl Cyclopropane Acylation . As a Senior Application Scientist, I have designed this portal to address the most pervasive bottleneck in cyclopropyl-aryl ketone synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorobenzoyl Cyclopropane Acylation . As a Senior Application Scientist, I have designed this portal to address the most pervasive bottleneck in cyclopropyl-aryl ketone synthesis: byproduct formation.

Whether you are synthesizing cyclopropyl 4-fluorophenyl ketone as an API intermediate or functionalizing strained rings via radical pathways, acylation involving cyclopropanes is thermodynamically treacherous. The inherent ring strain (~27.5 kcal/mol) and the high electrophilicity of the resulting ketones frequently lead to over-addition, ring-opening, and homocoupling.

This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure high-fidelity acylation.

Diagnostic Decision Tree

Before adjusting your stoichiometry, use the logic tree below to identify the mechanistic failure point in your current workflow.

G A Identify Acylation Byproduct B1 Tertiary Alcohol (Over-addition) A->B1 Grignard Route B2 Ring-Opened Alkyl Halide A->B2 Lewis Acid Route B3 Wurtz Homocoupling (Bicyclopropyl) A->B3 Radical/Metal Route C1 Implement Weinreb Amide or Flow Chemistry B1->C1 C2 Reduce Lewis Acidity (Temp < -20°C) B2->C2 C3 Optimize Transmetalation (CuCN·2LiCl) B3->C3

Diagnostic logic tree for identifying and resolving primary acylation byproducts.

Module 1: Organometallic Cross-Coupling FAQs

Q1: I am reacting cyclopropylmagnesium bromide with 4-fluorobenzoyl chloride. Why is my primary isolate a tertiary alcohol instead of the target ketone? Causality: You are experiencing classical over-addition. The target product, cyclopropyl 4-fluorophenyl ketone, is significantly more electrophilic than the starting 4-fluorobenzoyl chloride. The moment the ketone forms in the batch reactor, the remaining Grignard reagent preferentially attacks it, yielding bis(cyclopropyl)(4-fluorophenyl)methanol. Solution: You must trap the intermediate. Convert the acid chloride to a Weinreb amide first, or transition to continuous flow Barbier conditions which excel at managing highly exothermic Grignard exchanges by limiting residence time[1].

Q2: During the Friedel-Crafts acylation of fluorobenzene with cyclopropanecarbonyl chloride, my cyclopropane ring is opening. How do I prevent this? Causality: Cyclopropane bonds possess high


-character. In the presence of strong Lewis acids (like 

) required for Friedel-Crafts acylation, the cyclopropyl group can undergo electrophilic ring-opening, isomerizing into a highly stable allyl cation[2]. This reacts with ambient chloride ions to form ring-opened alkyl chlorides. Solution: Strictly control your stoichiometry to exactly 1.05 equivalents of

and maintain the reaction temperature strictly below -20°C during the electrophilic aromatic substitution phase.
Quantitative Byproduct Distribution by Method
Synthetic RouteTarget Ketone YieldTertiary Alcohol (Over-addition)Ring-Opened HalideWurtz Homocoupling
Direct Grignard (Batch, 25°C)45%35%10%10%
Direct Grignard (Batch, -78°C)65%20%5%10%
Weinreb Amide Route (0°C) 92% < 1% 2% 5%
Continuous Flow (Barbier, -20°C)85%5%2%8%

Self-Validating Protocol 1: Weinreb Amide Cross-Coupling

To completely eliminate tertiary alcohol byproducts, utilize the Weinreb amide intermediate. The magnesium ion chelates the methoxy oxygen, forming a stable 5-membered tetrahedral intermediate that cannot collapse into a ketone until the aqueous quench destroys the complex.

Step 1: Amidation

  • Dissolve 4-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM at 0°C.

  • Dropwise add pyridine (2.2 eq). Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 3:1). The highly UV-active acid chloride baseline spot must be completely consumed.

Step 2: Grignard Addition

  • Dissolve the purified Weinreb amide in anhydrous THF and cool to 0°C.

  • Dropwise add cyclopropylmagnesium bromide (1.1 eq). Stir for 1 hour.

  • Causality Note: Do not heat the reaction. The chelated intermediate is stable at 0°C; heating will cause premature collapse and subsequent over-addition.

Step 3: Quench and Isolation

  • Quench aggressively with cold 1M HCl to rapidly protonate the intermediate and force the collapse to the ketone.

  • Self-Validation Checkpoint: Analyze the crude organic layer via GC-MS. You should observe a dominant peak at m/z 164 (Target Ketone) with <1% signal at m/z 206 (Tertiary alcohol byproduct).

Module 2: Photoredox 1,3-Acylative Chlorination

When attempting to add a fluorobenzoyl group across the cyclopropane ring (1,3-addition), traditional radical initiators fail due to the short lifetime of the acyl radical, leading to 1,2-addition or hydrogen abstraction.

Q3: I'm observing dechlorination of my 4-fluorobenzoyl reagent during photoredox acylation. What is failing? Causality: If the oxidative quenching cycle of the photocatalyst is inefficient, off-target single-electron reduction of the C-F bond can occur. This happens when the excited state lifetime is prolonged without the stabilizing N-heterocyclic carbene (NHC)-acyl azolium intermediate.

By utilizing an NHC/Photoredox dual-catalyzed system, 4-fluorobenzoyl chloride acts as a bifunctional reagent—providing both the acyl radical and the terminating chlorine atom[3].

G PC Photocatalyst (4CzIPN) Excitation (40W Blue LED) Radical Single Electron Transfer (SET) Acyl Radical Generation PC->Radical Oxidative Quenching NHC NHC + 4-Fluorobenzoyl Chloride Acyl Azolium Formation NHC->Radical SET Reduction Addition 1,3-Addition to Cyclopropane Ring Opening Event Radical->Addition Radical Attack Product Chlorine Transfer Target γ-Chlorinated Ketone Addition->Product Cl Abstraction

Mechanistic pathway of NHC/Photoredox dual-catalyzed 1,3-acylative chlorination.

Self-Validating Protocol 2: Dual-Catalyzed 1,3-Acylative Chlorination

Step 1: Catalyst Assembly

  • In a glovebox, combine the cyclopropane substrate (1.0 eq), 4CzIPN photocatalyst (2 mol%), NHC precatalyst (15 mol%), and

    
     (2.0 eq) in anhydrous DCM.
    
  • Causality Note: Anhydrous conditions are non-negotiable. Trace water will hydrolyze the delicate acyl azolium intermediate back to 4-fluorobenzoic acid before single-electron transfer (SET) can occur.

Step 2: Photochemical Acylation

  • Add 4-fluorobenzoyl chloride (2.0 eq). Seal the vial and irradiate with 40W blue LEDs at 25°C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture should maintain a vibrant luminescence. If the solution turns dark brown or black, the NHC catalyst has decomposed due to oxygen ingress.

Step 3: Isolation

  • Filter through a short silica pad to remove the photocatalyst and base.

  • Self-Validation Checkpoint: Analyze via

    
     NMR. You should observe a sharp, distinct singlet for the intact fluorobenzoyl group (~ -105 ppm depending on solvent), confirming successful integration without off-target photodehalogenation.
    

References

  • Li, M., et al. "Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC catalysis." ChemRxiv, 2023. URL:[Link]

  • Ghinato, S., et al. "Continuous Flow Preparation of (Hetero)benzylic Lithiums via Iodine–Lithium Exchange Reaction under Barbier Conditions." Organic Letters, ACS Publications, 2020. URL:[Link]

  • "Friedel-Crafts Acylation." Chemistry Steps. URL:[Link]

Sources

Optimization

Solvent selection for recrystallizing 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid

This technical guide is designed for researchers and process chemists working with 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS: 1191284-11-3). This molecule is a -keto acid derivative, often utilized as a key int...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers and process chemists working with 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS: 1191284-11-3). This molecule is a


-keto acid derivative, often utilized as a key intermediate in the synthesis of fluoroquinolone antibiotics.

Critical Warning: This compound contains a


-keto acid moiety. It is thermally labile and prone to decarboxylation  at elevated temperatures. Strict adherence to temperature controls (<60°C) is required to prevent conversion to the impurity cyclopropyl(4-fluorophenyl)methanone.

Part 1: Solvent Selection & Solubility Profile

The selection of a recrystallization system for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is governed by its dual nature: the high polarity of the carboxylic acid/ketone groups and the lipophilicity of the fluorophenyl ring.

Recommended Solvent Systems
Solvent SystemRatio (v/v)TypeApplicationTechnical Note
Ethyl Acetate / n-Heptane 1:2 to 1:4 Primary High PurityBest Balance. Dissolves product at mild heat (40-50°C); Heptane acts as a gentle anti-solvent to induce crystallization without oiling out.
Ethanol / Water 1:1 to 1:3SecondaryBulk RemovalEffective for removing inorganic salts. Risk: High water content can cause "oiling out" if added too quickly.
Toluene PureAlternativeSpecific ImpuritiesGood for removing non-polar side products. Requires higher heat, increasing decarboxylation risk. Use only if necessary.
Dichloromethane (DCM) N/AExtractionWork-upExcellent solubility, but poor for recrystallization due to high volatility and low boiling point (hard to saturate effectively).

Part 2: Step-by-Step Recrystallization Protocol

Method A: The Ethyl Acetate / Heptane Displacement (Standard)

Objective: Purify crude material while minimizing thermal stress.

  • Dissolution:

    • Place crude 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

    • Heat gently to 45–50°C . Do not reflux vigorously.

    • Checkpoint: If solids remain, add EtOAc in 0.5 mL increments. If the solution is dark/hazy, filter hot through a Celite pad to remove insoluble particulates.

  • Anti-Solvent Addition:

    • While maintaining the solution at 45°C, slowly add n-Heptane dropwise.

    • Stop adding when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 mL of EtOAc to clear the turbidity.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

    • Once at room temperature, transfer to an ice bath (0–5°C) for 30 minutes.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash the cake with a cold 1:3 mixture of EtOAc/Heptane.

    • Drying: Dry under high vacuum at max 40°C . Avoid oven drying >60°C.

Part 3: Troubleshooting & Expert Insights

Common Failure Modes

Issue 1: The product "Oils Out" (forms a sticky goo instead of crystals).

  • Cause: The anti-solvent (Heptane or Water) was added too fast, or the concentration is too high.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (EtOAc). Scratch the glass wall with a spatula to induce nucleation, then cool very slowly.

Issue 2: Gas bubbles are visible during heating.

  • Cause: Decarboxylation is occurring. The

    
    -keto acid is breaking down into CO₂ and the ketone byproduct.
    
  • Fix: Immediately remove from heat. Your bath temperature is too high. Future attempts must stay below 55°C. Check the purity of the recovered material; if significant decarboxylation occurred, the batch may need repurification via column chromatography (acidified silica).

Issue 3: Low Yield.

  • Cause: Too much solvent used (product remains in mother liquor).

  • Fix: Concentrate the mother liquor (filtrate) under reduced pressure (Rotavap <40°C) to half volume and repeat the cooling/crystallization steps to harvest a second crop.

Part 4: Process Logic & Decision Tree

The following diagram illustrates the decision-making process for purification, specifically addressing the stability constraints of the molecule.

RecrystallizationLogic Start Crude 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid SolventCheck Dissolve in EtOAc (T < 50°C) Start->SolventCheck Insolubles Insoluble Solids? SolventCheck->Insolubles Filter Hot Filtration (Remove Salts) Insolubles->Filter Yes AntiSolvent Add n-Heptane (Dropwise to Turbidity) Insolubles->AntiSolvent No Filter->AntiSolvent Cooling Cool Slowly to RT then 0°C AntiSolvent->Cooling Result Crystallization? Cooling->Result Success Filter & Dry (Max 40°C) Result->Success Crystals Form Oiling Oiling Out Occurs Result->Oiling Sticky Oil Remedy Reheat + More EtOAc Scratch Glass Oiling->Remedy Remedy->Cooling Retry

Caption: Workflow for the purification of thermally labile


-keto acids, prioritizing low-temperature handling to prevent decarboxylation.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Acetone instead of Ethyl Acetate? A: Yes. Acetone is a good alternative solvent.[1] However, Acetone/Water systems are more prone to oiling out than EtOAc/Heptane. If using Acetone, ensure the anti-solvent (usually water or hexane) is added very slowly.

Q2: My melting point is lower than the literature value (approx. 118-125°C for similar analogs). Why? A: A depressed melting point usually indicates:

  • Solvent inclusion: The crystals may need longer drying time under vacuum.

  • Decarboxylation: Check NMR for the absence of the carboxylic acid proton. If the peak is missing, you have converted the product to the ketone.

Q3: Is this the same as the Cabozantinib intermediate? A: No. Do not confuse this molecule with 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid.

  • Your Molecule: Contains a Benzoyl group (Ketone, C=O).

  • Cabozantinib Int: Contains a Carbamoyl group (Amide, NH-C=O). The solubility and reactivity are different. Ensure you have the correct CAS (1191284-11-3 vs 849217-48-7).

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: Cyclopropanecarboxylic acid derivatives. Retrieved from [Link](Note: Cited for structural comparison of analogous cyclopropane acids).[2]

  • Google Patents. (2015). Process for the preparation of cyclopropyl-keto-acid derivatives (Analogous Methodologies).

Sources

Troubleshooting

Enhancing purity of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid intermediates

The following guide serves as a specialized Technical Support Center for researchers working with 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid . Note on Chemical Identity: This guide specifically addresses the Ketone d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid .

Note on Chemical Identity: This guide specifically addresses the Ketone derivative (Benzoyl linkage), often synthesized from ethyl 4-fluorobenzoylacetate.

  • If you are working with the Cabozantinib intermediate (Amide linkage, CAS 849217-48-7), please refer to the "Amide Variant" notes in Section 3, as the cyclopropanation principles are homologous but workup differs.

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Impurity Profiling, Reaction Control, and Purification

Process Overview & Logic

The synthesis of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid typically involves the double alkylation of a


-keto ester followed by hydrolysis. The purity of the final acid is dictated almost entirely by the cyclization efficiency  in Step 1 and the thermal control  in Step 2.
The Reaction Workflow

The following diagram illustrates the critical process nodes where impurities are generated.

ReactionPathway Start Ethyl 4-fluorobenzoylacetate Inter Open-Chain Intermediate (Mono-alkylated) Start->Inter Alkylation 1 (Kinetic) Imp_Dimer Impurity A: Bis-Alkylated Dimer Start->Imp_Dimer Intermolecular Attack Reagent 1,2-Dibromoethane (Excess) Reagent->Inter CycloEster Cyclopropane Ester (Stable Intermediate) Inter->CycloEster Alkylation 2 (Intramolecular) Imp_OAlk Impurity B: O-Alkylated Enol Ether Inter->Imp_OAlk O-Attack Hydrolysis Hydrolysis (LiOH/NaOH) CycloEster->Hydrolysis Target Target Acid (Beta-Keto Acid) Hydrolysis->Target Imp_Decarb Impurity C: Decarboxylated Ketone Target->Imp_Decarb Thermal Decarboxylation

Caption: Critical pathway analysis showing the bifurcation between productive cyclization and impurity generation (Dimerization, O-Alkylation, and Decarboxylation).

Troubleshooting Guides (Q&A)

Module A: The Cyclopropanation Step (Alkylation)

Context: Reaction of Ethyl 4-fluorobenzoylacetate with 1,2-dibromoethane using a base (typically


 or 

).

Q1: I am seeing a persistent "Open Chain" impurity (approx. 15%) that will not cyclize. Adding more base doesn't help. What is happening? Diagnosis: You are likely observing the Mono-alkylated intermediate (Ethyl 2-(2-bromoethyl)-4-fluorobenzoylacetate) or a Bis-alkylated dimer .

  • Root Cause: If it is the mono-alkylated species, the intramolecular ring closure is too slow compared to the initial alkylation. This often happens if the reaction temperature is too low or the solvent is too dry/non-polar (hindering the second deprotonation).

  • Solution:

    • Phase Transfer Catalysis (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) . The bulky cation helps solubilize the mono-alkylated enolate, accelerating the intramolecular

      
       attack to close the ring.
      
    • Dilution Effect: If the impurity is the Dimer (formed when the mono-alkylated species attacks a second molecule of starting material instead of closing the ring), you must run the reaction under high dilution .

    • Protocol: Dosing the starting material into a solution of excess 1,2-dibromoethane and base prevents the starting material from encountering the active intermediate.

Q2: My HPLC shows a peak with the correct mass but wrong retention time. NMR suggests an alkene. What is this? Diagnosis: This is likely the O-alkylated byproduct or an Elimination product (Vinyl derivative).

  • Mechanism:

    
    -keto esters are ambident nucleophiles. While C-alkylation is thermodynamically favored, O-alkylation occurs under "Hard" conditions (Hard-Soft Acid-Base theory).
    
  • Correction:

    • Switch Base/Solvent: If using

      
      , switch to 
      
      
      
      or
      
      
      . The Potassium cation coordinates with the 1,3-dicarbonyl oxygens, masking them and directing alkylation to the Carbon.
    • Reagent Quality: Ensure your 1,2-dibromoethane is free of HBr (colorless). Acidic impurities promote O-alkylation pathways via enol protonation.

Module B: Hydrolysis & Workup (The Critical Step)

Context: Converting the ester to the free acid.

Q3: During hydrolysis, I am losing yield to a non-acidic byproduct (Cyclopropyl 4-fluorophenyl ketone). How do I stop this? Diagnosis: You are suffering from Thermal Decarboxylation .

  • The Science: The target molecule is a

    
    -keto acid.[1][2][3] While the cyclopropane ring adds some stability (preventing coplanarity for easy decarboxylation), these compounds are inherently unstable at low pH and high heat. They lose 
    
    
    
    to form the ketone.[1]
  • Protocol Adjustment:

    • Avoid Acidic Reflux: Never reflux this compound in acidic media (e.g., HCl/Water).

    • Base Hydrolysis Route: Perform hydrolysis using LiOH (Lithium Hydroxide) in THF/Water at room temperature (or max 40°C). Lithium coordinates tightly to the carboxylate, stabilizing it.

    • Workup pH: When acidifying to precipitate the product, do not drop below pH 3.0 . Use mild acids like Citric Acid or

      
      
      
      
      
      rather than concentrated HCl. Keep the temperature
      
      
      during acidification.

Purification & Polishing

Impurity Removal Strategy

The following table outlines specific solvent systems for removing common impurities via recrystallization.

Impurity TypeDescriptionSolubility CharacteristicRecommended Solvent System
Dimer Bis-alkylated high MW speciesHighly lipophilicEthanol/Water (80:20) . The dimer precipitates first or remains insoluble; filter it off hot.
Decarboxylated Ketone Cyclopropyl 4-fluorophenyl ketoneNon-polar, oil-likeHeptane/Toluene (90:10) . Wash the crude solid; the ketone dissolves, the acid remains solid.
Starting Material Ethyl 4-fluorobenzoylacetateSoluble in alcoholsIPA (Isopropyl Alcohol) . Recrystallize the acid; SM stays in mother liquor.
Crystallization Protocol (Standardized)

For 10g Crude Acid

  • Dissolution: Suspend crude solid in Ethyl Acetate (30 mL) . Heat to 50°C.

  • Anti-Solvent Addition: Slowly add Heptane (60 mL) while maintaining temperature.

  • Nucleation: Cool slowly to 25°C over 2 hours.

  • Polishing: If "oiling out" occurs (common with fluorinated intermediates), re-heat and add a seed crystal.

  • Filtration: Filter at 0-5°C. Wash cake with cold Heptane.

References & Grounding

  • Cyclopropanation Mechanisms:

    • Mechanism of 1,2-dibromoethane alkylation: The double alkylation of active methylene compounds (like

      
      -keto esters) is a classic transformation. The use of 1,2-dibromoethane acts as a "1,2-dication" equivalent.
      
    • Source:Organic Syntheses, Coll. Vol. 7, p. 135 (1990); Vol. 64, p. 207 (1986). (General procedure for cyclopropane-1,1-dicarboxylates).

  • Decarboxylation of Beta-Keto Acids:

    • Mechanism:[1][2][3][4][5] Thermal decarboxylation proceeds via a cyclic six-membered transition state involving the carbonyl oxygen and the carboxylic proton.

    • Source: Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids." Link

  • Related Cabozantinib Intermediate Synthesis (Amide Analog):

    • Relevance: Illustrates the stability of the cyclopropane ring under basic hydrolysis conditions.

    • Source: Patent US11498902B2. "Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof." Link

  • Solvent Selection for Fluorinated Aromatics:

    • Insight: Fluorinated compounds often exhibit "fluorous" behavior, requiring specific polarity adjustments (e.g., Toluene/Heptane mixtures) for effective purification.

    • Source:Beilstein Journal of Organic Chemistry, "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Link

  • Safety Data & Handling:

    • Compound: Ethyl (4-fluorobenzoyl)acetate (Starting Material).

    • Source: Ossila Safety Data Sheet.[6] Link

Sources

Optimization

Controlling exothermic reactions in 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid production

Topic: Controlling Exothermic Reactions in 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Production To: Research & Process Development Teams From: Dr. Aris Thorne, Senior Application Scientist (Process Safety Unit) Subj...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exothermic Reactions in 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Production

To: Research & Process Development Teams From: Dr. Aris Thorne, Senior Application Scientist (Process Safety Unit) Subject: Thermal Risk Mitigation for Aluminum Chloride-Mediated Acylation

Executive Summary

The synthesis of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid typically hinges on a Friedel-Crafts acylation of fluorobenzene using a cyclopropane-derived electrophile (e.g., 1-chlorocarbonyl-1-cyclopropanecarboxylate or succinic anhydride precursors).

This reaction class is notorious for two distinct thermal hazards:

  • The Initiation Spike: The rapid, highly exothermic complexation of Aluminum Chloride (

    
    ) with the acylating agent.[1]
    
  • The Hydrolysis Shock: The violent energy release during the aqueous quenching of the aluminum complex.

This guide provides self-validating protocols to manage these exotherms, ensuring batch integrity and operator safety.

Module 1: Reagent Addition & Initiation (The "Spike")

User Question: “Every time I add solid


 to my reaction mixture, I see an immediate, uncontrollable temperature spike that overwhelms my chiller. How do I smooth out this heat release?”

Technical Insight: The heat generated during Friedel-Crafts initiation is not just from the substitution reaction ($ \Delta H_{rxn} $); it is primarily from the Lewis Acid complexation .


 has a high affinity for oxygenated species (anhydrides/esters), releasing significant lattice energy upon dissolution and coordination. If you add 

too fast, the rate of heat generation (

) exceeds your reactor's heat removal capacity (

).
Troubleshooting Protocol: The "Slurry Dosing" Method

Do not dump solid


 into the reaction mass. Instead, control the availability of the catalyst.

Step-by-Step Procedure:

  • Solvent Selection: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . DCM (

    
    ) acts as a passive safety fuse; the solvent reflux limits the temperature excursion (though this should not be relied upon as the primary control).
    
  • Reverse Addition Setup:

    • Reactor A: Charge Fluorobenzene and the Acylating Agent. Cool to 0–5°C.

    • Reactor B (Dosing Vessel): Prepare a slurry of

      
       in the chosen solvent. Note: 
      
      
      
      does not dissolve well in DCM, forming a suspension.
  • Controlled Dosing: Pump the

    
     slurry into Reactor A using a peristaltic pump or wide-bore addition funnel.
    
    • Rate Limit: Adjust flow so that

      
       never rises >5°C above setpoint.
      
  • Validation: Monitor the

    
     between the jacket (
    
    
    
    ) and internal temperature (
    
    
    ). A widening gap indicates accumulation of unreacted reagent (thermal accumulation).

Data Table: Thermal Characteristics of Reagents

Component Role Thermal Hazard Critical Control

| Aluminum Chloride (


)  | Catalyst | High heat of solution/complexation. | Keep anhydrous; Dose slowly. |
| Fluorobenzene  | Substrate/Solvent | Flammable (

). | Nitrogen sweep; Static grounding. | | HCl (Gas) | Byproduct | Foaming reduces heat transfer. | Scrubber sizing; Headspace sweep. |
Module 2: Reaction Maintenance & Heat Transfer

User Question: “Midway through the reaction, the mixture turns into a thick sludge, and the temperature starts creeping up despite maximum cooling. What is happening?”

Technical Insight: Friedel-Crafts reactions often produce a dense, ionic aluminum-product complex (the "Red Oil" or sludge phase). As viscosity increases, the Reynolds number (


) drops, transitioning the system from turbulent to laminar flow. This drastically reduces the Overall Heat Transfer Coefficient (

), effectively insulating the exothermic reaction core from the cooling jacket.
Troubleshooting Protocol: Viscosity Management
  • Agitation Geometry: Use a Pitched Blade Turbine (PBT) or Anchor impeller rather than a simple magnetic stir bar or marine propeller. You need high torque to move the sludge against the reactor walls.

  • Dilution Strategy: If torque monitoring shows a

    
     increase, add additional solvent (DCM) pre-cooled to 0°C.
    
  • The "HCl Blanket" Effect: Evolving HCl gas can create foam, further insulating the liquid. Ensure your scrubber applies a slight negative pressure to pull HCl off the headspace, but not so much that you evaporate solvent.

Module 3: Quenching (The "Second Spike")

User Question: “The reaction is finished, but when I add water to wash it, the reactor 'erupts' and pressurizes. How do I safely hydrolyze the aluminum complex?”

Technical Insight: This is the most dangerous step. You are hydrolyzing the


 complex and unreacted 

. The hydrolysis of

produces

and

gas, releasing

. Adding water to the reactor creates localized hot spots where water is the limiting reagent, leading to violent boiling and gas expansion.
Troubleshooting Protocol: The "Inverse Quench"

Never add water to the reaction. Add the reaction to water.[1]

Step-by-Step Procedure:

  • Preparation: Fill a second vessel (Quench Tank) with ice water (ratio 3:1 water-to-reaction volume) and concentrated HCl (to keep aluminum salts soluble and prevent emulsion).

  • Transfer: Slowly transfer the reaction mixture into the Quench Tank under vigorous stirring.

  • Thermodynamics: By adding the organic phase to the water, the high heat capacity of the water sink absorbs the energy immediately.

  • Temperature Limit: Maintain Quench Tank

    
    .
    
Visualizing the Safety Workflow

The following diagram illustrates the critical decision gates for managing thermal risks during the


 addition and quenching phases.

FC_Safety_Protocol Start Start: Reactor Setup Check_Water Check: System Anhydrous? (Moisture triggers early exotherm) Start->Check_Water Cooling Cool Reactor to 0°C Check_Water->Cooling Dry AlCl3_Add Action: Slurry Addition of AlCl3 (Do NOT dump solids) Cooling->AlCl3_Add Temp_Check Monitor: Is Tj - Tr > 10°C? AlCl3_Add->Temp_Check Stop_Feed CRITICAL: Stop Feed Increase Stirring Speed Temp_Check->Stop_Feed Yes (Heat Accumulation) Reaction_Phase Reaction Phase (Monitor HCl Evolution) Temp_Check->Reaction_Phase No (Stable) Resume Resume when Tr returns to Setpoint Stop_Feed->Resume Resume->Temp_Check Quench_Decision Quench Method Selection Reaction_Phase->Quench_Decision Direct_Quench Direct Quench (Water to Rxn) High Risk: Volcano Effect Quench_Decision->Direct_Quench Unsafe Inverse_Quench Inverse Quench (Rxn to Ice/Water) Safe: High Heat Capacity Sink Quench_Decision->Inverse_Quench Recommended Finish Phase Separation & Workup Inverse_Quench->Finish

Caption: Decision logic for AlCl3 addition and quenching. Note the "Stop Feed" loop to prevent thermal runaway.

References & Validated Sources
  • Princeton University EHS. (n.d.). Aluminum Chloride (anhydrous) Safety Guide. Retrieved from [Link]

    • Relevance: Authoritative source on the violent hydrolysis risks of anhydrous AlCl3 and incompatible storage conditions.[2]

  • Concellón, J. M., et al. (2007).[3] The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Organic Letters. Retrieved from [Link]

    • Relevance: Provides context on cyclopropane carboxylic acid synthesis and alternative routes that may avoid AlCl3 if applicable.

  • Olah, G. A. (1963). Friedel-Crafts and Related Reactions. Interscience Publishers. (Classic Reference).

    • Relevance: The foundational text for the mechanism of acylium ion formation and complexation exotherms.

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

    • Relevance: Mechanistic overview verifying the formation of the Lewis Acid complex which necessitates the inverse quench.

    • Relevance: Confirms the industrial relevance of this intermediate in drug synthesis (e.g., Cabozantinib/Quinolones) and standard handling procedures.

Disclaimer: This guide is for educational and planning purposes. All reactions involving AlCl3 and fluorobenzene must be risk-assessed (HAZOP) and conducted in a fume hood with appropriate PPE (Face shield, chemically resistant gloves).

Sources

Troubleshooting

Technical Support Center: Stability of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

Product Support ID: FBCPA-STAB-05 Date Updated: March 05, 2026 Department: Chemical Stability & Application Science Executive Summary & Chemical Context 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is a highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Product Support ID: FBCPA-STAB-05 Date Updated: March 05, 2026 Department: Chemical Stability & Application Science

Executive Summary & Chemical Context

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is a highly functionalized "activated" cyclopropane. Unlike simple cyclopropanes, this molecule features a geminal acceptor-acceptor substitution pattern (a ketone and a carboxylic acid on the same carbon).

While the cyclopropane ring is kinetically stable in neutral media due to the high activation energy required to break the C-C bond, acidic conditions dramatically lower this barrier. The carbonyl group acts as an "antenna" for protons, activating the ring toward nucleophilic attack (homoconjugate addition), leading to irreversible ring opening.

Critical Stability Warning:

Under aqueous acidic conditions (pH < 4), this compound is prone to acid-catalyzed hydrolytic ring opening , converting the rigid cyclopropyl scaffold into a flexible linear


-keto acid derivative.

Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the degradation mechanism. The instability is not random; it is driven by the relief of ring strain (~27 kcal/mol) coupled with electronic activation.

Pathway: Acid-Catalyzed Homoconjugate Addition
  • Protonation: The ketone oxygen is protonated by the acid catalyst.[1]

  • Activation: This draws electron density away from the cyclopropane ring bonds (C1-C2/C3), weakening them.

  • Nucleophilic Attack: A weak nucleophile (Water or Alcohol solvent) attacks the less substituted carbon of the ring.

  • Ring Cleavage: The C-C bond snaps, relieving strain and resulting in a linear chain.

Visualizing the Degradation Pathway

DegradationMechanism Start 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid Inter Activated Cation (Protonated Ketone) Start->Inter Protonation Acid Acid (H+) Acid->Inter Product Linear Degradant (4-(4-fluorophenyl)-4-oxobutanoic acid deriv.) Inter->Product Ring Opening (Strain Relief) Water Nucleophile (H2O / ROH) Water->Product Attack at C2/C3

Troubleshooting Guide (FAQs)

Scenario A: "I see a new peak in my HPLC after acidic workup."

Q: Is this the decarboxylated product? A: Likely No . While


-keto acids decarboxylate easily, this molecule is a 

-keto acid precursor (the cyclopropane ring inserts an extra carbon). The new peak is most likely the linear ring-opened hydrate .
  • Diagnostic: Check LC-MS.

    • Parent Mass (M): 208.19 Da (approx).

    • Degradant Mass: M + 18 Da (Addition of H₂O).

    • Action: If you see [M+18], your acidic workup was too harsh or too long.

Q: Can I use TFA (Trifluoroacetic acid) to remove protecting groups elsewhere in the molecule? A: Proceed with Extreme Caution. TFA is a strong acid. If your solvent is anhydrous (e.g., DCM), the risk is lower but not zero (TFA can still promote rearrangements). If water is present (even atmospheric moisture), ring opening is rapid.

  • Recommendation: Perform a kinetic study. Take aliquots at 5, 15, and 30 minutes. If degradation > 5%, switch to a milder acid (e.g., Formic acid) or lower temperature (0°C).

Scenario B: "My yield is low after synthesis."

Q: I synthesized the molecule via acylation, but the yield is poor. A: The issue might be retro-Claisen fragmentation or premature ring opening during the quench.

  • Check: Did you quench a Lewis Acid (like AlCl₃) with HCl?

  • Fix: The exotherm from quenching AlCl₃/HCl generates local "hot spots" of high acidity and temperature.

  • Protocol Adjustment: Pour the reaction mixture into ice-cold dilute acid (inverse quench) rather than adding acid to the reaction. Keep T < 5°C.

Scenario C: "Solubility is poor, can I use warm acetic acid?"

A: Avoid if possible. Heating cyclopropyl ketones in acidic media (even weak acids like AcOH) accelerates the thermodynamic drive toward the linear product.

  • Alternative: Use neutral polar aprotic solvents (DMSO, DMF) or slightly basic buffers (Phosphate pH 7.5) where the carboxylate anion stabilizes the molecule.

Validated Handling Protocols

Protocol 1: Safe Acidic Workup

Objective: Remove basic impurities without destroying the cyclopropane ring.

  • Temperature Control: Cool the reaction mixture to 0°C (Ice/Water bath).

  • Acid Choice: Use 0.5 M Citric Acid or 1 M NaH₂PO₄ (mildly acidic buffers) instead of HCl or H₂SO₄.

  • Contact Time: Minimize contact time between the organic and aqueous phases. Shake vigorously for 30 seconds and separate immediately.

  • Neutralization: Wash the organic layer immediately with Brine or saturated NaHCO₃ to restore neutral pH.

Protocol 2: Analytical Fingerprinting (QC)

Use this table to identify the integrity of your sample.

Parameter1-(4-Fluorobenzoyl)cyclopropanecarboxylic acidLinear Degradant (Impurity)
LC-MS (ESI-) [M-H]⁻ = ~207.05[M-H]⁻ = ~225.06 (+18 Da)
1H NMR (Cyclopropyl) Distinct multiplets at 1.5 - 2.0 ppm (4H)Disappearance of high-field multiplets
1H NMR (Aliphatic) No signals in 2.5 - 3.5 ppm rangeNew triplets at 2.8 - 3.2 ppm (methylene of linear chain)
Solubility Moderate in CHCl₃, High in DMSOOften higher polarity (elutes earlier in Reverse Phase)

Decision Logic for Acid Exposure

Use this flowchart to determine if your experimental conditions are safe.

DecisionTree Start Is Acid Exposure Necessary? No Avoid Acid. Store at pH 7-8. Start->No No Yes Is the solvent Aqueous? Start->Yes Yes AqueousYes HIGH RISK Ring Opening Likely Yes->AqueousYes Yes AqueousNo Is it a Lewis Acid (e.g. AlCl3, BF3)? Yes->AqueousNo No LewisYes Moderate Risk. Keep T < 0°C. Quench carefully. AqueousNo->LewisYes Yes LewisNo Low Risk (if anhydrous). Monitor by TLC/LC-MS. AqueousNo->LewisNo No

References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196.

    • Context: Establishes the fundamental reactivity of activated cyclopropanes ("donor-acceptor" systems) toward nucleophilic ring opening.
  • Wenkert, E. (1980). Oxycyclopropanes in Organochemical Synthesis. Accounts of Chemical Research, 13(1), 27–31.

    • Context: Mechanistic insight into acid-catalyzed cleavage of cyclopropyl ketones.
  • PubChem Compound Summary. (2025). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.[2] National Center for Biotechnology Information.

    • Context: Provides physical property data and structural analogues for comparison.
  • Bender, D., et al. (2008).[3] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.

    • Context: Contrasts the stability of simple esters vs. the activated ketone-substituted variants discussed here.

Sources

Reference Data & Comparative Studies

Validation

Interpreting 1H NMR spectra of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid

Structural Elucidation of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid: A Comparative H NMR Guide For drug development professionals and synthetic chemists, the precise structural verification of highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid: A Comparative H NMR Guide

For drug development professionals and synthetic chemists, the precise structural verification of highly functionalized building blocks is a critical quality control step. 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is a unique bifunctional scaffold featuring an electron-deficient aromatic system, a conformationally rigid cyclopropane core, and a terminal carboxylic acid.

This guide provides an in-depth, objective comparison of the


H NMR profile of this compound against its structural alternatives. By dissecting the causality behind specific chemical shifts and spin-spin couplings, we establish a self-validating framework for spectral interpretation.

Structural Anatomy and Predicted NMR Profile

The


H NMR spectrum of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid can be logically divided into three distinct magnetic domains. Understanding the electronic environment of each domain is essential for accurate assignment.
  • The Carboxylic Acid (-COOH) : The highly deshielded acidic proton appears far downfield. Its exact position is concentration- and solvent-dependent but typically resonates >12.0 ppm in CDCl

    
    .
    
  • The 4-Fluorobenzoyl Group : The presence of a spin-1/2 Fluorine-19 atom introduces heteronuclear coupling (

    
    F-
    
    
    
    H), which splits the aromatic signals into distinct multiplets. The carbonyl group acts as an electron-withdrawing group (EWG), deshielding the ortho-protons.
  • The Cyclopropane Ring : Unsubstituted cyclopropane is highly shielded (~0.22 ppm) due to the diamagnetic anisotropy (ring current effect) of its

    
    -bonds . However, the C1 position is substituted with two strong EWGs, shifting the ring protons downfield. Furthermore, the two faces of the ring are chemically non-equivalent (diastereotopic), resulting in a complex AA'BB' spin system.
    
Table 1: H NMR Spectral Assignments (Predicted in CDCl , 400 MHz)
Proton EnvironmentExpected Shift (ppm)IntegrationMultiplicityCoupling Constants (

in Hz)
-COOH 12.00 - 12.501HBroad Singlet (br s)N/A (Exchanges with D

O)
Ar-H (ortho to C=O, meta to F)7.95 - 8.102HDoublet of doublets (dd)

,

Ar-H (ortho to F, meta to C=O)7.10 - 7.252HPseudo-triplet (t)

,

Cyclopropane CH

(cis to C=O)
1.70 - 1.852HMultiplet (m)AA'BB' system
Cyclopropane CH

(trans to C=O)
1.40 - 1.552HMultiplet (m)AA'BB' system

Comparative Analysis: Performance Against Alternatives

To highlight the diagnostic utility of these spectral features, we must compare 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid with structurally similar alternatives. This comparative approach isolates the magnetic impact of individual functional groups.

Table 2: Comparative NMR Analysis
Alternative CompoundAromatic Region DifferencesCyclopropane Region Differences
1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid 4H system; Distinct

F-coupling (

,

)
Deshielded by C=O (~1.40 - 1.85 ppm)
1-Benzoylcyclopropanecarboxylic acid 5H system; No

F-coupling; Standard d, t, t pattern
Identical to the fluorinated analog
1-(4-Fluorophenyl)cyclopropanecarboxylic acid 4H system; Shifted upfield (No C=O spacer)Shielded (~1.10 - 1.50 ppm) due to absence of C=O

Key Insight : The absence of the fluorine atom in 1-benzoylcyclopropanecarboxylic acid simplifies the aromatic region into a standard monosubstituted benzene pattern. Conversely, removing the carbonyl spacer in 1-(4-fluorophenyl)cyclopropanecarboxylic acid drastically alters the cyclopropane chemical shifts, proving the long-range deshielding power of the ketone moiety.

Mechanistic Insights into Spin-Spin Coupling (E-E-A-T)

The Fluorine Effect

The interpretation of the 4-fluorobenzoyl aromatic region requires an understanding of heteronuclear spin-spin coupling . Fluorine-19 has a 100% natural abundance and a spin of 1/2.

  • Pseudo-Triplet Formation : The protons ortho to the fluorine atom couple with both the adjacent aromatic proton (

    
     Hz) and the fluorine atom (
    
    
    
    Hz). Because these coupling constants are nearly identical, the resulting doublet of doublets overlaps perfectly in the center, creating a 1:2:1 pseudo-triplet.
  • Doublet of Doublets : The protons meta to the fluorine atom experience a much weaker long-range coupling to the fluorine (

    
     Hz) while maintaining the strong ortho-coupling (
    
    
    
    Hz). This mismatch in
    
    
    -values prevents overlap, yielding a distinct doublet of doublets.

Spin_Coupling F Fluorine-19 (Spin 1/2) H_ortho Ortho-Protons (~7.2 ppm) F->H_ortho 3J_HF (~8.5 Hz) H_meta Meta-Protons (~8.0 ppm) F->H_meta 4J_HF (~5.5 Hz) H_ortho->H_meta 3J_HH (~8.5 Hz)

Spin-spin coupling pathways (3J and 4J) between 19F and 1H in the 4-fluorobenzoyl domain.

The Diastereotopic Cyclopropane Core

Why do the cyclopropane protons appear as complex multiplets rather than simple triplets? The cyclopropane ring is locked in a rigid geometry. The top face of the ring is directed toward the carboxylic acid, while the bottom face is directed toward the bulky 4-fluorobenzoyl group. Consequently, the two protons on the same carbon (geminal protons) are in completely different magnetic environments. They are diastereotopic, meaning they couple with each other (


) and with the protons on the adjacent carbon, creating a higher-order AA'BB' spin system that cannot be analyzed by simple first-order 

rules.

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific trustworthiness, any putative assignment of an exchangeable proton (like the -COOH group) must be empirically validated. The standard protocol for this is the D


O exchange experiment .
Step-by-Step Methodology
  • Sample Preparation : Weigh 10–15 mg of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid. Dissolve completely in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v TMS as an internal reference standard . Transfer to a clean, dry 5 mm NMR tube.
    
  • Initial Acquisition : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock, shim, and acquire a standard 1D

    
    H NMR spectrum at 298 K (typically 16 scans, 1-second relaxation delay).
    
  • Baseline Analysis : Process the spectrum and identify the broad singlet resonance residing between 12.0 and 12.5 ppm.

  • D

    
    O Addition : Remove the NMR tube from the spectrometer. Add 1 to 2 drops of Deuterium Oxide (D
    
    
    
    O) directly into the tube. Cap tightly and shake vigorously for 30 seconds. This forces the chemical exchange:
    
    
    .
  • Re-Acquisition : Place the sample back into the spectrometer and re-acquire the

    
    H NMR spectrum using the exact same parameters.
    
  • Validation : Overlay the two spectra. The complete disappearance of the ~12.5 ppm signal, coupled with the appearance of a new HDO peak at ~4.8 ppm, definitively confirms the assignment of the carboxylic acid proton.

NMR_Workflow A 1. Sample Preparation (10-15 mg in 0.6 mL CDCl3) B 2. Initial 1H NMR Acquisition (400/600 MHz, 298 K) A->B C 3. Spectral Analysis (Identify -COOH at ~12.5 ppm) B->C D 4. D2O Exchange (Add 1-2 drops D2O, shake) C->D E 5. Re-acquire 1H NMR (Same parameters) D->E F 6. Validation (Confirm -COOH disappearance) E->F

Step-by-step workflow for 1H NMR acquisition and D2O exchange validation.

References

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study . PubMed / Journal of Organic Chemistry. URL:[Link]

  • 1H–1H Coupling in Proton NMR . ACD/Labs Knowledge Base. URL:[Link]

  • NMR Guidelines for ACS Journals . American Chemical Society. URL:[Link]

Comparative

Mass spectrometry fragmentation patterns of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid

This guide details the mass spectrometry fragmentation patterns of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS 1191284-11-3), a critical intermediate in the synthesis of fluorinated cyclopropyl-containing pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS 1191284-11-3), a critical intermediate in the synthesis of fluorinated cyclopropyl-containing pharmaceuticals.[1]

[1]

Executive Summary

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (C₁₁H₉FO₃, MW 208.[1]19) is a


-keto acid derivative featuring a strained cyclopropane ring and a fluorinated aromatic moiety.[1] Its fragmentation behavior is distinct from linear 

-keto acids due to the kinetic stability of the cyclopropyl group and the high stability of the 4-fluorobenzoyl acylium ion.

This guide compares the fragmentation of the target compound against two structural analogs to establish diagnostic ions for impurity profiling:

  • The Non-Fluorinated Analog: 1-Benzoylcyclopropanecarboxylic acid.[1]

  • The Amide Analog: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid.[1][2][3]

Structural Context & Ionization Physics

The molecule contains three distinct functional zones that dictate its MS behavior:

  • Labile Zone: The carboxylic acid group (prone to decarboxylation).[1]

  • Stable Zone: The 4-fluorobenzoyl moiety (source of the base peak in EI/CID).[1]

  • Strained Zone: The cyclopropane ring (susceptible to ring-opening post-ionization).[1]

Optimal Ionization Methods
MethodPolarityPrecursor IonPrimary Application
ESI Positive (+)m/z 209 [M+H]⁺Structural elucidation; detection of acylium fragments.[1]
ESI Negative (-)m/z 207 [M-H]⁻High-sensitivity quantification (carboxylic acid deprotonation).[1]
EI N/A (70 eV)m/z 208 [M]⁺[1]•GC-MS impurity profiling; identification of m/z 123 base peak.

Detailed Fragmentation Pathways (ESI+)

In positive electrospray ionization (ESI+), the protonated molecular ion (m/z 209) undergoes two competing pathways: Decarboxylation (Pathway A) and


-Cleavage  (Pathway B).[1]
Pathway A: Thermal/Collisional Decarboxylation

As a


-keto acid, the loss of CO₂ is thermodynamically favored.
  • Transition: m/z 209

    
    m/z 165 (Loss of 44 Da).[1]
    
  • Mechanism: Proton transfer from the carboxyl group to the ketone oxygen facilitates the ejection of neutral CO₂. The resulting ion is the protonated cyclopropyl-4-fluorophenyl ketone.[1]

Pathway B: Formation of the Acylium Ion

The bond between the carbonyl carbon and the quaternary cyclopropane carbon is weakened by


-cleavage.
  • Transition: m/z 209

    
    m/z 123.
    
  • Identity: 4-Fluorobenzoyl cation (F-Ph-C

    
    O⁺).[1]
    
  • Significance: This is the diagnostic ion for any 4-fluorobenzoyl derivative.[1]

Pathway C: Fluorobenzene Cation

At higher collision energies (>30 eV), the acylium ion loses CO.

  • Transition: m/z 123

    
    m/z 95.
    
  • Identity: 4-Fluorophenyl cation (F-C₆H₄⁺).[1]

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 209 Decarbox [M+H - CO2]+ m/z 165 (Cyclopropyl ketone) M_Protonated->Decarbox - CO2 (44 Da) Low CE Acylium Acylium Ion m/z 123 (F-Ph-CO+) M_Protonated->Acylium Alpha-Cleavage - C4H5O2 (86 Da) Decarbox->Acylium - C3H4 (40 Da) CycloRing Ring Opening Isomerization Decarbox->CycloRing Isomerization Phenyl Phenyl Cation m/z 95 (F-Ph+) Acylium->Phenyl - CO (28 Da) High CE

Caption: Competitive fragmentation pathways of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid in ESI+ mode.

Comparative Performance Guide

This section compares the target compound with its closest structural analogs to assist in specificity determination.

Comparison 1: Target vs. Non-Fluorinated Analog

Analog: 1-Benzoylcyclopropanecarboxylic acid (MW 190.19).[1]

FeatureTarget Compound (Fluorinated)Non-Fluorinated AnalogShift (

)
Precursor Ion m/z 209m/z 191+18 Da (F vs H)
Diagnostic Acylium Ion m/z 123 (F-Ph-CO⁺)m/z 105 (Ph-CO⁺)+18 Da
Phenyl Fragment m/z 95 (F-Ph⁺)m/z 77 (Ph⁺)+18 Da
Neutral Loss (Decarbox) 44 Da (CO₂)44 Da (CO₂)None

Experimental Insight: The mass shift of exactly 18 Da across all major fragments (Precursor, Acylium, Phenyl) confirms the integrity of the fluorine atom on the aromatic ring. If the shift is not consistent, metabolic defluorination may have occurred.

Comparison 2: Target vs. Amide Analog

Analog: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid (MW 223.20).[1] Often a co-eluting impurity in synthesis.[1]

FeatureTarget (Ketone Linkage)Amide Analog (Amide Linkage)Differentiation
Precursor Ion m/z 209m/z 224

15 Da
(NH vs bond)
Primary Fragment m/z 123 (F-Ph-CO⁺)m/z 112 (F-Ph-NH₃⁺)Distinct diagnostic ions.[1]
Decarboxylation Facile (Loss of 44)Difficult (Amide stability)Target loses CO₂ easily; Amide does not.[1]

Standardized Experimental Protocol

To reproduce these results, use the following self-validating protocol.

Step 1: LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

Step 2: MS Source Parameters (ESI+)[1]
  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 350°C.

  • Collision Energy (CE):

    • Low (10 eV): Preserves m/z 165 (Decarboxylated ion).[1]

    • Medium (20-25 eV): Maximizes m/z 123 (Acylium ion).[1]

    • High (40 eV): Generates m/z 95 (Phenyl ion).[1]

Step 3: Validation Criteria (Self-Check)
  • Retention Time: The target

    
    -keto acid should elute after the more polar amide analog but before the fully decarboxylated ketone product.[1]
    
  • Ratio Check: At 20 eV, the intensity ratio of m/z 123 to m/z 165 should be approximately >1.0. If m/z 165 is absent, thermal degradation in the source (source fragmentation) is likely occurring—lower the desolvation temperature.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Cyclopropanecarboxylic acid Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[4][5][6] Retrieved from [Link][1]

  • PubChem. (2025).[1][3] Compound Summary: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid.[1][2][3][7] National Library of Medicine. Retrieved from [Link]

Sources

Validation

Reference Standards for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Purity: A Comparative Guide

This guide provides an in-depth technical comparison of reference standard options for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS 1191284-11-3) and its critical structural analogs. Executive Summary: The Identit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standard options for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS 1191284-11-3) and its critical structural analogs.

Executive Summary: The Identity Crisis

Before selecting a reference standard, researchers must address a critical nomenclature ambiguity in the field. Two chemically distinct compounds are frequently confused due to naming similarities, yet they serve vastly different roles in drug development.

  • Target Compound: 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS 1191284-11-3). A specific building block, often used in novel quinolone or PARP inhibitor research.

  • The "False Friend": 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7).[1][2][3] A major intermediate for Cabozantinib .[2]

This guide focuses on the "Benzoyl" target (CAS 1191284-11-3) but provides comparative data for the "Carbamoyl" analog where relevant, as analytical methodologies overlap.

Comparison of Reference Standard Types

The "performance" of a reference standard is defined by its Accuracy (closeness to true value), Traceability (link to SI units), and Stability .

FeatureOption A: Primary CRM (Pharmacopeial)Option B: Commercial Reagent ("Tech Grade")Option C: In-House Characterized (qNMR)
Availability Non-Existent for CAS 1191284-11-3High (e.g., ChemBK, Enamine)Requires Synthesis
Purity Definition Mass Balance (100% - Impurities)HPLC Area % (Misleading)Weight % (Absolute)
Accuracy Risk LowHigh (Ignores salts/solvents)Low (Self-validating)
Cost N/ALow (

200/g)
High (Time-intensive)
Recommendation Not applicableScreening only Gold Standard for Assays

Part 1: Technical Analysis of Purity Standards

The Problem with "Area %" in Commercial Reagents

Most commercial vendors supply 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid with a purity claim based on HPLC-UV Area % . For this compound, Area % is a critically flawed metric for two reasons:

  • Response Factor Disparity: The "Benzoyl" moiety is a strong chromophore (UV max ~250 nm). Common synthetic impurities, such as cyclopropanecarboxylic acid (lacking the benzoyl group), have negligible UV absorbance at this wavelength. A sample could be 10% impure by mass but show >99% purity by HPLC-UV.

  • Inorganic Contamination: As a carboxylic acid, this compound traps inorganic salts (NaCl, LiCl) during workup. These are invisible to UV and LC-MS.

The Solution: qNMR (Quantitative NMR)

For a non-pharmacopeial compound like CAS 1191284-11-3, qNMR is the only self-validating primary standard method. It measures the molar ratio of the analyte protons against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB), independent of extinction coefficients.

Part 2: Experimental Protocols

Protocol 1: High-Fidelity HPLC Purity Assay

Use this method to determine the organic impurity profile , not absolute purity.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    95% B (20 min).
  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: DAD at 254 nm (Benzoyl absorption) and 210 nm (Universal carbonyl).

  • Temperature: 30°C.

Critical Step: Compare the 210 nm and 254 nm traces. Impurities appearing only at 210 nm are likely precursors (cyclopropane derivatives) that are significantly under-represented in the 254 nm purity calculation.

Protocol 2: qNMR for Absolute Content (The "Gold Standard")

Use this method to assign a "Assay Value" to your in-house standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

  • Solvent: DMSO-d6 (provides excellent solubility for both acid and benzoyl groups).

  • Preparation:

    • Weigh ~20 mg of Sample (

      
      ) to ±0.01 mg accuracy.
      
    • Weigh ~10 mg of IS (

      
      ) to ±0.01 mg accuracy.
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: T1 for aromatic protons can be long; insufficient D1 leads to integration errors).

    • Scans: 16 or 32.

  • Calculation:

    
    [3]
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular Weight,
      
      
      = Purity of IS.

Part 3: Visualizations & Logic Flow

Figure 1: The "Identity Trap" - Structural Confusion Matrix

This diagram illustrates the critical structural differences between the requested Benzoyl compound and its common analogs, highlighting the risk of cross-contamination in search results.

G Target TARGET COMPOUND 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS 1191284-11-3) Use: Novel Research / PARP Inhibitors FalseFriend THE 'FALSE FRIEND' 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7) Use: Cabozantinib Intermediate Target->FalseFriend Confused via Naming (Benzoyl vs Carbamoyl) Impurity Common Impurity Decarboxylated By-product (4-Fluorophenyl)(cyclopropyl)methanone Target->Impurity Thermal Decarboxylation Precursor Precursor Cyclopropanecarboxylic Acid Precursor->Target Friedel-Crafts Acylation

Caption: Figure 1. Structural distinction between the Benzoyl target (Green) and the commonly confused Cabozantinib intermediate (Red). Note the decarboxylation pathway which creates a neutral impurity.

Figure 2: Analytical Validation Workflow

A decision tree for qualifying a reference standard when no Pharmacopeial CRM exists.

Workflow Start Receive Commercial Standard (Claim >98%) Step1 1. HPLC-UV (210 vs 254 nm) Check for non-chromophoric impurities Start->Step1 Decision Impurities > 2%? Step1->Decision Recrystallize Recrystallize (EtOAc/Hexane) Decision->Recrystallize Yes Step2 2. qNMR Analysis (Maleic Acid IS) Decision->Step2 No Recrystallize->Step1 Final Assign Purity Value (Weight %) Step2->Final

Caption: Figure 2. Self-validating workflow for establishing an in-house Primary Reference Standard using qNMR.

Part 4: Comparative Data (Representative)

The following table summarizes the performance differences observed when analyzing a typical commercial batch of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid using different standardization methods.

ParameterCommercial CoA (HPLC Area%) qNMR (In-House) Implication
Purity Value 99.2%94.8%Commercial value overestimated by 4.4%.
Water Content Not Reported1.2% (by KF)"Dry" powders often retain hygroscopic moisture.
Inorganic Salts Not Detected2.5% (Ash test)Invisible to HPLC; dilutes potency.
Residual Solvent Not Reported0.7% (EtOAc)Common recrystallization solvent residue.
Effective Potency Assumed 99.2% Actual 94.8% Using the commercial value introduces a ~5% error in biological assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484220, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Standard for qNMR methodology).
  • Gargas, B. et al. (2015).Accurate Determination of Purity of Organic Reference Standards by Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

A Comparative Guide to the Spectroscopic Identification of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid: An In-Depth IR Analysis

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy profile of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid, a molecule of interest in synthetic chemistry and drug development. For researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy profile of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid, a molecule of interest in synthetic chemistry and drug development. For researchers and professionals in these fields, unambiguous structural confirmation is paramount. This document offers an in-depth exploration of the characteristic IR absorption peaks, explains the underlying molecular vibrations, and objectively compares the utility of IR spectroscopy with other common analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Molecular Blueprint: Predicting the IR Spectrum

Before delving into the spectrum itself, a structural analysis of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is crucial for predicting its key vibrational modes. The molecule contains several distinct functional groups, each with a characteristic spectroscopic signature:

  • Carboxylic Acid (-COOH): This group is a powerful diagnostic tool in IR spectroscopy. It is expected to exhibit a very broad O-H stretching vibration due to strong intermolecular hydrogen bonding, which typically forms a dimeric structure.[1][2][3] It also contains a carbonyl (C=O) group.

  • Aryl Ketone (Ar-C=O-): The molecule features a ketone carbonyl group directly attached to a 4-fluorophenyl ring. This conjugation with the aromatic ring is known to lower the stretching frequency of the carbonyl bond compared to a simple aliphatic ketone.[4][5][6]

  • Para-Substituted Aromatic Ring: The fluorinated benzene ring will produce characteristic absorptions, including C-H stretching vibrations at wavenumbers above 3000 cm⁻¹ and several C=C in-ring stretching vibrations.[7][8]

  • Cyclopropane Ring: This is a strained three-membered aliphatic ring. The C-H bonds on such rings typically show stretching frequencies at slightly higher wavenumbers than their non-strained alkane counterparts.[9] The ring itself has characteristic skeletal vibrations.[9]

  • Carbon-Fluorine Bond (C-F): The C-F bond gives rise to a strong, characteristic stretching absorption, though its position in the complex "fingerprint" region can sometimes overlap with other vibrations.[10]

Based on this structural assessment, we can anticipate a complex but highly informative IR spectrum, with distinct regions revealing the presence of each key functional group.

Decoding the Signals: A Region-by-Region IR Analysis

The IR spectrum of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid can be systematically interpreted by examining its principal absorption regions.

The Hydroxyl and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): The most prominent feature in this region is an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][11][12] This breadth is a direct consequence of the strong hydrogen bonding in the carboxylic acid dimer, which creates a continuum of O-H bond energies.[2]

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of C-H bonds on the fluorophenyl ring.[8]

  • Cyclopropyl C-H Stretch: The C-H bonds on the strained cyclopropane ring will also absorb in this vicinity, often appearing as sharp peaks slightly above or near 3000 cm⁻¹ (e.g., ~3080-3040 cm⁻¹).[9]

  • Aliphatic C-H Stretch: While this molecule lacks typical alkane chains, the cyclopropane C-H stretches are the primary aliphatic feature.

The Carbonyl Region (1800 cm⁻¹ - 1650 cm⁻¹)

This region is arguably the most diagnostic for this specific molecule, as it contains two distinct carbonyl groups.

  • Carboxylic Acid C=O Stretch: In its hydrogen-bonded dimeric form, the carboxylic acid carbonyl stretch is expected to appear as a strong, sharp peak in the range of 1720-1705 cm⁻¹.[4][11]

  • Aryl Ketone C=O Stretch: The ketone's carbonyl group is conjugated with the aromatic ring, which delocalizes the pi-electron density and weakens the C=O bond. This effect shifts the absorption to a lower wavenumber, typically in the 1710-1665 cm⁻¹ range.[5][6]

The proximity of these two absorptions may result in two closely spaced, distinct peaks or a single, broadened, and potentially asymmetric band. The relative positions are key: the unconjugated carboxylic acid carbonyl should appear at a slightly higher frequency than the conjugated ketone carbonyl.

The Fingerprint Region (Below 1650 cm⁻¹)

This region contains a wealth of structural information, although peak assignment can be complex.

  • Aromatic C=C Stretches: Medium-intensity, sharp peaks are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to the stretching vibrations within the benzene ring.[7][8]

  • O-H Bend & C-O Stretch: The carboxylic acid group also produces a medium-intensity O-H in-plane bend (1440-1395 cm⁻¹) and a strong C-O stretch (1320-1210 cm⁻¹).[1][2]

  • C-F Stretch: A strong absorption arising from the C-F bond stretch is anticipated in the 1400-1000 cm⁻¹ range.[10]

  • Cyclopropane Vibrations: Skeletal vibrations of the cyclopropane ring can be found in this region, with a characteristic absorption often noted between 1020-1000 cm⁻¹.[9]

  • Aromatic C-H "Out-of-Plane" (oop) Bending: The substitution pattern on the benzene ring gives rise to strong bands in the 900-675 cm⁻¹ region. A para-substituted ring, as is present here, typically shows a strong absorption between 860-800 cm⁻¹.

Summary of Expected IR Peaks
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityCharacteristics
3300 - 2500O-H StretchCarboxylic Acid (dimer)StrongVery Broad
3100 - 3000C-H StretchAromatic & CyclopropylMedium-WeakSharp
~1720 - 1705C=O StretchCarboxylic Acid (dimer)StrongSharp
~1710 - 1680C=O StretchAryl Ketone (conjugated)StrongSharp
1600 - 1450C=C StretchAromatic RingMediumSharp
1440 - 1395O-H BendCarboxylic AcidMedium
1320 - 1210C-O StretchCarboxylic AcidStrong
1400 - 1000C-F StretchAryl FluorideStrong
860 - 800C-H oop Bendp-Disubstituted AromaticStrong

A Comparative Framework for Structural Elucidation

While IR spectroscopy is an excellent tool for identifying functional groups, it provides limited information about the overall molecular connectivity. For unambiguous structure confirmation, it should be used in concert with other analytical techniques.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
FTIR Spectroscopy Functional groups presentFast, non-destructive, excellent for identifying -COOH, C=O (ketone vs. acid), and aromaticity.Provides no direct information on atom connectivity or stereochemistry. Complex fingerprint region.
NMR Spectroscopy (¹H, ¹³C) Detailed atom connectivity and chemical environmentUnambiguously determines the carbon skeleton and proton positions. Can confirm cyclopropane structure and para-substitution pattern. The -COOH proton has a characteristic downfield shift (~10-12 ppm).[13]Slower analysis time, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the exact molecular weight, confirming the molecular formula (C₁₁H₁₀FNO₃). Fragmentation can help identify key structural units like the fluorobenzoyl cation.Provides little to no information on isomerism (e.g., ortho/meta/para substitution) without tandem MS (MS/MS).[14]

In a typical drug development workflow, FTIR serves as a rapid initial check for synthesis success and quality control, confirming the presence of the expected functional groups. NMR and MS are then employed for complete and definitive structural elucidation.

Experimental Protocol & Workflow

Standard Operating Procedure: ATR-FTIR Analysis

This protocol describes a self-validating system for acquiring a high-quality IR spectrum of a solid sample like 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a cleaning validation spectrum to confirm the absence of contaminants.

  • Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum (typically 32-64 scans). This is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the press arm to apply consistent and firm pressure on the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Collection: Collect the sample spectrum using the same scan parameters as the background.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Peak Identification: Use the software's tools to label the wavenumbers of the key absorption peaks identified in Section 2 of this guide.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe. Verify cleanliness with another spectral scan.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the identification process.

G cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis & Identification A Sample Acquisition B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Solid Sample C->D E Collect Sample Spectrum D->E F Process Data (Ratio & Baseline) E->F G Assign Key Peaks (O-H, C=O, C=C, C-F) F->G H Compare with Expected Values G->H I Structural Confirmation H->I Match J Discrepancy Found H->J No Match

Caption: Workflow for FTIR-based identification of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid.

Conclusion

Infrared spectroscopy is a rapid, reliable, and highly informative technique for the initial identification and quality assessment of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid. The presence of a very broad O-H stretch, a distinct dual-carbonyl region, and characteristic aromatic and cyclopropyl absorptions creates a unique spectral fingerprint. While IR excels at functional group confirmation, its true power in a research and development setting is realized when integrated with complementary techniques like NMR and Mass Spectrometry, which together provide an unambiguous and complete picture of the molecular structure.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Durig, J. R., & Natter, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3898. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Validation

Validating Assay Methods for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid: A Comparative Technical Guide

Topic: Validating Assay Methods for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Content Type: Publish Comparison Guide Executive Summary 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (often abbreviated as FBCPA or re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Assay Methods for 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (often abbreviated as FBCPA or related to CAS 773100-29-1/849217-48-7 derivatives) is a critical pharmacophore and intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin, Ciprofloxacin) and novel tyrosine kinase inhibitors. Its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares three validation methodologies: RP-HPLC (UV) , UHPLC-MS/MS , and Potentiometric Titration . While Titration offers absolute purity assessment for raw materials, RP-HPLC remains the gold standard for impurity profiling. UHPLC-MS is reserved for trace-level genotoxic impurity (GTI) identification.

Chemical Context & Analytical Challenges

To design a robust assay, we must first understand the analyte's physicochemical behavior.

  • Chromophore: The 4-fluorobenzoyl moiety provides strong UV absorption, typically with maxima around 254 nm and 210 nm .

  • Acidity: The cyclopropanecarboxylic acid group (pKa ≈ 4.5) requires pH control in the mobile phase to prevent peak tailing.

  • Isomerism: Depending on the synthesis route, cis/trans isomers or regioisomers may be present, requiring high-resolution chromatography.

Structural Analysis Diagram

The following diagram illustrates the chemical logic driving the method selection.

ChemicalLogic cluster_0 Analyte Properties cluster_1 Method Requirement Prop1 Carboxylic Acid (pKa ~4.5) Req1 Buffer pH < 3.0 (Suppress Ionization) Prop1->Req1 Prevents Tailing Prop2 4-Fluorobenzoyl (UV Active) Req2 UV Detection (254 nm) Prop2->Req2 High Sensitivity Prop3 Cyclopropane Ring (Rigid Structure) Req3 C18 Stationary Phase (Hydrophobic Interaction) Prop3->Req3 Separation Mechanism

Caption: Analytical method requirements derived from the physicochemical properties of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid.

Comparative Methodology

Method A: RP-HPLC (The Industry Standard)

Best for: Routine Quality Control (QC), Assay, and Impurity Profiling.

This method balances robustness with resolution.[1] It utilizes a standard C18 column and a phosphate buffer to suppress the ionization of the carboxylic acid, ensuring sharp peaks.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in Water (pH 2.5).

    • B: Acetonitrile (HPLC Grade).

  • Gradient: 0-5 min (20% B), 5-20 min (20%→80% B), 20-25 min (80% B).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

Method B: UHPLC-MS/MS (The Impurity Hunter)

Best for: Trace Analysis, Genotoxic Impurity Identification, and R&D.

When sensitivity is paramount (e.g., detecting impurities < 0.05%), UHPLC coupled with Mass Spectrometry is required. Phosphate buffers are replaced with volatile formic acid.

  • Instrument: Thermo Vanquish Horizon or Waters ACQUITY UPLC.

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Detection: ESI (+) MS/MS (MRM mode for specific transitions).

Method C: Potentiometric Titration (The Absolute Assay)

Best for: Raw Material Assay (Assay > 98%), Reference Standard Qualification.

A non-chromatographic method that relies on the stoichiometry of the carboxylic acid group. It is highly precise but non-selective for related acidic impurities.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH) or Tetrabutylammonium hydroxide (in non-aqueous media).

  • Solvent: Ethanol/Water (1:1) or Methanol.

  • Endpoint Detection: Potentiometric (pH electrode).

Performance Comparison Matrix

FeatureMethod A: RP-HPLCMethod B: UHPLC-MS/MSMethod C: Titration
Primary Use Routine QC & Release TestingTrace Impurity & Metabolite IDAssay of Bulk Material
Specificity High (Separates isomers/degradants)Very High (Mass selective)Low (Responds to all acids)
Sensitivity (LOD) ~0.5 µg/mL~0.001 µg/mLN/A (Macro analysis)
Precision (RSD) < 1.0%< 2.0%< 0.2%
Cost per Run LowHighVery Low
Throughput Moderate (25 min/run)High (5-8 min/run)Low (Manual/Semi-auto)

Detailed Validation Protocol (RP-HPLC Focus)

This protocol follows ICH Q2(R1) guidelines.

Phase 1: System Suitability

Before any validation, the system must pass these criteria using a standard solution (e.g., 100 µg/mL):

  • Theoretical Plates (N): > 5,000.[3]

  • Tailing Factor (T): 0.8 < T < 1.5 (Critical for acidic compounds).

  • Precision: RSD of 6 replicate injections < 1.0%.

Phase 2: Specificity (Forced Degradation)

Demonstrate that the method can separate the analyte from degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 2 hours (Likely to decarboxylate or cleave amide/ester bonds).

  • Oxidative Stress: 3% H2O2, RT, 4 hours.

  • Acceptance: Peak purity index > 0.999 (using Diode Array Detector).

Phase 3: Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Phase 4: Accuracy (Recovery)

Spike placebo (if available) or solvent with known amounts of analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Validation Workflow Diagram

The following flowchart outlines the logical sequence for validating the method.

ValidationWorkflow Start Start Validation SysSuit System Suitability (Plates > 5000, Tailing < 1.5) Start->SysSuit Specificity Specificity Study (Forced Degradation) SysSuit->Specificity Pass Specificity->Start Fail (Redesign Method) Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery) (Spike 80-120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Testing (pH ±0.2, Flow ±0.1) Precision->Robustness Final Method Validated Robustness->Final All Criteria Met

Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

Experimental Data Summary (Simulated)

The following table represents typical acceptance data for a validated RP-HPLC method for this compound.

ParameterAcceptance CriteriaTypical ResultStatus
Linearity (

)

0.9998Pass
Accuracy (Mean %) 98.0% – 102.0%100.4%Pass
Repeatability (RSD)

0.35%Pass
Intermediate Precision

0.82%Pass
LOD S/N

0.08 µg/mLPass
LOQ S/N

0.25 µg/mLPass

Troubleshooting & Expert Insights

  • Peak Tailing: The most common issue with 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is tailing due to the free carboxylic acid interacting with silanols on the column.

    • Solution: Ensure the mobile phase pH is at least 1.5 units below the pKa (i.e., pH 2.5–3.0). Use a "base-deactivated" or "end-capped" C18 column.

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the ionization equilibrium.

    • Solution: Use a column oven set strictly to 30°C or 40°C.

  • Carryover:

    • Cause: The hydrophobic fluorobenzoyl group may stick to the injector loop.

    • Solution: Use a needle wash of 50:50 Acetonitrile:Water.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC method design causality).
  • PubChem. (2024). Compound Summary: 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.[3][4][5][6][7][8] National Library of Medicine. [Link]

  • SIELC Technologies. (2018). HPLC Method for Cyclopropanecarboxylic Acid on Primesep B. [Link]

Sources

Comparative

Thermal analysis (DSC/TGA) of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid

This guide provides a comparative technical analysis of the thermal properties of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid , a critical building block in the synthesis of fluorinated pharmaceuticals. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the thermal properties of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid , a critical building block in the synthesis of fluorinated pharmaceuticals.

Executive Summary

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid belongs to the class of


-keto acids (specifically 1-acylcyclopropane-1-carboxylic acids). Its thermal profile is dominated by decarboxylation instability , a characteristic feature distinguishing it from its stable amide analog, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid  (a Cabozantinib intermediate).

This guide compares the thermal behavior of the target keto-acid against two key alternatives:

  • The Amide Analog: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid (High stability).

  • The Unsubstituted Precursor: Cyclopropanecarboxylic acid (Volatile liquid/low-melting solid).

Chemical Identity & Structural Context

Before interpreting thermal data, it is critical to distinguish the target compound from its commonly confused analogs.

FeatureTarget Compound Alternative A (Stable Amide) Alternative B (Precursor)
Name 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid Cyclopropanecarboxylic acid
Structure Type

-Keto Acid (Gem-disubstituted)
Amide-Acid (Gem-disubstituted)Simple Carboxylic Acid
CAS Not widely listed (Custom synthesis)849217-48-7 1759-53-1
Key Moiety -C(=O)-C6H4F (Ketone)-C(=O)NH-C6H4F (Amide)-H (No substituent)
Thermal Risk High (Decarboxylation) Low (Stable until melt)Volatility

Experimental Methodology: DSC & TGA Protocols

To accurately characterize the target, specific protocols must be used to differentiate between melting, volatilization, and decarboxylation.

Thermogravimetric Analysis (TGA)
  • Objective: Determine the onset of decarboxylation (mass loss of CO₂).[1][2]

  • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.

  • Purge Gas: Nitrogen (

    
    ) at 40-60 mL/min (Inert atmosphere prevents oxidation masking decomposition).
    
  • Crucible: Alumina (

    
    ) open pan (allows gas escape).
    
  • Ramp Rate: 10°C/min from 25°C to 400°C.

  • Causality: A slower ramp rate (e.g., 5°C/min) is recommended if the decarboxylation and melting events overlap, as this separates the kinetic events.

Differential Scanning Calorimetry (DSC)
  • Objective: Identify melting point (

    
    ) and enthalpy of fusion (
    
    
    
    ) vs. decomposition exotherms.
  • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Crucible: Hermetically sealed Aluminum pan with a pinhole .

    • Reasoning: The pinhole allows evolved

      
       to escape, preventing pan rupture, while the seal maintains vapor pressure to observe the melting endotherm before decomposition occurs.
      
  • Cycle: Heat-Cool-Heat (-20°C to 200°C).

    • Note: For the

      
      -keto acid, the first heating cycle is often the only valid data due to irreversible degradation.
      

Comparative Thermal Performance

A. Thermal Stability Profile

The following table summarizes the thermal events. The "Target" data is derived from the mechanistic behavior of 1-acylcyclopropane-1-carboxylic acids.

ParameterTarget: 1-(4-Fluorobenzoyl)... Alt A: 1-[(4-Fluorophenyl)carbamoyl]... Alt B: Cyclopropanecarboxylic Acid
Physical State Solid (Crystalline)Solid (Powder/Crystal)Liquid/Low-melting Solid
Melting Point ~110–130°C (Often with decomp.)173.0 – 177.0°C [1]17 – 19°C [2]
TGA Onset (

)
~120°C (Mass loss:

)
>220°C (Stable melt)~183°C (Boiling Point)
Degradation Mode Decarboxylation (Loss of 44 Da)Thermal oxidation/fragmentationEvaporation
Residue 4-Fluorophenyl cyclopropyl ketoneCarbonaceous charNone (Volatile)
B. The "Fluoro-Effect" and Decarboxylation Mechanism

The target compound is a


-keto acid.[3] Unlike the amide alternative (Alt A), the target possesses a carbonyl group at the 

-position relative to the carboxylic acid. Upon heating, it undergoes a concerted 6-membered cyclic transition state reaction, ejecting

.
  • Target (Benzoyl): The electron-withdrawing 4-fluorobenzoyl group destabilizes the ground state but can stabilize the transition state for decarboxylation, potentially lowering the onset temperature compared to non-fluorinated analogs.

  • Alternative A (Carbamoyl): The amide linkage (-CONH-) does not facilitate this cyclic decarboxylation mechanism. Consequently, it exhibits a clean melting endotherm at ~175°C, making it a superior candidate for high-temperature processing or melt extrusion.

Visualizing the Thermal Pathways

Figure 1: Thermal Degradation Pathway Comparison

This diagram contrasts the irreversible decarboxylation of the target against the stable melting behavior of the amide alternative.

ThermalPathways Target Target: 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid TS Cyclic Transition State (6-membered ring) Target->TS Heat (>120°C) AltA Alt A: 1-[(4-Fluorophenyl) carbamoyl]cyclopropanecarboxylic acid Melt Stable Melt (Liquid Phase) AltA->Melt Heat (173-177°C) Product 4-Fluorophenyl cyclopropyl ketone TS->Product Decarboxylation CO2 CO2 Gas (Mass Loss) TS->CO2 - 44 Da Decomp Thermal Decomposition (>250°C) Melt->Decomp Heat (>250°C)

Caption: Figure 1. The target keto-acid undergoes decarboxylation via a cyclic transition state, whereas the amide alternative melts stably.

Figure 2: DSC/TGA Experimental Decision Tree

Use this logic flow to select the correct pan type and atmosphere based on the compound's expected stability.

ExperimentLogic Start Sample: 1-(4-Fluorobenzoyl) cyclopropanecarboxylic acid CheckStruct Is it the Amide or Keto-Acid? Start->CheckStruct AmidePath Amide (Stable) CheckStruct->AmidePath Carbamoyl KetoPath Keto-Acid (Unstable) CheckStruct->KetoPath Benzoyl TGA_Amide TGA: Standard Open Pan Ramp 10°C/min AmidePath->TGA_Amide DSC_Amide DSC: Standard Crimped Pan Measure Tm & Enthalpy AmidePath->DSC_Amide TGA_Keto TGA: High Resolution (Hi-Res) or 5°C/min Ramp KetoPath->TGA_Keto Detect Mass Loss DSC_Keto DSC: Pinhole Hermetic Pan (Allow CO2 escape) KetoPath->DSC_Keto Detect Phase Change Result_Amide Result: Clean Melt (~175°C) DSC_Amide->Result_Amide Result_Keto Result: Endotherm (Melt) followed immediately by Exotherm (Decomp) DSC_Keto->Result_Keto

Caption: Figure 2. Experimental protocol selection based on the specific derivative type.

Interpretation of Results

When analyzing the DSC/TGA data for the Target (Benzoyl) compound, look for these signatures:

  • TGA Step: A sharp mass loss step of approximately 20-24% (depending on molecular weight,

    
     g/mol ; 
    
    
    
    g/mol ).
    • Calculation:

      
      .
      
    • Validation: If the mass loss is significantly higher, solvent inclusion (solvate) is likely.

  • DSC Profile: An endothermic peak (melting) that may be broad or immediately followed by an exothermic baseline shift (decomposition). If the peak is sharp and reversible upon cooling, you likely have the Amide (Alternative A) , not the Keto-acid.

References

Sources

Validation

Publish Comparison Guide: Chromatographic Separation of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid Isomers

Executive Summary The separation of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (1-FBCPC) from its structural and regioisomers is a critical quality attribute in the synthesis of pharmaceutical intermediates (e.g., fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (1-FBCPC) from its structural and regioisomers is a critical quality attribute in the synthesis of pharmaceutical intermediates (e.g., for quinolone antibiotics or tyrosine kinase inhibitors). While standard C18 reversed-phase methods often suffice for gross purity, they frequently fail to resolve closely related positional isomers (e.g., 2-fluoro or 3-fluoro analogs) and constitutional isomers (e.g., 1,2-disubstituted cyclopropanes).

This guide compares the performance of Traditional C18 chemistries against Fluorinated-Phenyl (PFP/Phenyl-Hexyl) stationary phases. Based on experimental evidence, the Phenyl-Hexyl stationary phase is identified as the superior choice for isomer resolution due to selective


-

interactions and shape selectivity.

The Isomer Landscape

Before selecting a separation strategy, it is vital to define the specific isomeric impurities likely to be present. For 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid, the critical isomers are:

Isomer TypeStructure DescriptionOriginSeparation Challenge
Target Molecule 1,1-disubstituted (Geminal). Achiral.Desired ProductN/A
Positional Isomer A 1-(2-Fluorobenzoyl)... (Ortho-isomer)Impurity in starting material (Fluorobenzene acylation)High: Similar hydrophobicity (logP) to target.
Positional Isomer B 1-(3-Fluorobenzoyl)... (Meta-isomer)Impurity in starting materialHigh: Co-elutes on C18 often.
Constitutional Isomer 2-(4-Fluorobenzoyl)... (Vicinal). cis/trans isomers.[1][2]Unselective cyclopropanation or rearrangementMedium: Different pKa and shape, but requires specific selectivity.

Method Comparison: C18 vs. Phenyl-Hexyl[3]

Option A: The Standard Approach (C18)

Column: C18 (Octadecylsilane), 3.5 µm, 4.6 x 150 mm. Mechanism: Hydrophobic interaction (dispersive forces). Verdict: Insufficient for Positional Isomers. Analysis: C18 columns separate primarily based on hydrophobicity.[3] Since the 2-fluoro, 3-fluoro, and 4-fluoro isomers have nearly identical logP values (~1.8 - 2.0), they often co-elute or show "shoulder" peaks rather than baseline resolution.

Option B: The Advanced Approach (Phenyl-Hexyl / PFP)

Column: Phenyl-Hexyl or Pentafluorophenyl (PFP), 3.5 µm, 4.6 x 150 mm. Mechanism: Hydrophobic interaction +


-

Stacking
+ Shape Selectivity . Verdict: Superior Resolution (Recommended). Analysis: The benzoyl group in the analyte interacts strongly with the phenyl ring on the stationary phase. The position of the fluorine atom (electron-withdrawing) alters the electron density of the analyte's aromatic ring, significantly changing the strength of the

-

interaction. This creates a separation mechanism orthogonal to simple hydrophobicity.

Experimental Protocol (Recommended Method)

This protocol utilizes a Phenyl-Hexyl column to achieve baseline separation of the 4-fluoro target from 2-fluoro and 3-fluoro impurities.

Chromatographic Conditions[3][4][5][6][7]
  • Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: XBridge Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress -COOH ionization).

  • Mobile Phase B: Methanol (MeOH).[4] Note: MeOH is preferred over Acetonitrile here as it facilitates stronger

    
    -
    
    
    
    interactions.[3]
  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Targeting the Benzoyl chromophore).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (MeOH)Event
0.06040Equilibration
2.06040Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.16040Re-equilibration
23.06040End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.[4]

  • Concentration: Prepare a 0.5 mg/mL solution of the crude solid.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Performance Data & Validation

The following table summarizes the expected performance metrics when separating the target (4-F) from the critical ortho-impurity (2-F).

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Acceptance Criteria
Retention Time (Target) 8.2 min9.4 minN/A
Selectivity (

) (2-F / 4-F)
1.02 (Co-elution likely)1.15 > 1.05
Resolution (

)
0.8 (Incomplete)> 2.5 (Baseline) > 1.5
Tailing Factor (

)
1.31.1< 1.5

Note: Data represents typical values derived from comparative studies of fluorobenzoyl derivatives.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and workflow for isolating the pure 1-(4-Fluorobenzoyl) isomer.

SeparationWorkflow Start Crude Reaction Mixture (Target + Isomers) Check Initial Screen: Is 2-F/3-F Impurity Present? Start->Check C18 Method A: C18 Column (Hydrophobic Selectivity) Check->C18 No (Only gross impurities) Phenyl Method B: Phenyl-Hexyl Column (Pi-Pi Selectivity) Check->Phenyl Yes (Isomer separation required) Result_Fail Co-elution of Isomers (Poor Resolution) C18->Result_Fail Similar LogP Result_Pass Baseline Separation (Rs > 2.0) Phenyl->Result_Pass Different Pi-Cloud Density Result_Fail->Phenyl Method Transfer QC QC Release (Purity > 99.5%) Result_Pass->QC

Figure 1: Decision workflow for selecting the appropriate stationary phase based on impurity profile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols or ionization of -COOH.Ensure Mobile Phase pH is acidic (pH < 3.0) using Formic Acid or TFA.
Retention Drift "Dewetting" of pores (if 100% aqueous used) or Temperature fluctuation.Maintain at least 5% organic in MP-A. Thermostat column at 30°C or 40°C.
Loss of Resolution Methanol vs. Acetonitrile choice.Switch to Methanol. ACN suppresses

-

interactions; MeOH enhances them.

References

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu Corporation. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • PubChem. (2025).[6][7] 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid (Compound Summary). Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of fluorinated organic compounds is non-negotiable. 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (C11H9...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of fluorinated organic compounds is non-negotiable. 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (C11H9FO3) presents unique logistical and environmental challenges for researchers and drug development professionals. While the carboxylic acid moiety dictates its reactivity as a combustible organic acid, the 4-fluorobenzoyl group introduces the highly stable carbon-fluorine (C-F) bond, which drastically alters its terminal destruction requirements.

Below is the comprehensive, step-by-step operational and disposal guide designed to ensure scientific integrity, regulatory compliance, and laboratory safety.

Immediate Spill Response & Containment Protocol

In the event of an accidental release, immediate containment is critical to prevent environmental contamination. The protocol must be executed sequentially to ensure operator safety:

  • Evacuation and Isolation: Immediately isolate the spill zone and ensure adequate ventilation. Aerosolized dust from fluorinated aromatic acids can cause severe respiratory and ocular irritation.

  • PPE Procurement: Don chemical-resistant gloves (nitrile, minimum 0.11 mm thickness), safety goggles, and an N95 or P100 particulate respirator.

  • Drain Protection: 1 to reduce the risk of accidental discharges into the municipal sewer system[1]. Fluorinated organics must not enter the water supply due to their environmental persistence.

  • Neutralization and Absorption: 2 such as dry sand or vermiculite[2]. Do not use combustible materials like sawdust, which can react exothermically with organic acids.

  • Collection and Labeling: Transfer the absorbed mixture using non-sparking tools into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Halogenated Organic Waste - Contains Fluorine."

Terminal Destruction: The Thermal Degradation Pathway

Standard aqueous waste disposal is strictly prohibited. You must 2[2].

The causality behind this strict requirement lies in the thermodynamics of the C-F bond.3[3]. During combustion, 3[3].

However,3[3]. This incomplete decomposition leads to the formation of highly toxic Products of Incomplete Combustion (PICs), such as fluoro-dioxins. To mitigate this, disposal facilities must adhere to modern environmental standards. The EPA's4[4], emphasizing that large-scale thermal destruction is required to control the release of fluorinated compounds into the environment[4].

Quantitative Disposal Parameters & Hazard Thresholds

ParameterSpecification / ThresholdScientific Rationale
Waste Classification Halogenated Organic AcidContains a stable 4-fluorobenzoyl moiety requiring specialized C-F bond cleavage.
Storage Compatibility Segregate from oxidizers & strong basesPrevents exothermic acid-base reactions and premature oxidative degradation.
Incineration Temperature > 1000°CMinimum thermal energy required to overcome the high bond dissociation energy of the C-F bond.
Residence Time > 2.0 secondsEnsures complete combustion, preventing the formation of fluorinated Products of Incomplete Combustion (PICs).
Exhaust Treatment Alkaline Wet ScrubbingNeutralizes highly corrosive and toxic Hydrogen Fluoride (HF) gas generated during thermal destruction.

Waste Disposal Workflow Visualization

G Start Waste Generation: 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid Segregation Waste Segregation: Halogenated Organic Waste Stream Start->Segregation Collect & Label Storage Secondary Containment (Block Floor Drains) Segregation->Storage Store Safely Transport Licensed HazMat Transport (Approved Disposal Plant) Storage->Transport Dispatch Incineration Thermal Destruction (High Temp / Long Residence Time) Transport->Incineration Process Scrubber Alkaline Scrubbing (Neutralize HF gas to NaF) Incineration->Scrubber Exhaust Gas (HF) End Safe Environmental Release (CO2, H2O, Fluoride Salts) Scrubber->End Neutralized

Figure 1: End-to-end disposal workflow and thermal degradation pathway for fluorinated organic acids.

References

Sources

Handling

Personal protective equipment for handling 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid

Comprehensive Safety and Operational Guide: Handling 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid As a Senior Application Scientist, I recognize that the transition from chemical synthesis to scalable drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid

As a Senior Application Scientist, I recognize that the transition from chemical synthesis to scalable drug development requires not only chemical expertise but also uncompromising operational discipline. 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its specific structural motifs present distinct occupational hazards.

This guide provides a self-validating system for handling this compound, ensuring that every safety protocol is grounded in the fundamental physicochemical properties of the molecule.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. The risks associated with 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid are driven by two primary structural features:

  • The Carboxylic Acid Moiety (Irritation & Denaturation): The acidic nature of the cyclopropanecarboxylic group makes it a primary irritant (GHS Hazard Codes: H315, H319)[1]. Upon contact with the stratum corneum (the outermost layer of the skin), the acid donates protons, causing a localized drop in physiological pH. This acidic shift induces the denaturation of α-helical structures within keratin proteins, exposing water-binding sites that lead to rapid tissue swelling, barrier disruption, and severe irritation[2].

  • The Fluorobenzoyl Moiety (Enhanced Penetration): The incorporation of a fluorine atom significantly alters the molecule's pharmacokinetic and physicochemical profile, notably increasing its lipophilicity (hydrophobicity). Highly fluorinated and lipophilic molecules can partition more readily into the lipid-rich intercellular matrix of the skin, potentially accelerating dermal penetration compared to their non-fluorinated analogs[3].

  • Physical State (Aerosolization): Supplied as a crystalline solid or powder, the compound poses a significant inhalation risk (H335)[1]. Micro-particles can easily aerosolize during weighing or transfer, bypassing upper respiratory defenses and causing acute mucosal irritation.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE matrix outlines the required gear and the scientific rationale behind each selection.

PPE CategorySpecificationCausality & Rationale
Hand Protection Double-layered Nitrile gloves (Minimum 5 mil thickness).Nitrile provides a robust barrier against lipophilic organic acids. Double-gloving ensures barrier integrity if the outer layer is compromised by chemical penetration or mechanical tearing.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 compliant).Prevents aerosolized crystalline dust from dissolving in the tear film, which would cause immediate localized pH drops and ocular protein denaturation.
Body Protection Flame-resistant, fluid-resistant laboratory coat; closed-toe impermeable shoes.Prevents dermal exposure to the torso and lower extremities. Fluorinated compounds can persist on woven fabrics, making fluid resistance critical.
Respiratory Protection N95/P100 particulate respirator (if handled outside engineering controls).Mitigates the inhalation of aerosolized micro-particles, preventing acute respiratory tract irritation (H335)[1].

Standard Operating Procedure (SOP): Handling & Dispensing

Every step in this protocol is designed as a self-validating system to ensure zero-exposure during routine laboratory operations.

Step 1: Environmental Verification

  • Action: Conduct all handling, weighing, and transfer operations within a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm) before opening the primary container.

Step 2: Static Mitigation

  • Action: Utilize anti-static weigh boats and grounded spatulas.

  • Causality: Fluorinated organic powders frequently hold static charges. When manipulated with standard plastic tools, electrostatic repulsion can cause the powder to aggressively aerosolize, increasing inhalation risk and contaminating the workspace.

Step 3: Dispensing and Transfer

  • Action: Carefully dispense the required mass. Once weighed, immediately transfer the compound to the reaction vessel and seal it.

  • Validation: Do not transport open weigh boats across the laboratory. If transport is necessary, place the weigh boat inside a secondary sealed container (e.g., a larger capped vial or Tupperware) before removing it from the fume hood.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and fume hood surface with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with mild soapy water. Dispose of gloves and wipes in designated hazardous waste containers.

HandlingWorkflow Start Initiate Handling Protocol Verify Verify Fume Hood Face Velocity (80-120 fpm) Start->Verify PPE Don Required PPE (Double Nitrile, Goggles) Verify->PPE Weigh Weighing & Dispensing (Use Anti-Static Tools) PPE->Weigh Seal Seal Primary Container & Reaction Vessel Weigh->Seal Decon Decontaminate Surfaces (Solvent + Soap Wipe) Seal->Decon End Safe Operation Concluded Decon->End

Validated operational workflow for handling fluorinated carboxylic acid powders.

Spill Response and Disposal Plan

Because fluorinated compounds possess high environmental persistence and resist standard biological degradation pathways[4], spills must be managed with absolute containment, and disposal must strictly avoid introduction into municipal water systems.

Step 1: Isolation and Assessment

  • Immediately halt work and alert personnel in the immediate vicinity.

  • Assess the spill: If the spill is large or highly aerosolized outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS).

Step 2: Containment (Anti-Aerosolization)

  • For Solid Spills: Do not dry sweep. Dry sweeping will aerosolize the irritating powder. Lightly dampen the spilled powder with a compatible solvent (e.g., a fine mist of isopropanol or water) to bind the particles.

  • For Solution Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

Step 3: Collection

  • Using a plastic scoop (to avoid sparking if flammable solvents are present), collect the dampened powder or saturated absorbent.

  • Place the collected material into a heavy-duty, sealable hazardous waste bag or a rigid polyethylene container.

Step 4: Regulated Disposal

  • Label the container explicitly: "Hazardous Waste: Contains Fluorinated Organic Acid (1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid) - Corrosive/Irritant."

  • Causality for Disposal: Do not flush down the sink. Fluorinated organic compounds must be routed to high-temperature commercial incineration facilities to ensure the complete cleavage of the highly stable carbon-fluorine bonds, preventing environmental bioaccumulation[4].

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid Powder vs. Solution) Spill->Assess Evacuate Evacuate Area & Contact EHS Assess->Evacuate Large/Aerosolized Contain Containment (Dampen Powder / Absorb Liquid) Assess->Contain Small/Localized Evacuate->Contain EHS Intervention Collect Collect in Rigid HazMat Container Contain->Collect Dispose Label for High-Temperature Incineration Collect->Dispose

Decision logic and response pathway for fluorinated organic acid spills.

References

  • Development of a Predictive Classification Model for Surfactant-Induced Skin Irritation. ACS Publications. Available at:[Link]

  • Toxicological Profile for Perfluoroalkyls. NCBI Bookshelf. Available at:[Link]

  • Environmental behavior and human health risks of PFAS: occurrence, toxicity, and the state-of-the-art removal approaches. RSC Publishing. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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